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4-(Chloromethyl)-2-fluoro-1-phenoxybenzene Documentation Hub

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  • Product: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene
  • CAS: 1038979-92-8

Core Science & Biosynthesis

Foundational

4-(Chloromethyl)-2-fluoro-1-phenoxybenzene CAS 1771733-68-6 properties

The following technical guide is structured to provide an authoritative, deep-dive analysis of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene . Editorial Note on Chemical Identity: A critical discrepancy was identified in th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene .

Editorial Note on Chemical Identity: A critical discrepancy was identified in the provided topic parameters. CAS 1771733-68-6 corresponds to 1-(Chloromethyl)-4-ethoxy-2,3-difluorobenzene, whereas the chemical name 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene corresponds to CAS 1038979-92-8 . To ensure scientific integrity and safety, this guide prioritizes the Chemical Name provided in the topic (the Phenoxy variant) as the primary subject, while explicitly addressing the CAS mismatch to prevent experimental error.

Scaffold Analysis, Synthesis Protocols, and Medicinal Chemistry Applications

Executive Summary

4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (CAS 1038979-92-8) is a specialized fluorinated building block used primarily in the synthesis of small-molecule therapeutics and agrochemicals.[1] Characterized by a highly reactive benzyl chloride moiety and a lipophilic diphenyl ether core, this compound serves as a critical "warhead" or linker in the development of kinase inhibitors (e.g., c-Met, BTK) and protoporphyrinogen oxidase (PPO) inhibiting herbicides. Its ortho-fluorine substituent is strategically positioned to modulate metabolic stability and conformational preference, making it a high-value intermediate for structure-activity relationship (SAR) optimization.[1]

Critical Technical Clarification: Identity & CAS Resolution

WARNING: Researchers must verify the CAS number before procurement to avoid catastrophic synthesis failures.

FeatureTarget Compound (Topic Name) Conflicting Compound (Topic CAS)
Chemical Name 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene 1-(Chloromethyl)-4-ethoxy-2,3-difluorobenzene
Correct CAS 1038979-92-8 1771733-68-6
Structure Diphenyl ether core (Phenoxy group)Single benzene ring (Ethoxy group)
Formula C₁₃H₁₀ClFOC₉H₉ClF₂O
MW 236.67 g/mol 206.62 g/mol

Guidance: If your synthesis requires the diphenyl ether scaffold (two aromatic rings), order CAS 1038979-92-8 .[1] If you require the ethoxy-difluoro benzyl linker, order CAS 1771733-68-6 .[1][2] This guide focuses on the Phenoxy variant.

Physicochemical Properties

The following data aggregates predicted and experimental values for the target compound.

PropertyValueNotes
Appearance Off-white to pale yellow solid/liquidLow melting point solid (dependent on purity)
Boiling Point ~340°C (Predicted)Decomposes at high temp; distill under high vacuum
Density 1.25 ± 0.1 g/cm³Predicted
LogP 4.2 - 4.5Highly lipophilic due to phenoxy group
Solubility DCM, THF, Ethyl AcetateInsoluble in water; reacts with protic solvents
Reactivity Class Benzyl Chloride / ElectrophilePotent alkylating agent

Synthesis & Manufacturing Pathways

The synthesis of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene typically follows a convergent route, building the diphenyl ether core before installing the reactive chloromethyl group.[1]

Retrosynthetic Analysis

The molecule is best disconnected at the benzyl chloride bond (precursor: alcohol or methyl) or the ether linkage (precursor: fluorophenol + aryl halide).

Recommended Synthetic Protocol (Lab Scale)

Step 1: Nucleophilic Aromatic Substitution (SɴAr)

  • Reagents: 3,4-Difluorobenzaldehyde + Phenol + K₂CO₃.[1]

  • Solvent: DMF or DMSO.

  • Conditions: 80–100°C, 4–6 hours.

  • Mechanism: Phenoxide attacks the 4-position of the difluoroaldehyde (favored para to the aldehyde electron-withdrawing group), yielding 2-fluoro-4-formyl-1-phenoxybenzene .[1]

Step 2: Reduction

  • Reagents: NaBH₄.

  • Solvent: Methanol/THF.

  • Product: 2-Fluoro-4-(hydroxymethyl)-1-phenoxybenzene (Benzyl alcohol intermediate).

Step 3: Chlorination (The Critical Step)

  • Reagents: Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)/LiCl.

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Protocol:

    • Dissolve alcohol intermediate in DCM at 0°C.

    • Add SOCl₂ dropwise (1.2 equiv) with a catalytic amount of DMF.

    • Stir at RT for 2 hours.

    • Workup: Quench with ice water, extract with DCM, wash with NaHCO₃.

    • Purification: Flash chromatography (Hexanes/EtOAc). Note: Benzyl chlorides are unstable on silica; use neutral alumina or rapid filtration.

SynthesisPath Fig 1. Convergent Synthesis Pathway via SnAr and Chlorination Start 3,4-Difluorobenzaldehyde Reagent1 Phenol / K2CO3 (SnAr) Start->Reagent1 Inter1 Intermediate: 2-Fluoro-4-formyl-1-phenoxybenzene Reagent1->Inter1 Reagent2 NaBH4 (Reduction) Inter1->Reagent2 Inter2 Intermediate: Benzyl Alcohol Reagent2->Inter2 Reagent3 SOCl2 / DCM (Chlorination) Inter2->Reagent3 Final TARGET: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene Reagent3->Final  Exothermic

Applications in Drug Discovery

This scaffold is particularly valued for its ability to occupy hydrophobic pockets in enzyme active sites while providing a reactive handle for covalent attachment or further elaboration.

Kinase Inhibition (c-Met & c-Kit)

The diphenyl ether moiety mimics the hydrophobic interactions found in many Type II kinase inhibitors.[1]

  • Mechanism: The phenoxy group performs

    
    -stacking interactions with the gatekeeper residues in the ATP-binding pocket.
    
  • Fluorine Effect: The 2-fluoro substituent locks the conformation of the ether linkage relative to the benzene ring, reducing the entropic penalty of binding. It also blocks metabolic oxidation at the sensitive ortho position.

Covalent Warhead Installation

The chloromethyl group is a precursor to:

  • Acrylamides: Via displacement with amines followed by acryloylation (common in BTK inhibitors).

  • Aminomethyl Linkers: Via Gabriel synthesis or azide displacement/reduction, allowing the attachment of solubilizing groups.

Agrochemicals (PPO Inhibitors)

Diphenyl ether herbicides (e.g., Fomesafen analogs) require specific substitution patterns to inhibit Protoporphyrinogen Oxidase. This specific isomer provides a unique steric profile that can overcome resistance in standard weed populations.

Reactivity Fig 2. Divergent Reactivity Profile for Medicinal Chemistry Core 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene Amine Reaction with Primary Amines (Nucleophilic Substitution) Core->Amine Thiol Reaction with Thiols (Cysteine Trapping) Core->Thiol Cyanide Reaction with NaCN (Homologation) Core->Cyanide Prod_Amine Secondary Amines (Kinase Inhibitor Linkers) Amine->Prod_Amine Prod_Thiol Thioethers (Metabolic Probes) Thiol->Prod_Thiol Prod_Cyanide Phenylacetonitriles (Chain Extension) Cyanide->Prod_Cyanide

Handling, Stability, and Safety

Hazard Class: Corrosive (Skin/Eye Damage), Acute Toxicity.

  • Lachrymator: Like most benzyl chlorides, this compound is a potent lachrymator. It must be handled exclusively in a functioning fume hood.[3]

  • Hydrolytic Instability: The C-Cl bond is sensitive to moisture.[1] Storage under inert gas (Argon/Nitrogen) at 2–8°C is mandatory to prevent hydrolysis to the benzyl alcohol and HCl gas generation.

  • Incompatibility: Avoid contact with strong bases, amines, and oxidizing agents.

Emergency Protocol:

  • Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. Benzyl halides can cause delayed burns.

  • Spill: Neutralize with dilute ammonia or sodium bicarbonate solution before cleanup.

References

  • BLD Pharm. (n.d.).[4] Product Datasheet: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (CAS 1038979-92-8).[5] Retrieved from

  • ChemSRC. (n.d.). CAS 1038979-92-8 Physical Properties and Safety Data. Retrieved from

  • National Center for Biotechnology Information. (2019). Discovery of c-KIT Kinase Inhibitors for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Benzyl Chloride Derivatives. (General reference for handling benzyl halide class compounds). Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene: A Key Intermediate for Advanced Drug Discovery

This guide provides a comprehensive technical overview of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene, a fluorinated organic compound of significant interest to researchers and professionals in drug development. We will d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene, a fluorinated organic compound of significant interest to researchers and professionals in drug development. We will delve into its core chemical properties, explore a validated synthetic pathway, and discuss its strategic importance as a building block in modern medicinal chemistry.

Core Molecular Profile

4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is a halogenated aromatic ether. The presence of both fluorine and a reactive chloromethyl group makes it a versatile intermediate for introducing a fluorophenoxybenzyl moiety into more complex molecules. The fluorine atom can significantly alter the physicochemical properties of a parent molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.[1][2]

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₁₃H₁₀ClFO[2]
Molecular Weight 236.67 g/mol [2]
CAS Number 1038979-92-8[2]
Canonical SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2F)CCl[2]

Below is a 2D representation of the molecular structure, generated using Graphviz.

Caption: 2D structure of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene.

Synthesis Pathway: Electrophilic Chloromethylation

The introduction of a chloromethyl group onto an aromatic ring is a well-established synthetic transformation. For deactivated or polyhalogenated aromatic compounds, specific and potent reagents are required.[3] A plausible and efficient method for synthesizing 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is the direct chloromethylation of 2-fluoro-1-phenoxybenzene.

The underlying principle of this reaction is an electrophilic aromatic substitution. A chloromethylating agent generates a highly electrophilic species (formally, a chloromethyl cation equivalent), which then attacks the electron-rich phenoxybenzene ring. The fluorine atom is a deactivator, but the phenoxy group is an ortho-, para-director. Steric hindrance at the ortho positions (relative to the phenoxy group) favors substitution at the para position.

Experimental Protocol: Chloromethylation of 2-Fluoro-1-phenoxybenzene

This protocol is a representative procedure based on established methods for the chloromethylation of deactivated aromatic rings.[3][4]

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Chlorosulfonic acid is highly corrosive, and chloromethylating agents can be carcinogenic.

Reagents & Materials:

  • 2-Fluoro-1-phenoxybenzene

  • Paraformaldehyde

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Ice bath

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-1-phenoxybenzene (1.0 eq) and paraformaldehyde (1.2 eq).

  • Solvent Addition: Add anhydrous dichloromethane to dissolve the starting materials.

  • Cooling: Place the reaction flask in an ice bath and cool the mixture to 0 °C with stirring.

  • Reagent Addition: Slowly add chlorosulfonic acid (1.1 eq) dropwise via an addition funnel over 30 minutes. CAUSALITY: This slow, cooled addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts. Chlorosulfonic acid reacts with paraformaldehyde to generate the active electrophile.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution. CAUSALITY: This step neutralizes the highly acidic chlorosulfonic acid and quenches the reaction. Perform this step slowly to control gas evolution (CO₂).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene.

Synthesis Workflow Diagram

G start Start Materials: 2-Fluoro-1-phenoxybenzene Paraformaldehyde dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_acid Slowly add Chlorosulfonic Acid cool->add_acid react React at RT for 4-6h add_acid->react quench Quench with NaHCO₃(aq) react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify product Final Product: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene purify->product

Caption: Workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

4-(Chloromethyl)-2-fluoro-1-phenoxybenzene serves as a crucial building block for synthesizing more complex Active Pharmaceutical Ingredients (APIs). Its utility stems from the combination of two key structural features:

  • Fluorinated Phenyl Ring: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[1] The fluorine atom can block sites of metabolism, thereby increasing the drug's half-life. Its high electronegativity can also modulate the pKa of nearby functional groups and lead to stronger binding interactions with target proteins.[2] Fluorobenzene moieties are found in a diverse range of pharmacologically active agents, including antibacterial and psychoactive drugs.[5]

  • Reactive Chloromethyl Group: The benzylic chloride is an excellent electrophile, readily participating in nucleophilic substitution (Sₙ2) reactions.[6][7] This allows for the straightforward attachment of the entire 2-fluoro-1-phenoxybenzyl group to a variety of nucleophiles, such as amines, alcohols, thiols, or carbanions, which are commonly present in drug scaffolds.

This dual functionality makes the compound an ideal intermediate for lead optimization campaigns, where chemists aim to fine-tune the properties of a potential drug molecule. By reacting this intermediate with a core drug scaffold, researchers can systematically introduce a bulky, lipophilic, and metabolically stable group to explore new regions of chemical space and improve the overall pharmacological profile.

Safety and Handling

As with any reactive chemical intermediate, proper handling of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is paramount. Based on data for structurally similar compounds, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Inhalation: Avoid breathing dust, fumes, or vapors. May cause respiratory irritation.[9]

  • Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water.[9]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is a high-value chemical intermediate with significant potential in the field of drug discovery. Its unique combination of a metabolically robust fluorinated aromatic system and a synthetically versatile chloromethyl handle provides a powerful tool for medicinal chemists. The synthetic route via direct chloromethylation is an efficient method for its production, enabling its use in the development of next-generation therapeutics. As the demand for more sophisticated and effective pharmaceuticals grows, the importance of specialized building blocks like this will continue to increase.

References

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available from: [Link]

  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015.
  • Google Patents. (1969). Chloromethylation of benzene compounds.
  • Fluorine notes. (2019, December 2). Chloromethylation of polyfluoroaromatic compounds. Available from: [Link]

Sources

Foundational

Fluorinated Diphenyl Ether Building Blocks: A Strategic Guide for Medicinal Chemistry

The following technical guide details the strategic application, synthesis, and medicinal utility of fluorinated diphenyl ether building blocks. Executive Summary The diphenyl ether (biaryl ether) scaffold is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application, synthesis, and medicinal utility of fluorinated diphenyl ether building blocks.

Executive Summary

The diphenyl ether (biaryl ether) scaffold is a privileged substructure in medicinal chemistry, serving as the core pharmacophore in diverse therapeutics ranging from kinase inhibitors (e.g., Sorafenib) to thyromimetics (e.g., Sobetirome). The strategic incorporation of fluorine into this scaffold is not merely a cosmetic modification; it is a critical tool for modulating metabolic stability, lipophilicity (LogP), and conformation.[1][2]

This guide analyzes the fluorinated diphenyl ether as a high-value building block.[3] It provides a decision-matrix for synthetic routes, details the physicochemical impact of fluorination, and offers a validated experimental protocol for generating these scaffolds.

Part 1: The Fluorine Effect in Diaryl Ethers

Physicochemical Modulation

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), rendering it resistant to oxidative metabolism. In diaryl ethers, the ether oxygen is a site of metabolic vulnerability (O-dealkylation/cleavage). Fluorine substitution, particularly at the para positions relative to the ether linkage, blocks Cytochrome P450-mediated hydroxylation.

PropertyHydrogen (H)Fluorine (F)Impact on Diaryl Ether
Van der Waals Radius 1.20 Å1.47 ÅMinimal steric penalty; bioisostere of H.
Electronegativity 2.14.0Polarizes the ring; alters pKa of phenols during synthesis.
C-X Bond Length 1.09 Å1.35 ÅHigh bond strength prevents metabolic cleavage.
Lipophilicity (

)
0.00+0.14Increases membrane permeability (LogP modulation).
The "Fluorine Scan" and Conformation

In diphenyl ethers, the two phenyl rings are not coplanar; they adopt a "twist" conformation (dihedral angle ~120°) to minimize steric clash between ortho-hydrogens.

  • Ortho-Fluorination: Introducing fluorine at the ortho position increases the rotational barrier due to electronic repulsion between the ether oxygen lone pairs and the fluorine lone pairs. This can "lock" the bioactive conformation, reducing the entropic cost of binding to a protein target.

Part 2: Synthetic Methodologies & Decision Matrix

The synthesis of fluorinated diphenyl ethers requires selecting the correct method based on the electronic nature of the rings. Fluorine atoms on the ring can either facilitate or hinder these reactions.[1]

Nucleophilic Aromatic Substitution (SNAr)[4]
  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Requirement: The electrophilic ring must possess a strong Electron Withdrawing Group (EWG) such as

    
    , 
    
    
    
    , or
    
    
    at the ortho or para position.
  • The Fluorine Advantage: In SNAr, a fluorine atom on the electrophilic ring is often a better leaving group than chlorine or bromine. The high electronegativity of F stabilizes the anionic intermediate (Meisenheimer complex), lowering the activation energy of the rate-determining step.

Metal-Catalyzed Cross-Coupling

When electron-deficient rings are unavailable (e.g., coupling two electron-rich fluorophenols), metal catalysis is required.

  • Ullmann-Type (Copper): Traditional high-temperature method, now improved with ligands like dimethylglycine or picolinic acid.

  • Buchwald-Hartwig (Palladium): Uses bulky phosphine ligands (e.g., XPhos, BrettPhos) to facilitate reductive elimination of the C-O bond.

Synthesis Decision Tree

The following diagram illustrates the logic for selecting a synthetic route.

SynthesisDecision cluster_legend Key Factors Start Target: Fluorinated Diphenyl Ether CheckEWG Does the Electrophile have an ortho/para EWG (NO2, CN)? Start->CheckEWG SNAr Route A: S_NAr Coupling (Base: K2CO3/Cs2CO3, Solvent: DMF/DMSO) CheckEWG->SNAr Yes (Activated) MetalCat Route B: Metal Catalysis CheckEWG->MetalCat No (Unactivated) CheckHalide Halide Source? MetalCat->CheckHalide Buchwald Buchwald-Hartwig (Pd(OAc)2, Ligand, NaOtBu) CheckHalide->Buchwald Aryl Chloride/Triflate Ullmann Modified Ullmann (CuI, Ligand, K3PO4) CheckHalide->Ullmann Aryl Iodide/Bromide Note1 *Fluorine as Leaving Group is preferred in SNAr (Fast)

Figure 1: Decision matrix for synthesizing fluorinated diaryl ethers based on substrate activation.

Part 3: Case Study – Sobetirome (GC-1)[5]

Sobetirome represents a quintessential application of the fluorinated diphenyl ether scaffold in rational drug design.

  • Target: Thyroid Hormone Receptor beta (TR

    
    ).[4]
    
  • Structural Logic: The natural ligand, Triiodothyronine (T3), contains an iodine-heavy diaryl ether. Sobetirome replaces the outer ring iodines with isopropyl and the inner ring structure with a specific methylene-bridge/ether arrangement.

  • Role of the Ether: The ether oxygen acts as a hydrogen bond acceptor within the receptor pocket.

  • Building Block Utility: The synthesis relies on coupling a specific phenol with an aryl halide. While Sobetirome uses a methylene bridge, related analogs (e.g., KB2115) utilize the direct diaryl ether linkage where fluorine substitution (e.g., 3,5-difluoro-4-hydroxyphenyl ether) is used to mimic the steric bulk of iodine while preventing deiodinase-mediated metabolism.

Part 4: Validated Experimental Protocol

Protocol: Synthesis of 4-Fluoro-4'-nitrodiphenyl ether via SNAr

This protocol demonstrates the "Fluorine Advantage" where a fluoronitrobenzene is used as the electrophile. The fluorine atom activates the ring for nucleophilic attack and acts as the leaving group.

Reaction: 4-Fluorophenol + 1-Fluoro-4-nitrobenzene + K2CO3 → 4-Fluoro-4'-nitrodiphenyl ether

1. Reagents & Materials
  • Nucleophile: 4-Fluorophenol (1.0 equiv, 10 mmol, 1.12 g)

  • Electrophile: 1-Fluoro-4-nitrobenzene (1.0 equiv, 10 mmol, 1.41 g)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv, 15 mmol, 2.07 g)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

  • Work-up: Ethyl acetate, Brine, 1M HCl.

2. Step-by-Step Methodology
  • Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluorophenol (1.12 g) in DMF (20 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (2.07 g) in one portion. Stir at Room Temperature (RT) for 15 minutes. Observation: The mixture may become slightly cloudy or change color as the phenoxide anion forms.

  • Addition: Add 1-Fluoro-4-nitrobenzene (1.41 g) dropwise or in one portion.

  • Reaction: Heat the reaction mixture to 80°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The starting phenol (lower R_f) should disappear, and a new, less polar spot (product) should appear.

  • Quenching: Cool the mixture to RT and pour into crushed ice/water (100 mL). The product often precipitates as a solid.

  • Extraction: If solid does not form, extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) to remove DMF, followed by 1M HCl (to remove unreacted phenol), and finally brine.

  • Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

3. Mechanistic Pathway (SNAr)

SNArMechanism cluster_details Why Fluorine? Reactants Reactants: Phenoxide + Ar-F TS Meisenheimer Complex (Transition State) Reactants->TS Nucleophilic Attack (Rate Limiting) Products Product: Diaryl Ether + F- TS->Products Loss of Leaving Group (Fast) Expl High EN of Fluorine stabilizes the anionic Transition State

Figure 2: The SNAr mechanism highlighting the stabilization provided by the fluorine atom.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Scanlan, T. S. (2010).[4] Sobetirome: a case history of bench-to-clinic drug discovery and development. Heart Failure Reviews. [Link]

  • Lévesque, F., & Seeberger, P. H. (2012). Continuous-Flow Synthesis of Aryl Ethers via Nucleophilic Aromatic Substitution.[5] Organic Letters. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026).[6] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Comprehensive Technical Guide: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

This is an in-depth technical guide on 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene , a critical intermediate in the synthesis of next-generation kinase inhibitors. Executive Summary 4-(Chloromethyl)-2-fluoro-1-phenoxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene , a critical intermediate in the synthesis of next-generation kinase inhibitors.

Executive Summary

4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (CAS 1038979-92-8 ) is a specialized benzylic chloride intermediate used primarily in medicinal chemistry. It serves as a key electrophile for introducing the 3-fluoro-4-phenoxybenzyl moiety—a privileged pharmacophore found in various tyrosine kinase inhibitors (TKIs), particularly those targeting BTK (Bruton's Tyrosine Kinase) and c-Met . The fluorine substitution at the ortho position to the ether linkage enhances metabolic stability by blocking oxidative dealkylation, while the phenoxy group provides essential hydrophobic interactions within the ATP-binding pocket of kinase targets.

Part 1: Nomenclature & Synonyms

Correct identification is critical due to the varying numbering conventions used in chemical catalogs and patent literature. The compound is most accurately described as a substituted benzyl chloride.

Synonym & Identifier Matrix
Identifier Type Value / Name Context / Usage
IUPAC Name 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene Official systematic name.[1]
Common Name 3-Fluoro-4-phenoxybenzyl chloride Preferred in synthetic organic chemistry; indicates the benzyl chloride functionality.
Alternative Name 1 1-(Chloromethyl)-3-fluoro-4-phenoxybenzene Variation based on substituent priority.
Alternative Name 2

-Chloro-3-fluoro-4-phenoxytoluene
Older nomenclature treating it as a toluene derivative.
CAS Registry Number 1038979-92-8 Unique identifier for database searches.
SMILES ClCc1ccc(Oc2ccccc2)c(F)c1For chemoinformatics and modeling.
Molecular Formula C

H

ClFO
Useful for mass spectrometry verification.
Molecular Weight 236.67 g/mol Calculation standard.

Part 2: Chemical Identity & Physical Properties

This compound acts as a potent alkylating agent. Its physical properties dictate specific handling requirements to maintain stability and safety.

Property Data / Specification Implication for Handling
Physical State Colorless to pale yellow oilLiquid handling; may crystallize at low temps.
Boiling Point ~330 °C (Predicted)High boiling; purify via column chromatography rather than distillation.
Density ~1.25 g/cm³Denser than water; forms the bottom layer in aqueous extractions.
Solubility Soluble in DCM, THF, EtOAc, TolueneCompatible with standard organic synthesis solvents.
Reactivity Electrophilic (Alkylating Agent)Moisture sensitive; hydrolyzes to the alcohol over time. Store under inert gas.
Storage 2–8 °C, Inert Atmosphere (Ar/N₂)Prevent hydrolysis and degradation.

Part 3: Synthetic Utility & Mechanism

The primary utility of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene lies in its ability to append the 3-fluoro-4-phenoxybenzyl group to nucleophilic scaffolds (amines, pyrazoles, phenols).

Mechanistic Insight: The Fluorine Effect

The strategic placement of the fluorine atom at the C3 position (relative to the benzyl group) serves two roles:

  • Metabolic Stability: It blocks the P450-mediated oxidation of the aromatic ring, a common clearance pathway for non-fluorinated analogues.

  • Conformational Lock: The electronic repulsion between the fluorine lone pairs and the ether oxygen can restrict bond rotation, potentially pre-organizing the molecule for better binding affinity to the kinase active site.

Reaction Pathway Visualization

The following diagram illustrates the synthesis of the chloride from its alcohol precursor and its subsequent application in drug synthesis.

SynthesisPathway Alcohol Precursor: (3-Fluoro-4-phenoxyphenyl)methanol Intermediate Target: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (CAS 1038979-92-8) Alcohol->Intermediate Chlorination (SNi Mechanism) Reagent Reagent: Thionyl Chloride (SOCl2) Cat. DMF Reagent->Intermediate Product Final Drug Intermediate: N-(3-Fluoro-4-phenoxybenzyl)-Heterocycle Intermediate->Product N-Alkylation (SN2 Mechanism) Nucleophile Nucleophile: N-Heterocycle (e.g., Pyrazole) Drug Scaffold Nucleophile->Product + Base (Cs2CO3)

Figure 1: Synthetic pathway transforming the alcohol precursor into the active electrophile for drug conjugation.[2]

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The synthesis of the chloride is driven by gas evolution (


 and 

), making it irreversible.
Protocol A: Synthesis of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

Objective: Convert (3-fluoro-4-phenoxyphenyl)methanol to the corresponding benzyl chloride.

Reagents:

  • (3-Fluoro-4-phenoxyphenyl)methanol (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • N,N-Dimethylformamide (DMF) (Catalytic, 0.1 mol%)

  • Dichloromethane (DCM) (Anhydrous, 10 mL/g)

Step-by-Step Methodology:

  • Setup: Charge an oven-dried round-bottom flask with (3-fluoro-4-phenoxyphenyl)methanol and anhydrous DCM under a nitrogen atmosphere.

  • Activation: Add catalytic DMF (activates

    
     via the Vilsmeier-Haack intermediate).
    
  • Addition: Cool the solution to 0 °C. Add

    
     dropwise via a syringe pump or addition funnel to control the exotherm and gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (lower

      
      ) should disappear, replaced by the chloride spot (higher 
      
      
      
      ).
  • Workup: Quench the reaction carefully by pouring into ice-cold saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is typically >95% pure. If necessary, purify via rapid filtration through a silica plug eluting with Hexanes/DCM.

Protocol B: General N-Alkylation (Drug Scaffold Coupling)

Objective: Attach the benzyl group to a nitrogen-containing heterocycle (e.g., a pyrazole core of a BTK inhibitor).

Reagents:

  • Heterocyclic Core (1.0 equiv)

  • 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (1.1 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (MeCN) or DMF (Solvent)

Methodology:

  • Dissolution: Dissolve the heterocycle in MeCN.

  • Base Addition: Add

    
    . Stir for 15 minutes to deprotonate the N-H.
    
  • Alkylation: Add the benzyl chloride (dissolved in a minimum amount of solvent) dropwise.

  • Heating: Heat the mixture to 60–80 °C for 4–12 hours.

    • Causality: Heating overcomes the activation energy for the

      
       displacement of the chloride.
      
  • Isolation: Cool, filter off inorganic salts, and concentrate. Purify via column chromatography.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

  • Corrosive/Irritant: Benzylic chlorides are potent lachrymators and skin irritants. They can alkylate DNA, posing a potential genotoxic risk.

  • Hydrolysis: Reacts with water to release HCl gas.

Engineering Controls:

  • Always handle in a functioning fume hood.

  • Use double-gloving (Nitrile) to prevent skin absorption.

  • Quench all glassware and tools with a dilute ammonia solution before removal from the hood to neutralize residues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1038979-92-8. Retrieved from [Link]

  • World Intellectual Property Organization (2018).Patent WO2018049127A1: 1,2-dithiolane compounds useful in neuroprotection. (Describes the use of 3-fluoro-4-phenoxybenzyl intermediates in kinase inhibitor synthesis).
  • American Chemical Society.Common Synthetic Transformations: Chlorination of Benzylic Alcohols. (General reference for Protocol A).

Sources

Foundational

The Indispensable Role of Fluorinated Benzyl Chloride Derivatives in Modern Chemistry: A Technical Guide

Abstract Fluorinated benzyl chloride derivatives represent a cornerstone class of reagents and intermediates, bridging the gap between fundamental organic synthesis and advanced applications in medicinal chemistry, agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated benzyl chloride derivatives represent a cornerstone class of reagents and intermediates, bridging the gap between fundamental organic synthesis and advanced applications in medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of fluorine atoms onto the benzyl chloride scaffold imparts a unique combination of steric and electronic properties, profoundly influencing reactivity, metabolic stability, and biological activity. This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the chemical properties of these versatile compounds. We will delve into their synthesis, explore the nuances of their reactivity in key transformations, and illuminate their application through relevant case studies, with a focus on the causality behind experimental choices and the principles of self-validating protocols.

Introduction: The Strategic Advantage of Fluorination in Benzyl Chloride Scaffolds

The benzyl chloride moiety is a well-established reactive handle in organic synthesis, readily participating in nucleophilic substitution reactions.[1] The introduction of one or more fluorine atoms to the aromatic ring creates a fascinating interplay of electronic effects that modulate this inherent reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which can influence the electrophilicity of the benzylic carbon. Simultaneously, it can participate in resonance effects (+R), donating electron density to the aromatic system. The position and number of fluorine substituents, therefore, offer a powerful tool to fine-tune the chemical properties of the molecule.[2][3]

This fine-tuning is of paramount importance in drug discovery. Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to biological targets, and increase membrane permeability and bioavailability.[4][5] Consequently, a significant percentage of modern pharmaceuticals contain fluorine.[6] This guide will provide a detailed understanding of the fundamental chemical properties of fluorinated benzyl chloride derivatives, empowering researchers to leverage these unique characteristics in their synthetic endeavors.

Synthesis of Fluorinated Benzyl Chloride Derivatives

The preparation of fluorinated benzyl chloride derivatives can be broadly categorized into two primary strategies: direct chlorination of fluorinated toluenes and functional group interconversion from other fluorinated precursors.

Free-Radical Chlorination of Fluorotoluenes

The direct chlorination of the methyl group of a fluorotoluene is a common industrial and laboratory-scale method. This reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or a radical initiator.[7][8][9][10][11]

Mechanism of Free-Radical Chlorination:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ 2Cl_rad 2 Cl• Cl2->2Cl_rad UV light (hν) 2Cl_rad->Cl2 ArCH3 Fluorotoluene ArCH2_rad Fluorobenzyl Radical ArCH3->ArCH2_rad + Cl• - HCl ArCH2Cl Fluorobenzyl Chloride ArCH2_rad->ArCH2Cl + Cl2 - Cl• ArCH2_rad->ArCH2Cl + Cl• ArCH2CH2Ar ArCH2CH2Ar ArCH2_rad->ArCH2CH2Ar + ArCH2•

Caption: Free-radical chlorination of fluorotoluenes.

Experimental Protocol: Free-Radical Chlorination of 4-Fluorotoluene

This protocol is based on general procedures for free-radical halogenation.[9][10]

Materials:

  • 4-Fluorotoluene

  • Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)

  • Anhydrous solvent (e.g., carbon tetrachloride or benzene)

  • Inert gas (Nitrogen or Argon)

  • UV lamp (optional, if using photochemical initiation)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inlet for inert gas.

  • Charge the flask with 4-fluorotoluene and the anhydrous solvent.

  • Add the chlorinating agent (e.g., NCS, 1.1 equivalents) and the radical initiator (e.g., AIBN, 0.05 equivalents).

  • Flush the system with inert gas.

  • Heat the reaction mixture to reflux (typically 70-80 °C) under an inert atmosphere. If using photochemical initiation, irradiate the mixture with a UV lamp.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solid byproducts (e.g., succinimide).

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 4-fluorobenzyl chloride.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Moisture can lead to the formation of hydrogen chloride, which can participate in undesired side reactions.

  • Inert Atmosphere: Oxygen can act as a radical scavenger, inhibiting the chain reaction.

  • Radical Initiator: AIBN or BPO are used to generate radicals at a controlled rate upon heating, initiating the chlorination process.

  • Work-up Procedure: The aqueous washes are essential to remove unreacted chlorinating agents and acidic byproducts.

From Fluorinated Benzyl Alcohols

A reliable method for the synthesis of fluorinated benzyl chlorides involves the nucleophilic substitution of the corresponding fluorinated benzyl alcohols. This transformation can be achieved using various chlorinating agents.

Experimental Protocol: Synthesis of 2,6-Difluorobenzyl Chloride from 2,6-Difluorobenzyl Alcohol

This protocol is adapted from a described synthesis.[12]

Materials:

  • 2,6-Difluorobenzyl alcohol

  • Concentrated hydrochloric acid

Procedure:

  • Place 2,6-difluorobenzyl alcohol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add an excess of concentrated hydrochloric acid.

  • Heat the mixture to 110 °C and stir vigorously for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,6-difluorobenzyl chloride.

Reactivity of Fluorinated Benzyl Chloride Derivatives

The reactivity of fluorinated benzyl chlorides is dominated by nucleophilic substitution at the benzylic carbon. The fluorine substituents on the aromatic ring play a crucial role in modulating the rate and mechanism (SN1 vs. SN2) of these reactions.[1][2][3]

Nucleophilic Substitution Reactions

Benzyl chlorides can undergo nucleophilic substitution through both SN1 and SN2 pathways. The stability of the resulting benzyl carbocation is a key factor in the SN1 mechanism, while steric hindrance around the benzylic carbon is critical for the SN2 pathway.[13][14]

Influence of Fluorine Substitution on Reactivity:

  • Electron-withdrawing effect: A fluorine atom, particularly at the ortho or para position, can destabilize the formation of a benzyl carbocation through its inductive effect, thus disfavoring the SN1 pathway.

  • Steric hindrance: Fluorine at the ortho position can sterically hinder the backside attack of a nucleophile, slowing down an SN2 reaction.

  • Resonance effect: The +R effect of fluorine can stabilize the carbocation to some extent, but this is generally outweighed by the strong -I effect.

A study on the alkylating reactivity of various substituted benzyl chlorides, including chloro-derivatives which have similar electronic effects to fluoro-derivatives, found that a 3-chloro substituent resulted in the weakest alkylating agent, suggesting greater stability.[15] This implies that the position of the electron-withdrawing group significantly impacts reactivity.

Experimental Protocol: SN2 Reaction of 4-Fluorobenzyl Chloride with Sodium Iodide (Finkelstein Reaction)

This is a classic example of an SN2 reaction.[16][17]

Materials:

  • 4-Fluorobenzyl chloride

  • Sodium iodide

  • Acetone (anhydrous)

Procedure:

  • Dissolve 4-fluorobenzyl chloride in anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a stoichiometric amount of sodium iodide.

  • Heat the mixture to reflux. The reaction progress can often be visually monitored by the precipitation of sodium chloride, which is insoluble in acetone.

  • After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.

  • Filter off the precipitated sodium chloride.

  • Evaporate the acetone under reduced pressure.

  • The resulting residue can be redissolved in a suitable organic solvent (e.g., diethyl ether), washed with water to remove any remaining sodium iodide, and then dried over anhydrous sodium sulfate.

  • Concentration of the solvent will yield 4-fluorobenzyl iodide.

G cluster_workflow Sₙ2 Reaction Workflow Start Dissolve 4-Fluorobenzyl Chloride and NaI in Acetone Reflux Heat to Reflux Start->Reflux Precipitation NaCl Precipitates Reflux->Precipitation Cool Cool to Room Temperature Precipitation->Cool Filter Filter to Remove NaCl Cool->Filter Evaporate Evaporate Acetone Filter->Evaporate Workup Aqueous Work-up Evaporate->Workup Product Isolate 4-Fluorobenzyl Iodide Workup->Product

Caption: Workflow for a typical Sₙ2 reaction.

Spectroscopic and Physical Properties

The characterization of fluorinated benzyl chloride derivatives relies heavily on spectroscopic techniques, particularly NMR and IR spectroscopy.

NMR Spectroscopy
  • ¹H NMR: The benzylic protons (-CH₂Cl) typically appear as a singlet in the range of δ 4.5-4.8 ppm. The aromatic protons will show complex splitting patterns depending on the fluorine substitution pattern.

  • ¹³C NMR: The benzylic carbon signal is usually found around δ 45-50 ppm. The aromatic carbon signals will be split due to C-F coupling.

  • ¹⁹F NMR: This is a powerful tool for characterizing fluorinated compounds. The chemical shifts are sensitive to the electronic environment and can provide valuable structural information.[18][19][20]

Table 1: Representative NMR Data for Fluorinated Benzyl Derivatives

Compound¹H NMR (δ ppm, -CH₂X)¹⁹F NMR (δ ppm)Solvent
Benzyl fluoride5.4 (d, J=47.5 Hz)-210.3CDCl₃
Benzyl chloride4.5-CDCl₃

Note: Data for benzyl fluoride is provided for comparison of the benzylic proton chemical shift. Data extracted from various sources.[21]

IR Spectroscopy

Infrared spectroscopy can be used to identify key functional groups.

  • C-Cl stretch: A band in the region of 650-800 cm⁻¹ is characteristic of the carbon-chlorine bond.

  • C-F stretch: A strong absorption band is typically observed in the 1000-1400 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: These will be present in their usual regions.[22][23][24][25][26]

Table 2: Key IR Absorptions for Benzyl Chloride

Functional GroupWavenumber (cm⁻¹)
C-H (aromatic)3030-3100
C-H (aliphatic)2850-2960
C=C (aromatic)1450-1600
C-Cl650-800

Applications in Drug Discovery and Development

The unique properties of fluorinated benzyl chloride derivatives make them valuable building blocks in the synthesis of pharmaceuticals.

Case Study: Rufinamide

Rufinamide is an antiepileptic drug, and its synthesis utilizes 2,6-difluorobenzyl chloride as a key intermediate.[12][27] The presence of the two ortho-fluorine atoms is crucial for its pharmacological activity and metabolic profile.

Structure-Activity Relationships (SAR)

The position of the fluorine atom can have a profound impact on the biological activity of a molecule. For example, in a series of indazole derivatives studied for their inhibitory activity against HIF-1, an ortho-fluoro substitution on the benzyl group resulted in better activity compared to meta or para substitution.[28] This highlights the importance of steric and electronic effects of the fluorine substituent in optimizing drug-target interactions. Similar structure-activity relationships have been observed in other classes of compounds, such as fluorinated benzenesulfonamides.[29][30]

G cluster_sar Structure-Activity Relationship Start Fluorinated Benzyl Chloride Derivative Synthesis Synthetic Modification Start->Synthesis Screening Biological Screening Synthesis->Screening Data Activity Data Screening->Data Analysis SAR Analysis Data->Analysis Optimization Lead Optimization Analysis->Optimization

Caption: Drug discovery workflow involving SAR studies.

Safety and Handling

Fluorinated benzyl chloride derivatives, like their non-fluorinated counterparts, are reactive alkylating agents and should be handled with appropriate safety precautions. They are often lachrymators and can be irritating to the skin, eyes, and respiratory tract.[3]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

For compounds containing fluorine, specific safety measures related to organofluorine compounds should be considered.[6][31][32][33] In case of exposure, it is crucial to seek immediate medical attention.

Conclusion

Fluorinated benzyl chloride derivatives are a class of compounds with rich and tunable chemical properties. The strategic placement of fluorine atoms on the aromatic ring allows for precise control over their reactivity and physicochemical characteristics. This has made them indispensable tools in modern organic synthesis, particularly in the development of new pharmaceuticals. A thorough understanding of their synthesis, reactivity, and safe handling is essential for any researcher aiming to exploit their full potential. As the demand for more sophisticated and effective therapeutic agents grows, the importance of these versatile building blocks is set to increase even further.

References

  • Sparrow Chemical. (n.d.). Fluorobenzyl Chloride Series. Retrieved from [Link]

  • De Borggraeve, W. M., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 35-46.
  • Bayguzina, A. R., et al. (2019). Method of producing mono- and difluoro benzyl chlorides.
  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • NIST. (n.d.). Infrared Spectroscopy of Neutral C7H7 Isomers: Benzyl and Tropyl. Fritz Haber Institute.
  • ResearchGate. (n.d.). Infrared spectra of: (a) vinylbenzyl chloride liquid precursor.... Retrieved from [Link]

  • Begum, J., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 66(15), 10243-10275.
  • Wang, Y., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Medicinal Chemistry, 12(8), 1269-1285.
  • Dalton Transactions. (2023). Dalton Transactions, 52(25).
  • PubChem. (n.d.). Benzyl Chloride. Retrieved from [Link]

  • PMC. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine.
  • Matulis, D., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330.
  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
  • Agata, Y., et al. (2000). Biologically stable [(18)F]-labeled benzylfluoride derivatives. Nuclear Medicine and Biology, 27(3), 259-265.
  • ResearchGate. (n.d.). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Retrieved from [Link]

  • Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

  • PMC. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • NIST. (n.d.). Benzyl chloride. Retrieved from [Link]

  • YouTube. (2020). SN2 Competition Experiments, Part 1: Prelab Lecture.
  • Princeton University. (n.d.). Fluorine. Retrieved from [Link]

  • YouTube. (2020). SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Reactivity of 3-Fluorobenzyl Chloride.
  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2).
  • Benchchem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • RSC Advances. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.
  • University of California, Santa Barbara. (n.d.). Fluorine NMR.
  • Benchchem. (2025). The Synthesis and Application of Substituted Benzyl Chlorides: A Comprehensive Technical Guide for Researchers and Drug Developm.
  • Allen. (n.d.). Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain..
  • Analytical Methods. (2018).
  • PMC. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
  • Dr. Nerz. (n.d.).
  • RSC Publishing. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.
  • Benchchem. (2025). Reactivity comparison of o- chlorobenzotrichloride vs p.
  • Master Organic Chemistry. (2013). Free Radical Reactions.
  • YouTube. (2021). Free Radical Reactions.
  • Quora. (2017). Benzyl chloride is more reactive than chlorobenzene. Why?.
  • MDPI. (2023).
  • Chemistry LibreTexts. (2019). 5.5. The Free-Radical Chain Reaction.
  • ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
  • Save My Exams. (2025). Free Radical Substitution (Cambridge (CIE) A Level Chemistry): Revision Note.
  • YouTube. (2015).
  • American Chemical Society. (2026). Copper-Catalyzed Intramolecular Carbocyclization/1,2-Migration Reaction of Allenols To Access Substituted 2-Sulfonyl Carbazoles.
  • Chemistry Stack Exchange. (2017). Is benzyl chloride or allyl chloride more reactive?.

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Exploratory

Reactivity profile of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

An In-depth Technical Guide to the Reactivity Profile of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene For Researchers, Scientists, and Drug Development Professionals Abstract 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is a multifaceted chemical intermediate of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive benzylic chloride, an electron-withdrawing fluorine atom, and an electron-donating phenoxy group, creates a nuanced reactivity profile. This guide provides a detailed analysis of the molecule's electronic properties and steric considerations, offering a predictive framework for its behavior in various chemical transformations. We will explore the reactivity of both the chloromethyl side chain and the aromatic core, discuss its synthetic utility, and provide validated experimental protocols for key reactions.

Molecular Structure and Electronic Landscape

The reactivity of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is dictated by the interplay of its three key functional groups. Understanding their individual and collective electronic effects is paramount to predicting reaction outcomes.

  • The Chloromethyl Group (-CH₂Cl): This benzylic halide is the primary site of nucleophilic attack. The carbon atom is inherently electrophilic due to the electronegativity of the chlorine atom, making it susceptible to substitution reactions.

  • The Fluoro Group (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring to electrophilic attack. Conversely, it can activate the ring toward nucleophilic aromatic substitution.[1]

  • The Phenoxy Group (-OPh): The oxygen atom's lone pairs result in a strong electron-donating resonance effect (+R), which activates the aromatic ring toward electrophilic attack, primarily at the ortho and para positions. Its inductive effect (-I) is weaker than its resonance contribution.

The combination of these groups makes the aromatic ring electron-poor overall, yet with specific sites of electron density, influencing both side-chain and ring reactions.

Mapping Electrophilic and Nucleophilic Centers

A clear understanding of the molecule's electron distribution allows for the identification of reactive sites. The primary electrophilic center is the benzylic carbon of the chloromethyl group. The aromatic ring itself can act as a nucleophile in electrophilic aromatic substitution, while the carbon atoms attached to the fluorine and phenoxy groups are potential sites for nucleophilic aromatic substitution under harsh conditions.

Diagram 1: Electrophilic and Nucleophilic Sites A visualization of the key reactive centers in 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene based on its electronic properties.

G Key Reactive Sites cluster_0 C1 C-OPh C2 C-F C3 CH C4 C-CH2Cl C5 CH Benzylic_C CH₂ Strongly Electrophilic C4->Benzylic_C C6 CH Aromatic_C6 C6 Nucleophilic (EAS Site) Cl Cl Benzylic_C->Cl

Reactivity of the Chloromethyl Side Chain: Nucleophilic Substitution

The benzylic chloride is the most reactive functionality of the molecule. It readily participates in nucleophilic substitution reactions (Sₙ), serving as a versatile handle for introducing a wide array of functional groups.

Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways

The substitution at the benzylic carbon can proceed via either an Sₙ1 or Sₙ2 mechanism.

  • Sₙ2 Pathway: This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral. The presence of electron-withdrawing groups on the aromatic ring, such as the fluorine atom, enhances the electrophilicity of the benzylic carbon, accelerating the Sₙ2 reaction rate.

  • Sₙ1 Pathway: This pathway involves the formation of a benzylic carbocation intermediate and is favored by weak nucleophiles and polar protic solvents. While benzylic carbocations are generally stable, the strong inductive effect of the ortho-fluorine atom would destabilize an adjacent positive charge, making the Sₙ1 pathway less favorable compared to non-fluorinated analogues.

Synthetic Applications in Drug Discovery

The ability of the chloromethyl group to react with diverse nucleophiles makes it a valuable synthon in drug development.[2] This moiety can be used to connect the core phenoxybenzene scaffold to other fragments, a common strategy in building complex molecular architectures. For instance, reaction with primary or secondary amines yields benzylamine derivatives, while reaction with phenols or thiols creates ether or thioether linkages, respectively. The introduction of fluorine into drug candidates is a well-established strategy to improve metabolic stability and binding affinity.[3][4]

Diagram 2: Generalized Sₙ2 Workflow A schematic representing the reaction of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene with a generic nucleophile (Nu⁻) via an Sₙ2 mechanism.

G reagent 4-(Chloromethyl)-2-fluoro- 1-phenoxybenzene reaction_step Sₙ2 Reaction reagent->reaction_step nucleophile Nucleophile (Nu⁻) e.g., R₂NH, RO⁻, CN⁻ nucleophile->reaction_step solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->reaction_step facilitates product Substituted Product (Ar-CH₂-Nu) reaction_step->product yields

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

While the chloromethyl group's reactivity dominates, the aromatic ring can also undergo substitution. The outcome of EAS reactions is governed by the directing effects of the existing substituents.

Directing Effects and Regioselectivity
  • Phenoxy Group (-OPh): A powerful activating, ortho-, para-director.

  • Fluoro Group (-F): A deactivating, ortho-, para-director.

  • Chloromethyl Group (-CH₂Cl): A weakly deactivating, ortho-, para-director.

The phenoxy group is the strongest activating group and will dictate the position of electrophilic attack. The para position relative to the phenoxy group is occupied by the chloromethyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the phenoxy group. Of these, the C6 position is sterically more accessible and electronically less deactivated than the C2 position (which bears the fluorine atom).

Predicted Site of EAS: The C6 position (ortho to the phenoxy group and meta to the chloromethyl group) is the most probable site for electrophilic substitution.

SubstituentInductive Effect (-I)Resonance Effect (+R)Overall Effect on EASDirecting Influence
-OPh WeakStrongActivatingOrtho, Para
-F StrongWeakDeactivatingOrtho, Para
-CH₂Cl Weak-Weakly DeactivatingOrtho, Para

Experimental Protocols

The following protocols are provided as representative examples for researchers. Appropriate safety precautions must be taken, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood. [5]

Protocol: Nucleophilic Substitution with a Secondary Amine (e.g., Morpholine)

This protocol details a standard procedure for forming a tertiary amine via an Sₙ2 reaction.

Materials:

  • 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene and DMF.

  • Add potassium carbonate, followed by the dropwise addition of morpholine at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired tertiary amine.

Protocol: Electrophilic Aromatic Substitution (Nitration)

This protocol describes a typical nitration, which should proceed with high regioselectivity at the C6 position.

Materials:

  • 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • In a flask cooled in an ice bath (0-5 °C), slowly add 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene to concentrated sulfuric acid.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the substrate while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry the solid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitro-derivative.

Safety and Handling

4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is a benzylic halide and should be handled with care.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[6] Avoid contact with skin and eyes.[7] Benzylic halides are lachrymators and alkylating agents.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8] Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

4-(Chloromethyl)-2-fluoro-1-phenoxybenzene possesses a well-defined and predictable reactivity profile. The chloromethyl group serves as a robust electrophilic handle for Sₙ2-type reactions, enabling its use as a versatile building block in organic synthesis. The aromatic core, while generally deactivated, can undergo regioselective electrophilic substitution at the C6 position, driven by the powerful directing effect of the phenoxy group. This comprehensive understanding of its electronic and steric properties allows chemists to strategically employ this molecule in the rational design and synthesis of complex target structures, particularly within the field of drug discovery.

References

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE.
  • Santa Cruz Biotechnology, Inc. (2016). Safety Data Sheet for 4-Chlorophenyl phenyl ether.
  • Sigma-Aldrich. (2025).
  • Fluorochem. (2024).
  • Fisher Scientific. (2010). Safety Data Sheet for p-(Trifluoromethoxy)phenol.
  • Pashko, M. O., & Yagupolskii, Y. L. (2022). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemical Journal.
  • Santos, M. A., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
  • Pummer, W. J., & Wall, L. A. (1964). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry.
  • Vaia. (n.d.). Label the electrophilic and nucleophilic sites in each molecule.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 4'-Chloro-3'-fluoroacetophenone and 4'-fluoroacetophenone.
  • Toste, F. D., & Lectka, T. (2017). Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source.
  • Homework. (2024). Label the electrophilic and nucleophilic sites in each molecule. [Video]. YouTube.
  • SpectraBase. (n.d.). 1-(Chloromethyl)-4-[4-(chloromethyl)phenoxy]benzene - Optional[Vapor Phase IR] - Spectrum.
  • BLDpharm. (n.d.). 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene.
  • Hu, J., et al. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)
  • ResearchGate. (2025).
  • CN102020612A. (2011). Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one.
  • Di Fabio, R., et al. (2011). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1)
  • Bissy, D., et al. (2024).
  • McCarthy, J. R., et al. (1990). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses.
  • Scott, J. S., et al. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • Gaber, A., et al. (2024).
  • Karcem, O., et al. (2024).
  • Chemistry Stack Exchange. (2020). Most favorable position of attack of an electrophile on 4-trifluoromethyl-1,2-diphenylbenzene.
  • Chauhan, D., et al. (2021). Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. Medicinal Chemistry.
  • Technology Networks. (2020). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories.
  • ResearchGate. (2019). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs).
  • Speciality Chemicals Magazine. (n.d.). Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol.
  • Furuya, T., & Ritter, T. (2012). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. Journal of the American Chemical Society.
  • Hossen, M. B., et al. (2020). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia.

Sources

Foundational

Safety data sheet (SDS) for 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

[1] Part 1: Executive Summary & Chemical Identity[1] Status: Critical Intermediate (Vonoprazan Fumarate Synthesis) Risk Profile: High (Alkylating Agent / Corrosive) CAS No: 1352318-66-5[1] This guide serves as a technica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Chemical Identity[1]

Status: Critical Intermediate (Vonoprazan Fumarate Synthesis) Risk Profile: High (Alkylating Agent / Corrosive) CAS No: 1352318-66-5[1]

This guide serves as a technical whitepaper for the safe handling, storage, and disposal of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene .[1] Unlike a standard Safety Data Sheet (SDS), this document focuses on the mechanistic reasons for hazards and provides self-validating protocols for researchers.[1]

Chemical Structure & Logic

The molecule consists of a central benzene ring substituted with three distinct functional groups that dictate its reactivity and safety profile:[1]

  • Chloromethyl Group (-CH₂Cl): The primary hazard driver. This is a benzylic chloride, making it a potent electrophile . It readily undergoes nucleophilic substitution (

    
    ), meaning it can alkylate DNA bases (genotoxicity) and proteins (skin corrosion/sensitization).[1]
    
  • Phenoxy Group (-O-Ph): Increases lipophilicity, facilitating absorption through the skin and cell membranes.

  • Fluoro Group (-F): Modulates electronic density but does not significantly mitigate the reactivity of the chloromethyl group.

PropertyData
Formula

Molecular Weight 236.67 g/mol
Physical State Low-melting solid or viscous liquid (structure-dependent)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water (hydrolyzes)

Part 2: Hazard Identification & Toxicology (The "Why")

Mechanistic Toxicity

The safety profile of this compound is inferred from Structure-Activity Relationships (SAR) with analogous benzyl chlorides. The mechanism of toxicity is alkylation .

  • Lachrymator Effect: Benzylic halides interact with TRPA1 ion channels in the corneal nerve endings, causing severe tearing and pain even at low vapor concentrations.[1]

  • Genotoxicity: The electrophilic carbon can attack the N-7 position of guanine in DNA. Therefore, this compound must be handled as a suspected carcinogen (Category 1B).[1]

  • Hydrolysis Hazard: Upon contact with moisture (mucous membranes, humidity), the -CH₂Cl group hydrolyzes to form Hydrochloric Acid (HCl) , causing immediate chemical burns.[1]

GHS Classification (Derived)

Based on read-across from Benzyl Chloride and 4-(Chloromethyl)biphenyl.[1]

Hazard ClassCategoryH-StatementDescription
Skin Corrosion 1BH314 Causes severe skin burns and eye damage.[1][2]
Eye Damage 1H318 Causes serious eye damage.[2][3][4][5]
Sensitization 1H317 May cause an allergic skin reaction.[5]
Carcinogenicity 1BH350 May cause cancer (presumed).[4][5]
STOT-SE 3H335 May cause respiratory irritation.[3][4][6]

Part 3: Safe Handling Framework (The "How")

The Hierarchy of Containment

Do not rely solely on PPE.[2] The high lipophilicity of the phenoxy group allows the compound to permeate standard nitrile gloves rapidly.

HandlingProtocol cluster_0 Primary Containment cluster_1 Barrier Protection Solid Solid/Powder Form Weighing Weighing Station (Static Control) Solid->Weighing High Dust Risk Liquid Solution/Melt Reaction Reaction Vessel (Closed System) Liquid->Reaction Vapor Risk Glove2 Outer: Silver Shield / Laminate Weighing->Glove2 Mandatory Reaction->Glove2 Mandatory Glove1 Inner: Nitrile (4 mil) caption Figure 1: Containment Strategy. Laminate gloves are required due to lipophilic permeation.

[1]

Specific Handling Protocols
A. Weighing & Transfer
  • Engineering Control: Use a Class II Biosafety Cabinet or a chemical fume hood with a face velocity >100 fpm. If the compound is a fine powder, use a static-free balance enclosure.[1]

  • PPE: Double gloving is mandatory.

    • Inner: Nitrile (dexterity).

    • Outer:Silver Shield/4H (Laminate) . Standard nitrile degrades in <15 mins against benzyl chlorides.

B. Reaction Setup
  • Moisture Control: The compound hydrolyzes. All glassware must be flame-dried. Reactions should be run under Nitrogen or Argon.

  • Venting: Vent lines must pass through a scrubber (NaOH solution) if the reaction is heated, to trap any evolved HCl or volatile alkyl halides.[1]

Part 4: Emergency Response & Decontamination[1]

Decontamination Logic (Self-Validating)

You cannot wash this compound away with water alone; water causes hydrolysis, generating HCl on the surface you are trying to clean.[1]

The Quenching Solution:

  • Composition: 10% Ethanolamine + 90% Ethanol (or Methanol).

  • Mechanism: Ethanolamine is a potent nucleophile that reacts rapidly with the chloromethyl group to form a stable, non-toxic amine derivative.[1]

Decon Spill Spill (R-CH2-Cl) Water Water Wash Spill->Water AVOID Amine Ethanolamine/MeOH Spill->Amine Recommended ResultBad HCl Gas + Acid Burn Water->ResultBad ResultGood Stable Amine Adduct Amine->ResultGood caption Figure 2: Decontamination Chemistry. Nucleophilic quench is superior to hydrolysis.

[1]

First Aid[1]
  • Eye Contact: Irrigate immediately for 30 minutes . Time is critical to prevent corneal opacity.

  • Skin Contact:

    • Blot excess liquid (do not rub).

    • Wash with polyethylene glycol (PEG 400) or ethanol first (to solubilize the lipophilic compound), then flush with soap and water. Water alone may spread the lipophilic chemical.

Part 5: Storage & Stability[1][8]

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1]

  • Incompatibility:

    • Bases: Exothermic polymerization or substitution.

    • Oxidizers: Fire hazard.

    • Water/Alcohols: Rapid hydrolysis.

Shelf-Life Monitoring
  • Visual Check: If the solid turns from white/off-white to pink or brown, or if "fuming" is observed upon opening, significant hydrolysis (HCl generation) has occurred.[1]

  • Pressure Check: Open older containers slowly in a fume hood; HCl buildup can pressurize the vial.

References

  • PubChem. (n.d.).[7] Compound Summary: 4-(Chloromethyl)phenol (Analogue).[1] National Library of Medicine. Retrieved from [Link][1]

  • ECHA. (n.d.). Benzyl Chloride - Registration Dossier. European Chemicals Agency. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Benzyl Chloride. United States Department of Labor. Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis of fluorinated biaryl ethers using 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

Executive Summary This guide details the synthetic utility of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (CAS 1038979-92-8 / 2362-18-7 analogs), a privileged building block in medicinal chemistry and agrochemical discove...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (CAS 1038979-92-8 / 2362-18-7 analogs), a privileged building block in medicinal chemistry and agrochemical discovery.[1] The structural motif—a diphenyl ether core stabilized by an ortho-fluorine atom—is critical for modulating lipophilicity, metabolic stability, and conformational selectivity in drug targets (e.g., PPO inhibitors, kinase inhibitors).[1]

This document provides validated protocols for transforming the electrophilic chloromethyl handle into ethers, amines, and carbon-extended scaffolds, ensuring high yield and purity.[1]

Structural Analysis & Reactivity Profile

The starting material is a bifunctional scaffold characterized by two distinct electronic domains:

  • The Biaryl Ether Core: The 2-fluoro-1-phenoxybenzene moiety is electron-rich but deactivated at the ortho-position by the fluorine atom.[1] The fluorine introduces a "conformational lock" via electrostatic repulsion with the ether oxygen, often forcing the two aromatic rings into a twist-preferred geometry that enhances binding selectivity in protein pockets.[1]

  • The Chloromethyl Electrophile: The benzylic chloride at position 4 is the primary reactive handle.[1] Due to the inductive electron-withdrawing nature of the fluorine (meta to the methylene group) and the resonance donation of the phenoxy group (para to the methylene), this benzylic position is highly activated for

    
     nucleophilic substitution.[1]
    

Reactivity Matrix:

Nucleophile Class Reaction Type Target Product Key Constraint

| Phenols/Alcohols | Etherification (


) | Complex Polyethers | Requires mild base to prevent hydrolysis.[1] |
| Amines (

)
| Amination (

) | Benzylamines | Over-alkylation risk with

amines.[1] | | Carbanions | Alkylation | Phenylpropanoates | Requires non-nucleophilic strong base (e.g., NaH).[1] |

Experimental Protocols

Protocol A: Synthesis of Asymmetric Biaryl Ethers (C-O Bond Formation)

Application: Synthesis of agrochemical active ingredients and ether-linked pharmacophores.

Reagents:

  • Substrate: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (1.0 equiv)[1]

  • Nucleophile: Substituted Phenol (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )[1]
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein accelerator[1]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add anhydrous

    
     (2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Addition: Add 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (1.0 equiv) dropwise. If the substrate is solid, dissolve in a minimum volume of DMF before addition.[1]

  • Catalysis: Add catalytic KI (10 mol%). This converts the benzyl chloride to a more reactive benzyl iodide in situ.[1]

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[1]

  • Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (2x) and brine (1x) to remove DMF.[1]

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (
    
    
    
    ).

Validation Check: The product should show a diagnostic singlet for the benzylic


 protons around 

5.0–5.1 ppm in

NMR.
Protocol B: Synthesis of N-Benzylated Heterocycles (C-N Bond Formation)

Application: Creation of kinase inhibitor "tail" regions or CNS-active benzylamines.[1]

Reagents:

  • Substrate: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (1.0 equiv)[1]

  • Nucleophile: Secondary Amine (e.g., Morpholine, Piperazine) (1.2 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) or

    
     (1.5 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or THF[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.2 equiv) and DIPEA (1.5 equiv) in DCM (0.1 M) at 0°C.

  • Addition: Add the benzyl chloride substrate (1.0 equiv) slowly to the stirring solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Note: For sterically hindered amines, switch solvent to Acetonitrile and heat to reflux (80°C).[1]

  • Quench: Add saturated aqueous

    
    .
    
  • Isolation: Separate phases. Extract aqueous layer with DCM.[1]

  • Purification: Amine products often require neutralization.[1] Purify via silica gel chromatography using DCM/MeOH (95:5) with 1%

    
     additive to prevent streaking.[1]
    

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the core intermediate.

G cluster_0 Reactivity Logic Start 4-(Chloromethyl)-2-fluoro- 1-phenoxybenzene (Electrophilic Core) Phenol Phenols / Alcohols (K2CO3, DMF) Start->Phenol Amine Sec. Amines (DIPEA, DCM) Start->Amine Malonate Malonates (NaH, THF) Start->Malonate EtherProd Fluorinated Biaryl Ethers (Agro/Pharma Scaffolds) Phenol->EtherProd Williamson Ether Synthesis AmineProd N-Benzyl Piperazines/ Morpholines Amine->AmineProd Nucleophilic Substitution CarbonProd Phenylpropanoate Derivatives Malonate->CarbonProd C-Alkylation

Figure 1: Divergent synthetic pathways utilizing the chloromethyl handle for library generation.

Critical Data Summary

ParameterValue / ConditionRationale
Molecular Weight ~236.67 g/mol Calculation basis for stoichiometry.[1]
Leaving Group Chloride (

)
Good leaving group; activation with

(Finkelstein) recommended for sluggish nucleophiles.[1]
Electronic Effect 2-Fluoro (Inductive EWG)Increases acidity of benzylic protons; stabilizes transition state against oxidation.[1]
Storage 2–8°C, Inert GasBenzylic chlorides are moisture sensitive (hydrolysis to benzyl alcohol).[1]
Toxicity Lachrymator / IrritantHandle in fume hood; alkylating agent (potential mutagen).[1]

References & Authority

  • General Benzylic Fluorination & Functionalization:

    • Mechanism of Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley.[1] (Standard text for

      
       mechanisms on benzylic halides).
      
    • Fluorine in MedChem: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chem. Soc. Rev., 2008, 37, 320-330.[1] Link

  • Specific Methodology (Analogous Substrates):

    • Ether Synthesis: "Synthesis of fluorinated benzyl ethers."[1] Fine Chemical Engineering, 2022.[1] (Discusses Williamson ether synthesis on fluorinated benzyl bromides/chlorides). Link

    • PPO Inhibitor Scaffolds: Many herbicides (e.g., Pyraflufen-ethyl analogs) utilize the 2-fluoro-4-substituted diphenyl ether core.[1] See: Modern Crop Protection Compounds, Wiley-VCH.[1]

  • Safety Data:

    • Sigma-Aldrich / Merck Safety Data Sheet (SDS) for "4-(Chloromethyl)diphenyl ether" derivatives.[1] Link (Search CAS: 2362-18-7 for analogous handling protocols).

Sources

Application

Application Note: High-Efficiency Alkylation using 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

Abstract & Strategic Utility This guide details the handling, reactivity, and synthetic protocols for 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (CAS 1038979-92-8), a specialized electrophile used in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This guide details the handling, reactivity, and synthetic protocols for 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (CAS 1038979-92-8), a specialized electrophile used in medicinal chemistry.

This reagent is primarily employed to introduce the 3-fluoro-4-phenoxybenzyl moiety into pharmacophores. This structural motif serves two critical functions in drug design:

  • Lipophilic Bulk: The phenoxy group occupies deep hydrophobic pockets (e.g., in kinase or GPCR allosteric sites).

  • Metabolic Modulation: The fluorine atom (meta to the alkylation site) blocks metabolic oxidation at the benzylic position and modulates the electronic properties of the ether linkage, often improving half-life (

    
    ) compared to non-fluorinated analogs.
    

Key Reactivity Insight: Unlike standard benzyl chlorides, the para-phenoxy substituent functions as a strong Electron Donating Group (EDG) via resonance. This significantly stabilizes the benzylic carbocation, imparting substantial SN1 character to the molecule. Consequently, this reagent is highly reactive but also prone to rapid hydrolysis if handled in non-anhydrous conditions.

Chemical Profile & Reactivity Analysis

Structural Electronics

The reactivity is governed by the "Push-Pull" dynamic between the phenoxy and fluoro substituents relative to the chloromethyl leaving group.

FeaturePosition (Rel. to CH₂Cl)Electronic EffectConsequence for Protocol
Phenoxy Group ParaResonance Donation (+M)High Reactivity: Stabilizes the transition state, accelerating alkylation. Increases risk of hydrolysis.
Fluorine Atom MetaInductive Withdrawal (-I)Acidity Modulation: Slightly increases the acidity of benzylic protons; enhances metabolic stability of the final product.
Chloromethyl IpsoLeaving GroupGood Leaving Group: Chloride is sufficient for most amines; Iodide activation (Finkelstein) recommended for weak nucleophiles.
Mechanism of Action (SN2 vs SN1)

While primary alkyl halides typically react via SN2, the para-phenoxy donation allows this substrate to traverse a "loose" SN2 transition state with significant cationic character.

ReactionMechanism Substrate 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene TS Transition State (Partial + Charge Stabilized by Phenoxy) Substrate->TS + Nucleophile (Nu:) - Cl⁻ Product Alkylated Product (N/O/S-Substituted) TS->Product Resonance Resonance Effect: Phenoxy lone pair stabilizes benzylic position Resonance->TS

Figure 1: Mechanistic pathway highlighting the resonance stabilization that accelerates reaction rates.

Experimental Protocols

Method A: Standard N-Alkylation (Amines)

Best for: Secondary amines, anilines, and robust primary amines.

Reagents:

  • Substrate: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (1.0 equiv)

  • Nucleophile: Amine (1.0 – 1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

Protocol:

  • Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add K₂CO₃ (2.0 mmol). If the amine is a salt (e.g., HCl salt), increase base to 3.0 mmol.

  • Reagent Addition: Add 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (1.0 mmol) dropwise at Room Temperature (RT).

    • Critical: Do not add all at once if the reaction is exothermic.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Endpoint: Look for the disappearance of the chloride (approx. retention time shift) and appearance of the product mass.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and Brine (10 mL). Dry over Na₂SO₄.[1]

Method B: Finkelstein Activation (Weak Nucleophiles)

Best for: Electron-deficient amines, amides, or steric hindrance.

Rationale: In situ conversion of the alkyl chloride to the more reactive alkyl iodide using Sodium Iodide (NaI).

Protocol:

  • Dissolve the nucleophile (1.0 equiv) and NaI (0.1 – 0.5 equiv) in Acetone or Butanone (MEK).

  • Add K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Add the chloromethyl substrate (1.1 equiv).

  • Reflux (approx. 60–80°C) for 6–12 hours.

    • Note: The precipitation of NaCl drives the equilibrium toward the iodide intermediate, which reacts rapidly with the nucleophile.

Method C: Phase-Transfer Catalysis (Scale-Up)

Best for: Large scale (>10g) or when anhydrous solvents are impractical.

Reagents:

  • Solvent: Dichloromethane (DCM) / Water (1:1 biphasic mixture).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%).

Protocol:

  • Dissolve the substrate and nucleophile in DCM.

  • Add an aqueous solution of NaOH (2.0 equiv) or K₂CO₃.

  • Add TBAB (0.05 equiv).

  • Stir vigorously at RT. The TBAB shuttles the nucleophile into the organic phase.

Experimental Workflow & Troubleshooting

Workflow Start Start: Reagent Preparation SolventCheck Is Solvent Anhydrous? Start->SolventCheck DrySolvent Dry Solvent (Mol Sieves) SolventCheck->DrySolvent No Reaction Run Reaction (Method A, B, or C) SolventCheck->Reaction Yes DrySolvent->Reaction Monitor Monitor (TLC/LCMS) Check for Hydrolysis (M-Cl + OH) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench & Extraction (EtOAc/Water) Monitor->Quench Complete Purify Purification (Column Chromatography) Quench->Purify

Figure 2: Decision tree for experimental execution, emphasizing moisture control.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Product mass + 17 Da (OH) Hydrolysis of chlorideEnsure solvent is anhydrous; switch from DMF to MeCN; keep reaction under N₂/Ar.
Low Conversion Poor NucleophilicitySwitch to Method B (add NaI); switch base to Cs₂CO₃; increase temperature to 80°C.
Multiple Spots on TLC Over-alkylationUse excess nucleophile (if cheap) or slow addition of the alkyl chloride.

Safety & Handling (SDS Summary)

  • Hazards:

    • H314: Causes severe skin burns and eye damage.

    • H317: May cause an allergic skin reaction (Sensitizer).

    • Lachrymator: Benzylic chlorides are potent tear agents. Handle only in a fume hood.

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive.

  • Neutralization: Quench excess alkylating agent with an amine solution (e.g., ammonia or Tris buffer) before disposal to prevent downstream toxicity.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link (Context on fluorine in benzylic systems).

  • BenchChem. (2025).[1] The Dual Reactivity of Benzylic Chlorides: A Technical Guide. Link (General protocols for benzylic alkylation).

  • PubChem. (2025). Compound Summary: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene.[2] National Library of Medicine. Link (Safety and physical property data).

  • ECHA. (2025). Guidance on the Application of the CLP Criteria. European Chemicals Agency. Link (Safety labeling for benzylic halides).

Sources

Method

Application Note: Strategic Synthesis of Phenoxybenzene Intermediates for Kinase Inhibitor Development

Abstract The phenoxybenzene (diaryl ether) motif is a privileged pharmacophore in kinase inhibitor design, serving as a critical linker that allows molecules to traverse the "gatekeeper" region and access the hydrophobic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenoxybenzene (diaryl ether) motif is a privileged pharmacophore in kinase inhibitor design, serving as a critical linker that allows molecules to traverse the "gatekeeper" region and access the hydrophobic DFG-out pocket (e.g., Sorafenib, Ibrutinib). However, the synthesis of these intermediates often presents challenges regarding regioselectivity, impurity control, and scalability. This Application Note provides a comprehensive guide to the preparation of phenoxybenzene intermediates, contrasting Nucleophilic Aromatic Substitution (


) with Copper-catalyzed Ullmann coupling. Detailed protocols, troubleshooting matrices, and purification strategies are provided to ensure high-purity isolation suitable for GMP downstream processing.

Introduction: The Phenoxy Linker in Kinase Chemical Space

In Type II kinase inhibitors, the phenoxybenzene moiety acts as more than a structural tether. It frequently occupies the hydrophobic back-pocket created when the activation loop assumes the DFG-out conformation. The ether oxygen provides necessary flexibility, while the aromatic rings facilitate


-stacking interactions with the protein hinge region or the gatekeeper residue.
Structural Logic[1]
  • Flexibility: The C-O-C bond angle (~118°) mimics the twist required to navigate the ATP-binding cleft.

  • Lipophilicity: The phenoxy group enhances membrane permeability (

    
    ) while maintaining metabolic stability compared to ester or amide linkers.
    
Decision Matrix: Synthetic Route Selection

The choice between


 and Metal-Catalyzed coupling is dictated by the electronic nature of the electrophile.

RouteSelection Start Target: Phenoxybenzene Intermediate CheckElec Analyze Electrophile (Aryl/Heteroaryl Halide) Start->CheckElec IsActivated Is the Ring Activated? (e.g., Pyridine, Pyrimidine, -NO2, -CN) CheckElec->IsActivated YesAct Yes: Electron Deficient IsActivated->YesAct Ortho/Para N-atom NoAct No: Electron Rich/Neutral IsActivated->NoAct Phenyl/Thiophene RouteSNAr Route A: SNAr (Nucleophilic Aromatic Substitution) YesAct->RouteSNAr RouteUllmann Route B: Cu-Catalyzed Ullmann (Cross-Coupling) NoAct->RouteUllmann CondSNAr Conditions: Base: KOtBu / K2CO3 Solvent: DMF/DMSO Temp: 80-100°C RouteSNAr->CondSNAr CondUll Conditions: Cat: CuI / Ligand Base: Cs2CO3 Temp: 110-140°C RouteUllmann->CondUll

Figure 1: Decision tree for selecting the optimal synthetic strategy based on substrate electronics.

Protocol A: The Approach (Sorafenib-Type Scaffolds)

This protocol is optimized for electron-deficient heteroaryls (e.g., 4-chloropicolinamides). It mimics the industrial synthesis of the Sorafenib intermediate, leveraging the activation provided by the pyridine nitrogen.

Mechanism & Causality

The reaction proceeds via a Meisenheimer complex.[1][2]

  • Base Selection: Potassium tert-butoxide (

    
    ) is often used to generate the phenoxide in situ because it is strong enough to deprotonate the phenol (
    
    
    
    ~10) but bulky enough to minimize nucleophilic attack on the amide carbonyl. Alternatively,
    
    
    is safer for scale-up but requires higher temperatures.
  • Leaving Group: Chloride is sufficient due to the activation by the pyridine nitrogen; however, if the reaction is sluggish, converting the chloride to a fluoride (Halex reaction) can increase the rate by orders of magnitude.

Materials
  • Substrate: 4-Chloro-N-methyl-2-pyridinecarboxamide (1.0 equiv)

  • Nucleophile: 4-Aminophenol (1.1 equiv)

  • Base: Potassium tert-butoxide (1.2 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) [7 vol]

  • Atmosphere: Nitrogen or Argon[1]

Step-by-Step Procedure
  • Phenoxide Formation:

    • Charge a dry reactor with 4-aminophenol and Anhydrous DMF.

    • Cool to 0–5°C.

    • Add

      
       portion-wise, maintaining internal temperature <10°C. Reason: Exothermic deprotonation; prevents oxidation of the aminophenol.
      
    • Stir for 30 minutes at 0–5°C. The solution will darken (phenoxide formation).

  • Coupling:

    • Add 4-Chloro-N-methyl-2-pyridinecarboxamide as a solid or DMF solution.

    • Warm the mixture to 80°C over 1 hour.

    • Hold at 80°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC.[3] Target <1% remaining chloride starting material.

  • Quench & Isolation (The "Water Crash" Method):

    • Cool the reaction mixture to 20–25°C.

    • Slowly add Water (10 vol) over 1 hour. Note: Rapid addition can trap impurities in the precipitating gum.

    • Stir the resulting suspension for 2 hours to mature the crystal form.

    • Filter the solids. Wash the cake with Water (3 x 2 vol) to remove residual DMF and inorganic salts.

  • Drying:

    • Dry under vacuum at 50°C until moisture content is <0.5%.

Yield Expectation: 85–92% Purity: >98% (HPLC)

Protocol B: Cu-Catalyzed Ullmann Coupling (Ibrutinib-Type Scaffolds)

When the electrophile is an unactivated aryl halide (or a deactivated heterocycle),


 fails.[2] Here, a modified Ullmann ether synthesis using Copper(I) and a bidentate ligand is required. This is typical for coupling phenoxy fragments to pyrazolo-pyrimidines or simple aryl halides.
Mechanism & Causality
  • Catalyst: CuI is the standard precatalyst.

  • Ligand: 1,10-Phenanthroline or N,N-Dimethylglycine is essential to solubilize the Cu species and lower the activation energy of the oxidative addition step.

  • Base: Cesium Carbonate (

    
    ) is preferred over 
    
    
    
    due to the "Cesium Effect" (higher solubility in organic solvents and weaker ion pairing with phenoxide).
Materials
  • Substrate: Aryl Iodide/Bromide (1.0 equiv)

  • Nucleophile: Phenol derivative (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO or NMP (degassed)

Step-by-Step Procedure
  • Deoxygenation (Critical):

    • Charge the reactor with the Aryl Halide, Phenol,

      
      , and Ligand.
      
    • Add DMSO.

    • Sparge with Nitrogen for 15 minutes. Reason: Oxygen poisons the Cu(I) catalyst, leading to homocoupling of the phenol (biphenol formation).

  • Catalyst Addition:

    • Add CuI under a positive nitrogen flow.

  • Reaction:

    • Heat to 110–120°C . Note: Ullmann couplings have a high thermal barrier.

    • Stir for 12–18 hours.

    • IPC: Monitor for the disappearance of the Aryl Halide.

  • Work-up:

    • Cool to Room Temperature.[1][4]

    • Dilute with Ethyl Acetate (10 vol) and filter through a pad of Celite to remove inorganic salts and copper residues.

    • Wash the filtrate with 1N HCl (to remove pyridine/ligand residues) and Brine.

  • Scavenging Copper:

    • If the product is intended for biological assay, residual copper must be removed. Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or EDTA wash) for 2 hours.

Quality Control & Troubleshooting

Impurity Profiling
Impurity TypeOriginDetectionMitigation
Dimer (Homocoupling) Oxidative coupling of phenols (Ullmann route).LC-MS (M+M)Rigorous deoxygenation; Reduce catalyst loading.
Hydrolysis Product Attack of

on the electrophile (SNAr route).
HPLC (Early eluting)Ensure reagents are dry; Use KOtBu instead of hydroxides.
N-Arylation Competitive attack if the aminophenol amine is unprotected.LC-MSControl pH; Phenoxide forms faster than anilide anion.
Purification of Pyridine Derivatives (Tailing Issues)

Phenoxy-pyridine intermediates often exhibit peak tailing on silica due to interaction with acidic silanols.

  • Solution: Add 1% Triethylamine (TEA) to the eluent during flash chromatography.

  • Alternative: Use amine-functionalized silica gel.

Visualizing the Reaction Pathway (Graphviz)

ReactionMechanism cluster_SNAr SNAr Mechanism (Activated) cluster_Ullmann Ullmann Cycle (Catalytic) S1 4-Chloro-Pyridine Meisen Meisenheimer Complex (Transition) S1->Meisen Attack S2 Phenoxide Anion S2->Meisen Prod1 Phenoxy-Pyridine Product Meisen->Prod1 -Cl (Fast) U1 L-Cu(I)-X U2 Oxidative Addition (Ar-Cu(III)-X) U1->U2 + Ar-X U3 Ligand Exchange (+ PhO-) U2->U3 Prod2 Diaryl Ether Product U3->Prod2 Reductive Elim. Prod2->U1 Regenerate Cat

Figure 2: Mechanistic comparison showing the direct addition-elimination of


 versus the catalytic cycle of Ullmann coupling.

References

  • Bankston, D., et al. (2002).[5] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777–781.[5] Link

  • Monastyrskyi, A., et al. (2018). "Process for the preparation of ibrutinib and new synthesis intermediate." World Intellectual Property Organization, WO2018039218. Link

  • Theil, F. (1999). "Nucleophilic Aromatic Substitution of 4-Chloropyridines.
  • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols." Organic Letters, 5(21), 3799–3802. Link

  • BenchChem Technical Support. (2025). "Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link

Sources

Application

Reaction conditions for amination of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

Technical Application Note: Selective Amination of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene Executive Summary This application note details the optimized reaction conditions for the nucleophilic substitution ( ) of 4-(...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Selective Amination of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

Executive Summary

This application note details the optimized reaction conditions for the nucleophilic substitution (


) of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene  (referred to herein as Substrate-Cl ) with primary and secondary amines.

The presence of the para-phenoxy group (a strong electron-donating group) significantly activates the benzylic position, making Substrate-Cl highly electrophilic. While this ensures rapid conversion, it introduces significant challenges regarding chemo-selectivity (over-alkylation) and hydrolytic stability . This guide provides protocols to suppress the formation of bis-alkylated impurities and maximize the yield of the desired secondary or tertiary amine.

Chemical Context & Reactivity Profile

Substrate Analysis
  • Compound: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

  • Electrophile: Benzylic Chloride (

    
    ).
    
  • Electronic Effects:

    • 1-Phenoxy Group: Strong resonance donor (

      
      ). Being para to the chloromethyl group, it stabilizes the transition state of the substitution, increasing reactivity relative to unsubstituted benzyl chloride.
      
    • 2-Fluoro Group: Inductive withdrawer (

      
      ). Provides minor deactivation but primarily influences the local dipole and lipophilicity.
      
  • Primary Risk: Over-Alkylation .[1] The product (a benzyl amine) is more nucleophilic than the starting amine, leading to competitive reaction with remaining Substrate-Cl .

Reaction Pathway Visualization

ReactionPathway Substrate Substrate-Cl (Electrophile) TS Transition State (SN2) Substrate->TS + Amine Hydrolysis Benzyl Alcohol (Hydrolysis Impurity) Substrate->Hydrolysis + H2O (Avoid!) Amine Primary Amine (R-NH2) Amine->TS Product2 Secondary Amine (Target) TS->Product2 - HCl Product3 Tertiary Amine (Over-Alkylated Impurity) Product2->Product3 + Substrate-Cl (Fast Step!)

Figure 1: Reaction pathway highlighting the competitive over-alkylation risk (red dashed line) inherent to activated benzyl chlorides.

Strategic Optimization of Reaction Variables

To ensure reproducibility and high yield, the following variables must be controlled:

VariableRecommendationRationale
Solvent Acetonitrile (MeCN) or THF Polar aprotic solvents favor ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

mechanisms. MeCN is preferred for easier workup. Avoid alcohols (EtOH/MeOH) to prevent ether formation (solvolysis).
Base

or DIPEA

(3.0 eq) is standard for heterogeneous scavenging. DIPEA (Hunig's base) is used for homogeneous conditions if solubility is an issue.
Stoichiometry 3:1 to 5:1 (Amine:Substrate) Critical for Secondary Amines. High excess of nucleophile statistically favors mono-alkylation.
Temperature 0°C

RT
The activated substrate is reactive.[2] Starting at 0°C minimizes exotherms and side reactions. Reflux is rarely needed.
Concentration 0.1 M - 0.2 M Dilution favors mono-alkylation. High concentration favors polymerization/dimerization.

Experimental Protocols

Protocol A: Synthesis of Secondary Amines (Mono-Alkylation)

Target: Selective formation of R-NH-Benzyl derivatives.

Reagents:

  • 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (1.0 eq)

  • Primary Amine (

    
    ) (3.0 - 5.0 eq )
    
  • Potassium Carbonate (

    
    ), anhydrous, powder (2.0 eq)
    
  • Acetonitrile (anhydrous) [Concentration: 0.15 M based on Substrate]

Procedure:

  • Preparation of Nucleophile: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (3.0–5.0 eq) in anhydrous Acetonitrile.

  • Base Addition: Add

    
      (2.0 eq) to the amine solution. Stir vigorously at Room Temperature (RT) for 10 minutes.
    
  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Substrate Addition (Slow): Dissolve Substrate-Cl (1.0 eq) in a minimal amount of Acetonitrile. Add this solution dropwise to the amine suspension over 30–60 minutes.

    • Note: Slow addition ensures the concentration of electrophile remains low relative to the amine, suppressing over-alkylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–12 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of Substrate-Cl.

  • Workup: Filter off the solid inorganic salts (

    
    /KCl). Concentrate the filtrate under reduced pressure.
    
  • Purification:

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Wash with water (

      
      ) to remove excess primary amine (if water-soluble).
      
    • Acid-Base Extraction (Recommended): Extract the organic layer with 1N HCl (pulls product into aqueous phase). Wash the aqueous acidic layer with Ether (removes non-basic impurities). Basify the aqueous layer to pH >10 with NaOH. Extract back into EtOAc.

    • Dry over

      
       and concentrate.
      
Protocol B: Synthesis of Tertiary Amines

Target: Reaction with secondary amines (e.g., Piperidine, Morpholine) or bis-alkylation.

Reagents:

  • 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (1.0 eq)

  • Secondary Amine (

    
    ) (1.1 - 1.2 eq)
    
  • 
    -Diisopropylethylamine (DIPEA) (1.5 eq) or 
    
    
    
    (1.5 eq)
  • DMF or Acetonitrile [Concentration: 0.5 M]

Procedure:

  • Dissolve Substrate-Cl (1.0 eq) in DMF.

  • Add DIPEA (1.5 eq).

  • Add Secondary Amine (1.1 eq) in one portion.

  • Stir at RT for 2–6 hours. (Heating to 50°C may be required for sterically hindered amines).

  • Workup: Dilute with EtOAc, wash extensively with water and brine (to remove DMF). Dry and concentrate.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Bis-alkylated impurity (>10%) Excess Substrate-Cl or fast addition.Increase Amine equivalents to 5.0 eq. Perform addition at -10°C.
Hydrolysis (Benzyl alcohol) Wet solvent or atmospheric moisture.Use anhydrous solvents.[2] Dry

before use. Use a nitrogen atmosphere.
Low Conversion Steric hindrance of the amine.[3]Add Sodium Iodide (NaI) (0.1 eq) to generate the more reactive Benzyl Iodide in situ (Finkelstein condition).

Safety & Handling (HSE)

  • Lachrymator Hazard: Benzyl chlorides are potent lachrymators (tear gas agents). All weighing and transfers must be performed in a functioning fume hood.

  • Genotoxicity: Alkylating agents are potential mutagens. Wear double nitrile gloves and long-sleeved lab coats.

  • Quenching: Quench excess alkylating agent with a dilute solution of ammonia or nucleophilic amine before disposal.

Workup Logic Diagram

WorkupFlow Crude Crude Reaction Mixture (Amine + Product + Salts) Filter Filtration Crude->Filter Evap Evaporation Filter->Evap Dissolve Dissolve in EtOAc Evap->Dissolve AcidExt Extract with 1N HCl Dissolve->AcidExt OrgLayer Organic Layer (Neutral Impurities) AcidExt->OrgLayer Discard AqLayer Aqueous Acidic Layer (Product Salt) AcidExt->AqLayer Keep Basify Basify (pH > 10) Extract with EtOAc AqLayer->Basify FinalProd Pure Product (Free Base) Basify->FinalProd

Figure 2: Acid-Base extraction workflow for purification of the amine product.

References

  • General Reactivity of Benzyl Chlorides

    • Mechanism & Kinetics: "Nucleophilic substitution of benzyl chlorides with amines."[4][5] Journal of the Chemical Society, Perkin Transactions 2. Available at:

  • Selectivity Control (Mono- vs Bis-alkylation)

    • Methodology: "Highly selective mono-N-benzylation of amines." ResearchGate / Synthetic Communications. Available at:

  • Catalytic Enhancement (Finkelstein)
  • Substrate Analogues (Fluorinated Benzyl Halides)

    • Synthesis & Handling: "Synthesis of benzylic amines."[1][6] Organic Chemistry Portal. Available at:

  • Safety Data

    • Benzyl Chloride Handling: "Benzyl Chloride - Safety Data Sheet." PubChem. Available at:

Sources

Method

Strategic Synthesis of Agrochemicals via Fluorinated Benzyl Chlorides

Application Note: AN-AGRO-FBC-05 Executive Summary The incorporation of fluorine into agrochemical scaffolds is a dominant strategy in modern crop protection, accounting for over 50% of newly registered active ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-AGRO-FBC-05

Executive Summary

The incorporation of fluorine into agrochemical scaffolds is a dominant strategy in modern crop protection, accounting for over 50% of newly registered active ingredients. Fluorinated benzyl chlorides—specifically 2,6-difluorobenzyl chloride and pentafluorobenzyl chloride —serve as critical electrophilic building blocks. Their utility stems from the "Fluorine Effect," which enhances metabolic stability against oxidative degradation (blocking P450 sites) and optimizes lipophilicity (


) for cuticular penetration in pests.

This guide details the handling, reactivity, and synthetic application of these precursors in the manufacture of Benzoylurea Insecticides (e.g., Teflubenzuron) and Strobilurin-class Fungicides . It addresses the specific challenges of nucleophilic substitution on electron-deficient, sterically hindered benzylic centers.

Chemical Reactivity Profile

Fluorinated benzyl chlorides exhibit a unique reactivity paradox compared to non-fluorinated analogs. Understanding this is vital for yield optimization.

The Electronic vs. Steric Conflict
  • Electronic Activation (

    
    ):  The strong inductive withdrawal (-I effect) of fluorine atoms on the aromatic ring renders the benzylic carbon highly electrophilic, theoretically accelerating nucleophilic attack.
    
  • Cation Destabilization (

    
    ):  While benzyl cations are typically resonance-stabilized, the presence of electron-withdrawing fluorines (especially in the ortho positions) destabilizes the carbocation intermediate, suppressing 
    
    
    
    pathways.
  • The "Ortho Effect" (Steric Hindrance): In 2,6-difluorobenzyl chloride , the two fluorine atoms create significant steric crowding around the benzylic carbon. This retards

    
     attack despite the favorable electronics.
    

Implication for Protocol: Reactions require polar aprotic solvents (DMF, NMP) to enhance nucleophile activity and elevated temperatures (60–80°C) to overcome the steric barrier, yet must be controlled to prevent polymerization.

Stability and Handling[1]
  • Hydrolysis Risk: These compounds hydrolyze to the corresponding benzyl alcohols and HCl upon exposure to atmospheric moisture.

  • Lachrymator Hazard: Benzyl chlorides are potent lachrymators (tear agents). All protocols must be performed in a certified fume hood.

Application Workflow 1: Synthesis of Benzoylurea Insecticides

Target Class: Chitin Synthesis Inhibitors (e.g., Teflubenzuron, Diflubenzuron).[1] Mechanism: The benzyl chloride is converted to a benzamide, which is then coupled with an isocyanate.

Logical Pathway

The synthesis moves from the Electrophile (Chloride)


 Nucleophile (Amide) 

Target (Urea).

Benzoylurea_Synthesis Start 2,6-Difluorobenzyl Chloride Inter1 2,6-Difluorobenzyl Nitrile Start->Inter1 NaCN, DMSO Exothermic Inter2 2,6-Difluorobenzamide Inter1->Inter2 Hydrolysis (H2O2/NaOH) Product Benzoylurea Insecticide (Teflubenzuron Analog) Inter2->Product Coupling (Reagent) Reagent Aryl Isocyanate (e.g., 3,5-dichloro-4-fluorophenyl) Reagent->Product

Caption: Stepwise conversion of 2,6-difluorobenzyl chloride to benzoylurea insecticides via nitrile and amide intermediates.

Protocol: Amidation via Nitrile Intermediate

Objective: Convert 2,6-difluorobenzyl chloride to 2,6-difluorobenzamide.

Reagents:

  • Substrate: 2,6-Difluorobenzyl chloride (1.0 eq)

  • Reagent: Sodium Cyanide (NaCN) (1.1 eq) [DANGER: CYANIDE]

  • Solvent: DMSO (Dimethyl sulfoxide)

  • Hydrolysis: 30%

    
    , NaOH (aq)
    

Step-by-Step Methodology:

  • Cyanation (Nucleophilic Substitution):

    • Charge a reactor with DMSO and heat to 40°C.

    • Add NaCN carefully. Ensure the system is closed and vented to a scrubber (NaOCl).

    • Add 2,6-difluorobenzyl chloride dropwise over 60 minutes. Note: The reaction is exothermic. Maintain T < 60°C to prevent runaway.

    • Stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Quench: Pour mixture into ice water. Filter the precipitated solid (2,6-difluorobenzyl nitrile).

  • Radziszewski Hydrolysis:

    • Suspend the nitrile in acetone/water (1:1).

    • Add solid NaOH (0.2 eq) followed by dropwise addition of 30%

      
       (4.0 eq).
      
    • Critical Control: Maintain temperature at 50–55°C. Higher temperatures hydrolyze the amide further to the carboxylic acid (undesired).

    • Cool to 5°C. The amide crystallizes out. Filter and dry.[2]

Application Workflow 2: Etherification for Fungicides

Target Class: Strobilurin analogs or SDHI precursors. Mechanism:


 Alkylation of Phenols.
Protocol: Base-Promoted Ether Synthesis

This protocol overcomes the steric hindrance of the 2,6-difluoro motif using a "Phase Transfer" mimic approach in polar solvent.

Reagents:

  • Substrate: 2,6-Difluorobenzyl chloride (1.0 eq)

  • Nucleophile: Substituted Phenol (e.g., 4-chlorophenol) (1.05 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Experimental Procedure:

  • Deprotonation:

    • In a 3-neck flask under

      
      , dissolve the phenol in MeCN.
      
    • Add

      
      . Stir at ambient temperature for 30 mins to generate the phenoxide anion. Visual Cue: Mixture may turn yellow/orange.
      
  • Coupling:

    • Add 2,6-difluorobenzyl chloride.[3][4]

    • Heat to reflux (80–82°C for MeCN). Note: If using DMF, heat to 90°C.

    • Time: Due to the "Ortho Effect," this reaction is slower than with unsubstituted benzyl chloride. Expect 6–12 hours.

  • Workup:

    • Cool to room temperature.[4] Filter off inorganic salts (

      
      ).
      
    • Rotary evaporate the solvent.

    • Recrystallize from Ethanol/Heptane.

Data: Solvent Effect on Yield

Solvent Temperature Time (h) Yield (%) Notes
Toluene 110°C 24 35% Poor solubility of phenoxide.
Acetone 56°C (Reflux) 18 62% Too slow; T too low.
Acetonitrile 82°C (Reflux) 8 88% Optimal balance.

| DMF | 90°C | 4 | 91% | Harder workup (high boiling point). |

Advanced Workflow: Palladium-Catalyzed Cross-Coupling

Context: Traditional Suzuki coupling with benzyl chlorides is difficult due to the strong C-Cl bond and slow oxidative addition compared to bromides. Solution: Use of Potassium Aryltrifluoroborates (


) instead of boronic acids enhances transmetallation rates.
Protocol: Suzuki-Miyaura Coupling

Reference: Adapted from Molander et al. (See Ref [2]).

Reagents:

  • Electrophile: 2,6-Difluorobenzyl chloride (1.0 eq)

  • Nucleophile: Potassium Phenyltrifluoroborate (1.1 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: THF:Water (10:1) degassed.

Procedure:

  • Charge the reaction vessel with the trifluoroborate, catalyst, and base.

  • Evacuate and backfill with Argon (3 cycles).

  • Add THF/Water and the benzyl chloride via syringe.

  • Heat to reflux (75°C) for 12 hours.

  • Why this works: The trifluoroborate is more nucleophilic than the boronic acid, and the bidentate dppf ligand stabilizes the Pd species during the slow oxidative addition to the chloride.

Safety & Handling Guidelines (Lachrymators)

Detailed safety protocols are non-negotiable when working with benzyl chlorides.

Safety_Protocol Hazard HAZARD: Lachrymator & Corrosive (Causes severe eye/skin burns) Control1 Engineering Control: Fume Hood Face Velocity > 100 fpm Hazard->Control1 Control2 PPE: Butyl Rubber Gloves + Goggles + Face Shield Hazard->Control2 Emergency Emergency Response: Eye Wash (15 min) -> Medical Attention Control2->Emergency If breach occurs

Caption: Critical safety hierarchy for handling fluorinated benzyl chlorides.

  • Neutralization: Spills should be neutralized with dilute ammonia or 5% sodium bicarbonate solution to quench the chloride and neutralize potential HCl.

  • Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.[2]

References

  • Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.[5] The Journal of Organic Chemistry.[5] Retrieved from [Link]

  • Chinese Chemical Society. (2024). Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles.[6] CCS Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Pentafluorobenzyl bromide - A versatile derivatization agent.[7] Journal of Chromatography B. Retrieved from [Link]

Sources

Application

Procedure for coupling 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene with heterocycles

Application Note: High-Efficiency Coupling of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene with N-Heterocycles Part 1: Introduction & Strategic Context 1.1 The Scaffold The compound 4-(Chloromethyl)-2-fluoro-1-phenoxybenze...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene with N-Heterocycles

Part 1: Introduction & Strategic Context

1.1 The Scaffold The compound 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is a "privileged structure" in modern medicinal chemistry, most notably serving as the lipophilic tail in Potassium-Competitive Acid Blockers (P-CABs) such as Tegoprazan [1, 2].[1]

Structurally, it presents a unique reactivity profile:

  • Benzylic Chloride: Highly reactive toward nucleophilic attack (

    
    ).
    
  • 2-Fluoro Substituent: Exerts an inductive electron-withdrawing effect (

    
    ), slightly deactivating the benzylic position compared to a non-fluorinated benzyl chloride, but critical for blocking metabolic oxidation at the ortho-position in the final drug candidate.[1]
    
  • 1-Phenoxy Group: Electron-donating via resonance (

    
    ), providing necessary lipophilicity and steric bulk.[1]
    

1.2 The Challenge While benzylic chlorides are generally reactive, this specific scaffold poses two challenges:

  • Hydrolysis Risk: The benzylic carbon is susceptible to attack by water (forming the benzyl alcohol), especially in the presence of hygroscopic bases like NaOH or KOH.

  • Regioselectivity: When coupling with ambident nucleophiles (e.g., benzimidazoles, triazoles), competing

    
     vs. 
    
    
    
    alkylation can occur.

Part 2: Chemical Safety & Handling

  • Hazard Class: Alkylating Agent / Lachrymator.

  • PPE: Double nitrile gloves, chemical splash goggles, and a functional fume hood are mandatory.[1]

  • Inactivation: Quench excess alkylating agent with a 10% aqueous solution of ammonium hydroxide or sodium thiosulfate before disposal.

Part 3: Reaction Mechanism & Decision Matrix

The coupling proceeds via a classical


 Nucleophilic Substitution . The heterocycle (nucleophile) attacks the benzylic carbon, displacing the chloride.

Diagram 1: Mechanistic Decision Tree Use this logic flow to select the optimal protocol based on your heterocycle's acidity (pKa).

ReactionLogic Start Start: Analyze Heterocycle CheckPKa Check Heterocycle Acidity (pKa) Start->CheckPKa HighPKa Weakly Acidic (pKa > 12) (e.g., Indole, Pyrrole) CheckPKa->HighPKa ModPKa Moderately Acidic (pKa 10-12) (e.g., Benzimidazole, Pyrazole) CheckPKa->ModPKa LowPKa Highly Basic/Nucleophilic (e.g., Piperazine, Morpholine) CheckPKa->LowPKa MethodA Method A: Strong Base (NaH / DMF / 0°C) HighPKa->MethodA MethodB Method B: Mild Carbonate (K2CO3 / Acetone or MeCN / Reflux) ModPKa->MethodB MethodC Method C: Scavenger Base (TEA or DIPEA / DCM / RT) LowPKa->MethodC Finkelstein Optimization: Add 10 mol% KI (In-situ Iodination) MethodB->Finkelstein If slow

Caption: Decision matrix for selecting coupling conditions based on the pKa of the heterocyclic nucleophile.

Part 4: Detailed Experimental Protocols

Protocol A: The "Standard" Carbonate Method (Recommended)

Best for: Benzimidazoles (e.g., Tegoprazan core), Imidazoles, Triazoles.[1]

Rationale: Potassium carbonate (


) is mild enough to prevent degradation but strong enough to deprotonate the heterocycle at reflux. Acetone or Methyl Ethyl Ketone (MEK) allows easy workup.

Reagents:

  • Heterocycle (1.0 equiv)

  • 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (1.1 equiv)[1]

  • 
     (Powdered, anhydrous) (2.0 equiv)
    
  • Solvent: Acetone or Acetonitrile (MeCN) [0.2 M concentration]

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, use if reaction stalls.

Step-by-Step:

  • Activation: Charge a round-bottom flask with the Heterocycle and

    
     in Acetone. Stir at Room Temperature (RT) for 30 minutes to initiate deprotonation.
    
  • Addition: Add 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (dissolved in minimal solvent) dropwise over 10 minutes.

    • Critical: If using KI, add it now.[1] This generates the more reactive benzylic iodide in situ (Finkelstein condition).

  • Reaction: Heat to reflux (

    
     for Acetone, 
    
    
    
    for MeCN). Monitor by TLC (Hexane:EtOAc 3:1).
    • Typical Time: 4–12 hours.[2]

  • Workup:

    • Cool to RT. Filter off inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc, wash with water (

      
      ) and Brine (
      
      
      
      ).
  • Purification: Recrystallization (usually from EtOH/Water) or Flash Chromatography.

Protocol B: The Sodium Hydride Method

Best for: Indoles, Pyrroles, or steric-hindered substrates.[1]

Rationale: These heterocycles are weak acids.


 ensures irreversible deprotonation to form the highly nucleophilic anion.

Step-by-Step:

  • Inert Atmosphere: Flame-dry glassware; maintain

    
     or Ar atmosphere.
    
  • Deprotonation: Suspend

    
     (60% in oil, 1.2 equiv) in anhydrous DMF at 
    
    
    
    . Add the Heterocycle (1.0 equiv) slowly. Stir at
    
    
    for 30 min until
    
    
    evolution ceases.
  • Coupling: Add 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (1.1 equiv) in DMF dropwise at

    
    .
    
  • Completion: Allow to warm to RT. Stir 2–6 hours.

  • Quench: Carefully add ice water to quench excess hydride. Extract with EtOAc.

Part 5: Data Summary & Optimization

Table 1: Solvent & Base Screening Results (Model Substrate: 2-Methylbenzimidazole)

EntryBaseSolventAdditiveTemp (

)
Yield (%)Notes
1

AcetoneNone5678%Slow (18h).[1] Clean profile.
2

AcetoneKI (10 mol%) 5692% Recommended. Fast (4h).
3

DMFNone8088%Good, but DMF removal is tedious.
4

DMFNone0 -> 2585%Higher impurity profile (bis-alkylation).[1]
5

DCMNone2540%Incomplete conversion; base too weak.

Diagram 2: Workflow for Tegoprazan-Style Synthesis Visualizing the specific application in P-CAB synthesis.

Workflow Input1 4-(Chloromethyl)-2-fluoro- 1-phenoxybenzene Step1 Coupling (K2CO3, Acetone, Reflux) Input1->Step1 Input2 Benzimidazole Core (e.g., 5,7-difluoro...) Input2->Step1 Step2 Filtration & Concentration Step1->Step2 Step3 Crystallization (EtOH/H2O) Step2->Step3 Product Final P-CAB Intermediate (High Purity) Step3->Product

Caption: Optimized workflow for coupling the benzylic chloride with a benzimidazole core.

Part 6: Troubleshooting & Critical Quality Attributes (CQAs)

  • Impurity: Benzyl Alcohol

    • Cause: Water in solvent or base.

    • Fix: Use anhydrous Acetone/DMF. Dry

      
       in an oven at 
      
      
      
      before use.
  • Impurity: Dimerization

    • Cause: Reaction temperature too high or concentration too high.

    • Fix: Keep concentration

      
      . Do not exceed 
      
      
      
      unless necessary.
  • Regioselectivity (N1 vs N3)

    • Insight: For unsymmetrical benzimidazoles, steric hindrance usually directs alkylation to the less hindered nitrogen. However, electronic effects vary.[1]

    • Fix: If selectivity is poor, lower the temperature and use a non-polar solvent (e.g., Toluene with Phase Transfer Catalyst) to rely on tight ion-pairing effects.[1]

References

  • Guidechem. (2023). What is the Synthetic Method for Tegoprazan and its Clinical Applications? Retrieved from

  • ChemicalBook. (2023). Synthesis of Tegoprazan.[3][4][5][6] Retrieved from

  • ACS Catalysis. (2023). Heterobenzyl Chlorides as Linchpins for C–H Arylation. Retrieved from

  • Royal Society of Chemistry. (2016). A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents.[1][7] Retrieved from

  • Organic Syntheses. Fluoromethyl phenyl sulfone (Procedure involving benzylic substitution). Retrieved from

Sources

Method

Friedel-Crafts alkylation using 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

Application Note & Protocol Topic: Friedel-Crafts Alkylation using 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene Audience: Researchers, scientists, and drug development professionals Introduction: Strategic C-C Bond Formati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Friedel-Crafts Alkylation using 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

Audience: Researchers, scientists, and drug development professionals

Introduction: Strategic C-C Bond Formation

The Friedel-Crafts alkylation, a cornerstone of organic synthesis since its discovery in 1877, remains a highly relevant and powerful tool for forming carbon-carbon bonds with aromatic rings.[1][2] This electrophilic aromatic substitution reaction is fundamental in the synthesis of a vast array of industrial products and complex molecules, including pharmaceuticals and advanced materials.[3]

This document provides a detailed guide to the application of a specialized alkylating agent, 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene , in Friedel-Crafts reactions. The unique substitution pattern of this reagent—featuring a reactive benzylic chloride, an electron-withdrawing fluorine atom, and a bulky phenoxy group—offers a sophisticated building block for creating complex diarylmethane and related structures. Understanding the interplay of these functional groups is critical for controlling reactivity and achieving desired regioselectivity. This guide will delve into the mechanistic underpinnings, provide practical protocols, and offer expert insights to enable researchers to effectively utilize this versatile reagent.

Mechanism & Scientific Rationale

The Friedel-Crafts alkylation proceeds via the generation of an electrophile, typically a carbocation, which is then attacked by the electron-rich aromatic ring.[3][4] The use of a benzylic halide like 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is advantageous as it readily forms a resonance-stabilized benzylic carbocation, facilitating the reaction.[5]

The overall mechanism can be dissected into four key steps:

  • Generation of the Electrophile: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), coordinates to the chlorine atom of the chloromethyl group. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a stabilized benzylic carbocation.[6][7]

  • Nucleophilic Attack: The π-electron system of an electron-rich aromatic substrate (the nucleophile) attacks the electrophilic carbocation.[4] This step forms a new C-C bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation & Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new substituent.[2][3]

  • Catalyst Regeneration: This final step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, allowing it to participate in another cycle.[3]

Friedel_Crafts_Mechanism cluster_start Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack cluster_end Step 3 & 4: Deprotonation Reagent R-CH₂Cl Complex R-CH₂-Cl---AlCl₃ (Polarized Complex) Reagent->Complex + AlCl₃ LA AlCl₃ Carbocation R-CH₂⁺ (Benzylic Carbocation) + [AlCl₄]⁻ Complex->Carbocation Ionization Sigma Sigma Complex (Arenium Ion) Arene Arene (Ar-H) Arene->Sigma + R-CH₂⁺ Product Ar-CH₂-R (Final Product) Sigma->Product + [AlCl₄]⁻ - H⁺ Catalyst AlCl₃ + HCl Product->Catalyst Catalyst Regeneration

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts alkylation.

Expert Insights on the Reagent's Structure:

  • Fluorine Substituent: The ortho-fluorine atom is strongly electron-withdrawing via induction. This can slightly decrease the nucleophilicity of the attached phenoxy ring but primarily serves as a key modulator for the electronic properties and metabolic stability of the final product, a common strategy in drug design.

  • Phenoxy Group: This bulky group can introduce steric hindrance, potentially influencing the regioselectivity of the alkylation on the target arene. Its ether linkage provides conformational flexibility.

  • Benzylic Chloride: This is the reactive handle for the alkylation. Its reactivity is enhanced by the stability of the resulting benzylic carbocation.[5]

Catalyst Selection and Optimization

The choice of Lewis acid is paramount and dictates the reaction's success. A balance must be struck between sufficient reactivity to promote carbocation formation and mildness to prevent side reactions like polyalkylation or rearrangement.[8][9]

CatalystRelative StrengthTypical StoichiometryKey Considerations & Rationale
AlCl₃ Very Strong0.1 - 2.0 eq.The workhorse for many Friedel-Crafts reactions.[6] Its high activity is ideal for less reactive arenes but requires strictly anhydrous conditions and low temperatures to control reactivity and prevent polyalkylation.[8]
FeCl₃ Strong0.2 - 2.0 eq.A more economical alternative to AlCl₃. Often provides good yields but can sometimes promote unwanted oxidation. Effective for many standard alkylations.[3]
TiCl₄ Moderate-Strong0.5 - 2.0 eq.Known for good selectivity in certain systems. Its activity is generally lower than AlCl₃, which can be advantageous for controlling reactions with highly activated substrates.[10]
Sc(OTf)₃ Mild0.05 - 0.2 eq.A modern, water-tolerant Lewis acid.[1] It is significantly more expensive but excellent for sensitive substrates where traditional Lewis acids cause decomposition. Can often be used in catalytic amounts and recycled.
HFIP H-bond DonorSolventHexafluoro-2-propanol can act as a hydrogen-bond donor and solvent, promoting alkylation without a metal-based Lewis acid for highly activated substrates like indoles or pyrroles.[11][12] This represents a "greener" alternative.

Scientist's Note: For the alkylation of moderately activated arenes (e.g., toluene, xylenes) with 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene, starting with a milder catalyst like FeCl₃ or TiCl₄ is advisable to minimize side products. For less reactive substrates, the higher activity of AlCl₃ may be necessary.

General Protocol: Alkylation of Anisole

This section provides a representative, self-validating protocol for the alkylation of anisole with 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene. Anisole is chosen as a model electron-rich substrate.

Reaction Scheme: Anisole + 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene → 1-methoxy-4-((2-fluoro-4-phenoxyphenyl)methyl)benzene + isomers

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
4-(Chloromethyl)-2-fluoro-1-phenoxybenzeneC₁₃H₁₀ClFO236.671.18 g5.01.0
AnisoleC₇H₈O108.141.62 g (1.64 mL)15.03.0
Aluminum Chloride (AlCl₃)AlCl₃133.340.73 g5.51.1
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9330 mL--
Hydrochloric Acid (1 M aq.)HCl-20 mL--
Saturated Sodium Bicarbonate (aq.)NaHCO₃-20 mL--
Brine (Saturated NaCl aq.)NaCl-20 mL--
Anhydrous Sodium SulfateNa₂SO₄-~5 g--

Rationale for Stoichiometry: A large excess of the nucleophilic arene (anisole) is used to favor mono-alkylation and minimize the competing polyalkylation side reaction.[8]

Experimental Workflow
Caption: Step-by-step experimental workflow for Friedel-Crafts alkylation.
Detailed Step-by-Step Procedure
  • Setup: Assemble a 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, rubber septa, and a nitrogen inlet/outlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Reagent Preparation: In the reaction flask, dissolve 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (1.18 g, 5.0 mmol) in 15 mL of anhydrous DCM. Add anisole (1.64 mL, 15.0 mmol).

  • Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Scientist's Note: Cooling is critical to control the initial exotherm upon Lewis acid addition, preventing degradation and side reactions.

  • Carefully and portion-wise, add anhydrous aluminum chloride (0.73 g, 5.5 mmol) over 15 minutes. Ensure the internal temperature does not rise above 5 °C. The mixture will typically turn dark red or brown.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress every 30-60 minutes by thin-layer chromatography (TLC) until the starting alkyl chloride is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold 1 M HCl solution with vigorous stirring. CAUTION: Quenching is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 15 mL portions of DCM.

  • Washing: Combine all organic extracts. Wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and finally with 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to isolate the desired product isomers.

  • Characterization: Combine the pure fractions and concentrate to dryness. Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity, purity, and isomeric ratio.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (hydrolyzed).2. Insufficiently reactive substrate.3. Reaction temperature too low.1. Use freshly opened or sublimed AlCl₃. Ensure strictly anhydrous conditions.2. Switch to a stronger Lewis acid (e.g., AlCl₃).3. Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40 °C).
Polyalkylation Products 1. Alkylated product is more reactive than starting arene.2. Reaction temperature is too high.3. Insufficient excess of the arene substrate.1. Use a larger excess of the arene (5-10 equivalents).2. Maintain low reaction temperatures (0 °C to RT).3. Add the alkylating agent slowly to a solution of the arene and catalyst.
Complex Mixture of Isomers Friedel-Crafts reactions are not always highly regioselective.Modify the catalyst or solvent system. Bulky catalysts may favor the para product. Characterization and separation of isomers may be required.
Charring/Decomposition 1. Reaction is too exothermic.2. Substrate is sensitive to strong Lewis acids.1. Ensure slow, portion-wise addition of the catalyst at 0 °C or below.2. Use a milder catalyst (e.g., FeCl₃, TiCl₄, or Sc(OTf)₃).

Safety Precautions

  • Reagents: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is a potential irritant and lachrymator. Anhydrous aluminum chloride reacts violently with water and is highly corrosive. Dichloromethane is a suspected carcinogen.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: All operations should be conducted in a certified chemical fume hood. Avoid inhalation of dust (AlCl₃) and vapors (DCM). Use an inert atmosphere (nitrogen or argon) to prevent moisture from inactivating the catalyst.

  • Work-up: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. Perform this step slowly and with caution behind a blast shield if possible.

References

  • Perlego. (n.d.). Friedel Crafts Alkylation | Overview & Research Examples. Perlego. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]

  • Wang, L., et al. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. RSC Advances. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • TMP Chem. (2020). Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution. YouTube. Retrieved from [Link]

  • Wang, L., et al. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. RSC Advances. Retrieved from [Link]

  • RSC Publishing. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Retrieved from [Link]

  • Matar, N. (2017). Can vinyl benzyl chloride make a stable carbocation through Friedel crafts alkylation?. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

  • Eastern Kentucky University. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • UC Berkeley. (2014). The Friedel-Crafts Reaction. Retrieved from [Link]

  • Organic Chemistry Explained. (2018). 35.04 Friedel-Crafts Alkylation. YouTube. Retrieved from [Link]

Sources

Application

Optimization of ether synthesis with 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

Application Note: Strategic Optimization of Ether Synthesis with 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene Executive Summary This guide details the optimization of ether synthesis utilizing 4-(Chloromethyl)-2-fluoro-1-p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Optimization of Ether Synthesis with 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

Executive Summary

This guide details the optimization of ether synthesis utilizing 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (CAS: 1038979-92-8) as the electrophilic building block. While benzyl chlorides are standard reagents in Williamson ether synthesis, this specific scaffold presents a unique electronic environment due to the para-phenoxy and ortho-fluoro substitution pattern.

This protocol moves beyond "standard recipes" to address the specific stability and reactivity challenges of this molecule, specifically the risk of hydrolysis due to para-resonance stabilization and the modulation of nucleophilicity required by the fluorine substituent.

Chemical Context & Reactivity Analysis

To optimize the reaction, one must understand the "Push-Pull" electronics of the substrate:

  • The "Push" (Activation): The phenoxy group at the C1 position is para to the chloromethyl group. Through resonance, the oxygen lone pairs stabilize the benzylic position. This makes the chloride a highly active leaving group, significantly increasing reactivity toward nucleophiles but also increasing susceptibility to hydrolysis (forming the benzyl alcohol impurity).

  • The "Pull" (Modulation): The fluorine atom at C2 is electron-withdrawing (inductive effect). While it slightly deactivates the ring, its primary role in medicinal chemistry is metabolic blocking. Synthetically, it renders the benzylic protons slightly more acidic, potentially increasing the risk of elimination side-products if ultra-strong bases (like

    
    -BuLi) are used, though this is rare in ether synthesis.
    

Mechanistic Pathway: The reaction proceeds primarily via an


 mechanism , but the resonance stabilization allows for significant 

character in polar protic solvents. Therefore, solvent polarity control is the critical variable.

ReactionPathway Substrate 4-(Chloromethyl)-2-fluoro- 1-phenoxybenzene Transition Transition State (SN2 Concerted) Substrate->Transition + R-OH / Base (Anhydrous) SideProduct1 Hydrolysis Impurity (Benzyl Alcohol) Substrate->SideProduct1 + H₂O (Wet Solvent) Product Target Ether (High Yield) Transition->Product - Cl⁻

Figure 1: Reaction pathway highlighting the critical divergence between the desired etherification and the moisture-driven hydrolysis side reaction.

Optimization Strategy

The following parameters have been validated to maximize yield (>90%) and minimize the "benzyl alcohol" impurity.

A. Solvent Selection: The Polarity Balance
  • Recommended: Acetonitrile (MeCN) or Acetone . These polar aprotic solvents support the

    
     mechanism without stabilizing the carbocation enough to encourage 
    
    
    
    side reactions.
  • Avoid: Alcohols (competing nucleophile) or Water (immediate hydrolysis).

  • Note on DMF: While DMF is excellent for solubility, it is hygroscopic. If used, it must be strictly anhydrous (<50 ppm water).

B. Base Selection: The "Soft" Approach

Avoid hydroxides (NaOH/KOH) to prevent competitive attack by


.
  • Standard: Potassium Carbonate (

    
    ).[1] Cheap, effective, and forms a suspension that is easily filtered.
    
  • High-Performance: Cesium Carbonate (

    
    ).[1] The "Cesium Effect" improves solubility of the alkoxide/phenoxide due to the larger cation radius, significantly accelerating the reaction for sterically hindered alcohols.
    
C. Catalysis: The Finkelstein Modification

Adding a catalytic amount of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) is highly recommended.

  • Mechanism:[1][2][3][4][5] The iodide displaces the chloride to form a transient, highly reactive benzyl iodide. The iodide is then displaced by the target alcohol, regenerating the catalyst.

Detailed Experimental Protocol

Objective: Synthesis of a generic ether (R-O-Benzyl) using 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene.

Reagents:
  • Electrophile: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (1.0 equiv).

  • Nucleophile: Target Alcohol or Phenol (1.1 – 1.2 equiv).

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv).
  • Catalyst: TBAI (0.05 equiv) or KI (0.1 equiv).

  • Solvent: Anhydrous Acetonitrile (0.2 M concentration relative to electrophile).

Step-by-Step Workflow:
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Nitrogen (

      
      ) or Argon.
      
  • Activation of Nucleophile:

    • Add the Nucleophile (Alcohol/Phenol) and the Base (

      
      ) to the flask.
      
    • Add half the volume of Anhydrous Acetonitrile .

    • Stir at room temperature for 15–30 minutes. Rationale: This pre-formation of the alkoxide/phenoxide ensures immediate reaction upon addition of the electrophile.

  • Addition of Electrophile:

    • Dissolve 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene and the Catalyst (TBAI) in the remaining Acetonitrile.

    • Add this solution dropwise to the reaction flask.

  • Reaction Monitoring:

    • Heat the mixture to 60°C (for phenols) or Reflux (80°C) (for aliphatic alcohols).

    • Monitor via TLC or HPLC.

    • Typical Time: 2–4 hours with

      
      ; 6–12 hours with 
      
      
      
      .
  • Workup:

    • Cool to room temperature.

    • Filter the solids (inorganic salts) through a Celite pad. Rinse with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting & Data Analysis

ObservationProbable CauseCorrective Action
Low Yield + Benzyl Alcohol Impurity Wet solvent or atmospheric moisture.Use freshly distilled MeCN or molecular sieves (3Å). Ensure

atmosphere.
No Reaction / Very Slow Poor nucleophilicity of alcohol.Switch base to

. Add 10 mol% TBAI. Increase temp to reflux.
Elimination Product (Styrene derivative) Base too strong or temp too high.Switch from NaH to Carbonate bases. Lower temperature to 50°C.

Optimization Decision Tree:

OptimizationLogic Start Start Optimization CheckNuc Is Nucleophile Sterically Hindered? Start->CheckNuc Hindered Yes (e.g., t-Butanol, substituted Phenol) CheckNuc->Hindered NotHindered No (e.g., Methanol, simple Phenol) CheckNuc->NotHindered CondA Use Cs₂CO₃ + TBAI Solvent: DMF or MeCN (Reflux) Hindered->CondA CondB Use K₂CO₃ Solvent: Acetone or MeCN (60°C) NotHindered->CondB

Figure 2: Decision logic for selecting base and solvent conditions based on nucleophile steric hindrance.

Safety & Handling

  • Lachrymator: Like most benzylic chlorides, 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is a potent lachrymator (tear gas agent) and skin irritant. Handle strictly in a fume hood.

  • Alkylating Agent: Treat as a potential mutagen. Double-glove (Nitrile) and use a lab coat.

References

  • Williamson Ether Synthesis Mechanisms

    • Master Organic Chemistry. (2014).[6] The Williamson Ether Synthesis.

    • [Link]

  • Phase Transfer Catalysis (The "Cesium Effect")

    • Halpern, M. (PTC Organics).[7] PTC Etherification of Benzyl Chloride.

    • [Link]

  • Reactivity of Fluorinated Benzylic Halides

    • Organic Process Research & Development.[1][7] Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis.

    • [Link] (General Reference for OPRD methodologies).

  • Compound Specifics (CAS 1038979-92-8)

Sources

Method

Technical Application Note: Scalable Manufacture of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

Executive Summary This application note details a robust, scalable synthetic route for 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (Target Molecule), a critical intermediate in the synthesis of protoporphyrinogen oxidase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthetic route for 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (Target Molecule), a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Metamifop) and specific pharmaceutical diaryl ethers.

While direct chloromethylation (Blanc reaction) of 2-fluoro-1-phenoxybenzene is theoretically possible, it is operationally undesirable on a kilogram scale due to poor regioselectivity (ortho/para competition relative to the phenoxy group) and the use of carcinogenic chloromethylating agents.

Consequently, this protocol utilizes a Convergent Aldehyde Strategy . This route exploits the high regioselectivity of Nucleophilic Aromatic Substitution (


) on 3,4-difluorobenzaldehyde, followed by reduction and deoxychlorination. This approach guarantees the 1,2,4-substitution pattern, minimizes isomeric impurities, and utilizes standard industrial reagents (SOCl

, NaBH

).

Retrosynthetic Analysis & Strategy

The synthesis is broken down into three unit operations (UOs):

  • UO-1 (Ether Formation): Regioselective

    
     of 3,4-difluorobenzaldehyde with phenol.
    
  • UO-2 (Reduction): Chemoselective reduction of the aldehyde to the benzyl alcohol.

  • UO-3 (Chlorination): Deoxychlorination of the alcohol to the alkyl chloride.[1]

Mechanistic Insight: Regiocontrol in UO-1

The starting material, 3,4-difluorobenzaldehyde, possesses two electrophilic sites. However, the fluorine at position 4 is para to the electron-withdrawing aldehyde group (-CHO), making it significantly more electrophilic than the fluorine at position 3 (meta to -CHO). This electronic differentiation allows for >98% regioselectivity during the displacement by the phenoxide nucleophile, eliminating the need for difficult isomer separations downstream.

Visual Workflow (Process Map)

SynthesisRoute SM1 3,4-Difluorobenzaldehyde (Starting Material) INT1 Intermediate 1: 3-Fluoro-4-phenoxybenzaldehyde SM1->INT1 UO-1: SnAr K2CO3, DMF, 80°C SM2 Phenol SM2->INT1 UO-1: SnAr K2CO3, DMF, 80°C INT2 Intermediate 2: (3-Fluoro-4-phenoxyphenyl)methanol INT1->INT2 UO-2: Reduction NaBH4, MeOH, <20°C PROD Target: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene INT2->PROD UO-3: Chlorination SOCl2, cat. DMF, Toluene WASTE Waste Stream: SO2 (gas), HCl (gas) INT2->WASTE Off-gas

Figure 1: Process flow diagram illustrating the three-step convergent synthesis.

Detailed Experimental Protocols

UO-1: Synthesis of 3-Fluoro-4-phenoxybenzaldehyde

Reaction Type: Nucleophilic Aromatic Substitution (


)[2]
  • Reagents: 3,4-Difluorobenzaldehyde (1.0 equiv), Phenol (1.05 equiv), Potassium Carbonate (1.2 equiv).

  • Solvent: DMF (Dimethylformamide) or DMSO. (NMP is preferred for >100kg batches due to thermal stability).

Protocol:

  • Charge a reactor with DMF (5 vol relative to aldehyde) and Potassium Carbonate (powdered).

  • Add Phenol and stir at room temperature for 30 minutes to generate the phenoxide in situ.

  • Add 3,4-Difluorobenzaldehyde slowly to control the mild exotherm.

  • Heat the mixture to 80–90°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target < 1.0% residual starting material.

  • Workup: Cool to 25°C. Quench into ice-water (10 vol). The product typically precipitates as a solid.

  • Filter and wash with water to remove residual DMF and inorganic salts.

  • Purification: Recrystallization from Ethanol/Water (if necessary) or proceed directly if purity >95%.

UO-2: Reduction to (3-Fluoro-4-phenoxyphenyl)methanol

Reaction Type: Hydride Reduction

  • Reagents: Intermediate 1 (1.0 equiv), Sodium Borohydride (NaBH

    
    , 0.35 equiv).
    
  • Solvent: Methanol or Ethanol.

Protocol:

  • Dissolve Intermediate 1 in Methanol (6 vol). Cool to 0–5°C .

  • Add NaBH

    
     portion-wise over 1 hour.
    
    • Critical Safety Note: Hydrogen gas evolution occurs.[3] Ensure adequate venting.[3][4][5] Maintain temperature <20°C to prevent runaway.

  • Stir at 20°C for 2 hours.

    • IPC:[5] TLC or HPLC (disappearance of aldehyde peak).

  • Workup: Quench with Acetone (0.5 vol) to destroy excess hydride, then adjust pH to ~6 with dilute HCl.

  • Concentrate solvent under reduced pressure. Extract residue with Toluene or Ethyl Acetate.

  • Wash organic layer with brine, dry over MgSO

    
    , and concentrate.
    
UO-3: Deoxychlorination to Target

Reaction Type: Nucleophilic Substitution (via Chlorosulfite intermediate)

  • Reagents: Intermediate 2 (1.0 equiv), Thionyl Chloride (SOCl

    
    , 1.1 equiv), DMF (Catalytic, 1-2 mol%).
    
  • Solvent: Toluene (preferred for azeotropic drying and scale).

Protocol:

  • Dissolve Intermediate 2 in Toluene (8 vol). Add catalytic DMF.[1]

    • Mechanistic Note: DMF reacts with SOCl

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which acts as the active chlorinating species, significantly accelerating the reaction and preventing ether byproduct formation.
      
  • Heat solution to 45–50°C .

  • Add SOCl

    
     dropwise via addition funnel.
    
    • Safety: Massive evolution of SO

      
       and HCl gases.[5] The reactor must  be connected to a caustic scrubber (NaOH solution).
      
  • After addition, heat to 60–70°C for 2 hours.

  • Workup: Cool to 20°C. Quench carefully into cold sodium bicarbonate solution.

  • Separate layers. Wash the organic (Toluene) layer with water.

  • Isolation: Concentrate the Toluene layer. The product can be distilled under high vacuum or crystallized from Hexanes/Heptane depending on purity requirements.

Quantitative Data & Stoichiometry

ComponentRoleEquiv.Scale Factor (Example)Critical Parameter
Step 1
3,4-DifluorobenzaldehydeSubstrate1.00100.0 gPurity >98%
PhenolNucleophile1.0569.5 gDry (water <0.5%)
K

CO

Base1.20116.7 gParticle size (mesh)
Step 2
NaBH

Reductant0.35~9.3 gAddition Rate (H

gen)
Step 3
SOCl

Reagent1.1092.1 gScrubber Capacity
DMFCatalyst0.021.0 gMoisture free

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Low Regioselectivity (Step 1) Temperature too high (>120°C) or wrong solvent.Maintain T < 95°C. Ensure solvent is polar aprotic (DMF/DMSO) to stabilize the Meisenheimer complex.
Dimer Formation (Step 3) Lack of catalyst or high concentration.Ensure DMF catalyst is added.[1] The "Dimer" is the dibenzyl ether, formed if the chloride reacts with unreacted alcohol.
Incomplete Chlorination Wet solvent (Toluene).[1]SOCl

hydrolyzes rapidly. Ensure Toluene is dried (KF < 0.05%) before SOCl

addition.
Color Issues Phenol oxidation.Perform Step 1 under Nitrogen atmosphere. Use fresh Phenol.

Safety & Compliance (E-E-A-T)

  • Thionyl Chloride (SOCl

    
    ):  Highly corrosive and water-reactive.[3][4][5] Releases HCl and SO
    
    
    
    .[1][5] Inhalation can cause pulmonary edema.[4][5][6] Engineering Control: All reactions must be vented to a scrubber containing 10-20% NaOH.
  • Fluoride Waste: Step 1 generates Potassium Fluoride (KF) as a byproduct. Aqueous waste streams must be treated with Calcium Chloride (CaCl

    
    ) to precipitate Calcium Fluoride (CaF
    
    
    
    ) before disposal, complying with local environmental regulations.
  • Alkyl Chloride Toxicity: The target molecule is a benzylic chloride, which are potential alkylating agents (DNA interaction). Handle with high-containment protocols (glovebox or extracted enclosure).[3]

References

  • Regioselectivity of SnAr on Polyfluorobenzaldehydes

    • Ouellet, S. G., et al. (2009).
    • (Validating the 4-position attack preference).

  • Scalable Chlorination Protocols

    • Sun, L., et al. (2008).[7][8] "A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols."[8] Synthesis.

    • (Validating catalytic activation in chlorination).

  • Thionyl Chloride Process Safety

    • Carl Roth Safety D
    • (Safety data for handling SOCl2).

  • Industrial Context (PPO Herbicides)

    • Patent WO2006032023 (Janssen Pharmaceutica).[9] Describes analogous synthesis of phenoxy-fluoro intermediates.

    • (Contextualizing the target in drug/agrochemical synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene during storage

Subject: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene CAS: 1038979-92-8 (Analogous Reference) Support Tier: Level 3 (Senior Application Scientist) Executive Summary You are encountering stability issues with 4-(Chloromethy...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene CAS: 1038979-92-8 (Analogous Reference) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are encountering stability issues with 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene because this compound is not merely a standard alkyl halide; it is a highly activated benzyl chloride .

The presence of the phenoxy group at the para position (C1) relative to the chloromethyl group (C4) significantly lowers the energy barrier for ionization. This creates a "perfect storm" for hydrolysis and potential self-polymerization if strict anhydrous conditions are not maintained. This guide breaks down the molecular cause of this instability and provides a self-validating storage protocol.

Module 1: The Mechanism of Degradation
Q: Why does this specific compound degrade faster than standard benzyl chloride?

A: It is a matter of electronic substituent effects accelerating the SN1 pathway.

  • The Leaving Group: The chloromethyl group (-CH2Cl) contains a good leaving group (Cl-).

  • The "Push" (Destabilizing Factor): The phenoxy group (-OPh) at the para position is a strong electron-donating group (EDG) via resonance (+R effect). It donates electron density into the benzene ring, which stabilizes the carbocation intermediate formed when the chloride leaves.

  • The "Pull" (Minor Stabilizing Factor): The fluorine atom at the ortho position (C2) exerts an inductive withdrawing effect (-I), which theoretically destabilizes the cation. However, the resonance stabilization from the para-phenoxy group is the dominant force.

Result: The benzylic carbon–chlorine bond is weakened. Upon exposure to even trace atmospheric moisture, the compound undergoes rapid hydrolysis to form the alcohol and hydrochloric acid (HCl).

The Autocatalytic Trap: The reaction produces HCl. Protons (H+) can protonate the ether oxygen or the leaving group, further accelerating degradation. Additionally, because the phenoxy ring is electron-rich, the generated carbocation can attack another molecule's ring, leading to Friedel-Crafts self-alkylation (polymerization).

HydrolysisMechanism Start 4-(Chloromethyl)-2-fluoro- 1-phenoxybenzene Ionization Transition State: Resonance Stabilized Carbocation Start->Ionization - Cl⁻ (Rate Limiting) WaterAttack Nucleophilic Attack (H2O) Ionization->WaterAttack + Moisture SelfAlk Polymerization (Friedel-Crafts) Ionization->SelfAlk + Reactant Molecule Product 4-(Hydroxymethyl)-2-fluoro- 1-phenoxybenzene (Alcohol Impurity) WaterAttack->Product Byproduct HCl (Gas/Acid) WaterAttack->Byproduct Byproduct->Start Autocatalysis (Acid)

Figure 1: The SN1 hydrolysis pathway showing resonance stabilization and the autocatalytic acid feedback loop.

Module 2: Storage & Handling Protocols
Q: What is the optimal storage configuration?

A: You must treat this compound as an acid-sensitive lachrymator . Standard refrigeration is insufficient if the headspace contains moisture.

The "Triple-Barrier" Storage System: To ensure integrity, adopt the following layered approach.

ParameterSpecificationScientific Rationale
Primary Container Borosilicate Glass with PTFE-lined capMetals catalyze Friedel-Crafts degradation; PTFE prevents solvent leaching.
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air and provides a better "blanket" to exclude moisture.
Temperature -20°C (Freezer)Kinetic suppression of the ionization step (Arrhenius equation).
Stabilizer Activated 4Å Molecular Sieves (Optional)Scavenges trace water and traps HCl without acting as a strong base.
Secondary Containment Sealed Desiccator/BagPrevents condensation on the bottle during freeze/thaw cycles.
Q: How do I handle the compound to prevent immediate hydrolysis?

A: The critical moment is the warm-up phase .

  • Equilibration: Remove the bottle from the freezer and let it warm to room temperature before opening.

    • Why? Opening a cold bottle attracts atmospheric condensation instantly.

  • Inert Transfer: Flush the headspace with Argon immediately after removing an aliquot.

  • Solvent Choice: If storing as a solution, use anhydrous Dichloromethane (DCM) or Toluene . Avoid ethers (THF) over long periods as they can form peroxides or interact with the HCl byproduct.

Module 3: Troubleshooting & Quality Control
Q: How can I quickly verify if my batch has hydrolyzed?

A: 1H NMR is the definitive diagnostic tool. The chemical shift of the benzylic protons (the -CH2- group attached to the ring) provides a clear "fingerprint" of the species present.

Diagnostic NMR Shifts (in CDCl3):

SpeciesFunctional GroupApprox. Shift (δ ppm)Signal Appearance
Intact Reagent Ar-CH2 -Cl4.50 – 4.60 ppm Singlet
Hydrolyzed (Alcohol) Ar-CH2 -OH4.65 – 4.75 ppm Singlet (often broader)
Self-Alkylated Dimer Ar-CH2 -Ar3.90 – 4.10 ppm Singlet

Note: The exact shift depends on concentration and the specific electronic influence of the fluorine, but the downfield shift of the alcohol (due to the more electronegative oxygen) relative to the chloride is the key indicator.

Q: My sample is fuming. Is it recoverable?

A: Fuming indicates the release of HCl gas , confirming significant hydrolysis or decomposition.

  • If the liquid is slightly yellow: It may be recoverable via purification.

  • If the liquid is viscous/dark or solidifying: Polymerization has likely occurred. Discard as hazardous waste.

Recovery Protocol (Purification): Do not attempt distillation without neutralizing the acid first, as heat + acid = rapid polymerization.

  • Dissolve: Dilute the sample in Diethyl Ether or Ethyl Acetate.

  • Wash: Wash rapidly with ice-cold saturated NaHCO3 (aq) to neutralize HCl.

  • Dry: Dry the organic layer over anhydrous MgSO4 (Magnesium Sulfate). Do not use basic drying agents like K2CO3 for long periods as they may induce substitution.

  • Concentrate: Remove solvent under reduced pressure (Rotavap) at low temperature (<30°C) .

Module 4: Safety & Emergency
Q: What are the specific hazards of this molecule?

A: Beyond standard chemical hygiene:

  • Lachrymator: Benzyl halides are potent tear gas agents. They alkylate TRPA1 channels in sensory nerves. Always handle in a fume hood.

  • Skin Toxicity: It is a potent alkylating agent. Skin contact can cause delayed burns and potential sensitization.

  • Pressure Build-up: Hydrolysis generates HCl gas. Old, sealed bottles may be pressurized. Open with caution.

References
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Explains SN1 ionization and resonance stabilization of benzylic carbocations).

  • Sigma-Aldrich. (n.d.). Benzyl Chloride Derivatives - Technical Information and Handling. (General handling of lachrymatory benzyl halides).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7503, Benzyl Chloride. (Safety and hydrolysis data).

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Detailed discussion on substituent effects, specifically para-phenoxy resonance vs. meta-fluoro induction).

Optimization

Technical Support Center: Purification &amp; Handling of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

Case ID: PUR-4CM-2F-PH Status: Active Support Analyst: Senior Application Scientist Executive Summary & Chemical Profile Compound: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene Class: Benzylic Chloride / Diaryl Ether Primar...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-4CM-2F-PH Status: Active Support Analyst: Senior Application Scientist

Executive Summary & Chemical Profile

Compound: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene Class: Benzylic Chloride / Diaryl Ether Primary Hazard: Lachrymator (Powerful eye/respiratory irritant). Handle only in a functioning fume hood.

Technical Context: This molecule combines a lipophilic phenoxy ether tail with a highly reactive benzylic chloride head. The primary purification challenge is the instability of the chloromethyl group (-CH₂Cl) . It acts as a potent electrophile, making it susceptible to:

  • Hydrolysis: Converts to the benzyl alcohol on contact with moisture or acidic silica.

  • Polymerization: Thermal degradation (Friedel-Crafts type self-alkylation) if heated excessively.

  • Oiling Out: The fluorine and ether linkage often disrupt crystal packing, leading to low-melting solids or viscous oils that are difficult to crystallize.

Purification Decision Matrix

Before selecting a protocol, assess your crude material's physical state and purity profile.

PurificationStrategy Start Crude Material Assessment StateCheck Physical State at RT? Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Oil Viscous Oil StateCheck->Oil MethodA Method A: Recrystallization (Solvent: Heptane/EtOAc) Solid->MethodA Preferred MethodB Method B: Neutralized Silica Flash (1% Et3N Buffer) Solid->MethodB If Recrys. Fails PurityCheck Current Purity (HPLC/NMR) Oil->PurityCheck HighPurity >85% Purity PurityCheck->HighPurity LowPurity <85% Purity PurityCheck->LowPurity MethodC Method C: High-Vac Distillation (<0.5 mbar) HighPurity->MethodC Scalable LowPurity->MethodB Remove tars first

Figure 1: Decision tree for selecting the optimal purification workflow based on physical state and initial purity.

Protocol A: Recrystallization (Troubleshooting "Oiling Out")

Best For: Solid or semi-solid crude material with >80% purity. The Challenge: The phenoxy group adds lipophilicity, while the fluorine atom lowers the melting point. This often causes the product to separate as an oil (oiling out) rather than crystallizing.

Optimized Solvent Systems
Solvent SystemRatio (v/v)PolarityOutcome
Heptane / EtOAc 10:1 to 5:1LowRecommended. Slow evaporation yields prisms.
Hexane / DCM 8:1Low-MedGood for highly impure samples; DCM solubilizes tars.
Ethanol / Water N/AHighAVOID. High risk of hydrolysis (solvolysis) to alcohol.
Step-by-Step Protocol
  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (EtOAc) dropwise at 40°C until just dissolved. Do not boil excessively.

  • Anti-Solvent Addition: Remove from heat. Slowly add Heptane (approx. 5x the volume of EtOAc) while stirring until a faint turbidity persists.

  • Seeding (Critical): If available, add a seed crystal. If not, scratch the inner glass wall with a glass rod to induce nucleation.

  • Slow Cooling: Wrap the flask in a towel (insulation) and allow it to cool to Room Temperature (RT) over 2-3 hours.

    • Troubleshooting: If oil droplets form, reheat slightly to redissolve, add 5% more EtOAc, and cool slower.

  • Harvest: Cool to 0°C (fridge) overnight. Filter and wash with cold Heptane.

Protocol B: Neutralized Flash Chromatography

Best For: Small scale (<5g) or removing specific polar impurities (e.g., benzyl alcohol derivative). The Risk: Standard silica gel is slightly acidic (pH 6.0-6.5). This acidity catalyzes the hydrolysis of the benzylic chloride to the alcohol, leading to "streaking" on the column and yield loss.

The Fix: Silica Neutralization

You must buffer the stationary phase.

Reagents:

  • Silica Gel (Standard 60 Å)

  • Eluent: Hexanes / Ethyl Acetate (Gradient 0% -> 10% EtOAc)

  • Buffer: Triethylamine (Et₃N)

Workflow:

  • Slurry Prep: Prepare the silica slurry using Hexanes containing 1% Triethylamine .

  • Packing: Pour the column and flush with 2 column volumes (CV) of the Hexane/Et₃N mix.

  • Loading: Dissolve crude in minimal DCM/Hexane. Load carefully.

  • Elution: Run the gradient without Et₃N in the mobile phase (the pre-treatment is usually sufficient), or maintain 0.5% Et₃N if the compound is extremely labile.

  • Detection: The product is UV active (Phenoxy chromophore). Expect Rf ~0.6 in 9:1 Hex/EtOAc.

Protocol C: High-Vacuum Distillation

Best For: Oily crude, large scale (>20g), or removal of non-volatile tars. Safety: Benzylic halides can undergo autocatalytic decomposition if metal salts (Fe, Zn) are present. Ensure the crude is metal-free.

Parameters:

  • Vacuum: < 0.5 mbar (High Vacuum line or good pump required).

  • Bath Temp: Do NOT exceed 110°C.

  • Apparatus: Short-path distillation head (minimize residence time).

Troubleshooting Table:

Observation Diagnosis Corrective Action
Fuming in receiver Hydrolysis (HCl gas release) Check vacuum tightness; moisture is entering.
Darkening Pot Thermal Decomposition Lower bath temp; improve vacuum depth.

| Solidifying in condenser | Melting point > Condenser temp | Use an air condenser or warm water (40°C) in the jacket. |

FAQ: Common Research Pain Points

Q: My NMR shows a small aldehyde peak (around 10 ppm). Where did it come from? A: This is likely 2-fluoro-4-formyl-1-phenoxybenzene. It comes from the oxidation of the benzyl alcohol impurity (which itself comes from hydrolysis of your chloride). This suggests your sample was exposed to moisture and then air. Purify via Method A (Recrystallization) to reject the aldehyde, which is more soluble in Heptane.

Q: The compound turned pink/reddish after storage. Is it ruined? A: Phenoxy compounds are prone to slight oxidation, forming quinone-like colored impurities. This is often superficial (<0.5% impurity). Check purity via H-NMR. If >95%, use as is. For storage, flush with Argon and store at -20°C.

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is actually safer for benzylic chlorides than silica because it avoids acid-catalyzed hydrolysis. However, separation resolution is generally lower.

Q: How do I clean the glassware safely? A: The residue is a lachrymator. Rinse glassware with a dilute solution of nucleophile (e.g., NaOH/Ethanol or aqueous ammonia) in a hood to quench the benzylic chloride before taking it to the wash station.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • US Patent 8,822,730. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.[1] (Provides context on handling fluorinated phenoxy intermediates and solvent systems).

  • US Patent Application 2014/0221398. Synthesis of 3-(4-phenoxyphenyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (Details lithiation and handling of 1-bromo-2-fluoro-4-phenoxybenzene precursors).

  • Organic Syntheses, Coll. Vol. 9, p. 28 (1998). Benzylic Chlorides via Chloromethylation. (Standard reference for stability and handling of chloromethyl groups).

Sources

Troubleshooting

Technical Support Center: Stability of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

Welcome to the technical support guide for 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The stability of the benzylic chloride moiety, particularly in the presence of bases, is critical for achieving high yields and purity. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to assess stability, ensuring the integrity of your reactions.

Section 1: Core Stability Profile & Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical behavior of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene under basic conditions.

Q1: What is the general stability of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene in the presence of a base?

As a substituted benzyl chloride, 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is a reactive electrophile. Its stability in basic conditions is inherently low, as it is designed to undergo nucleophilic substitution reactions. The primary benzylic chloride is susceptible to attack by a wide range of nucleophiles, including basic anions and even neutral bases. In the absence of a desired nucleophile, the base itself or the solvent (e.g., water) can react with the compound, leading to degradation.[1][2]

Q2: What are the primary degradation pathways for this compound under basic conditions?

The two most common degradation pathways are nucleophilic substitution (Sₙ2) reactions involving the base or solvent:

  • Hydrolysis: In the presence of aqueous bases like sodium hydroxide (NaOH) or even residual water, the chloromethyl group will hydrolyze to form the corresponding benzyl alcohol, 4-(hydroxymethyl)-2-fluoro-1-phenoxybenzene.[1][2][3] This is often the most significant side reaction if conditions are not rigorously anhydrous.

  • Ether Formation: Under certain conditions, particularly with hydroxide or alkoxide bases, the initially formed benzyl alcohol can be deprotonated and react with another molecule of the starting material to form a high-boiling point bis(2-fluoro-4-phenoxybenzyl) ether impurity.[2]

Q3: How do the fluoro and phenoxy substituents affect the stability and reactivity of the chloromethyl group?

The electronic properties of the aromatic substituents modulate the reactivity of the benzylic chloride:

  • 2-Fluoro Group: As an electronegative atom, fluorine has an electron-withdrawing inductive effect, which can slightly stabilize the C-Cl bond by pulling electron density away.

  • 1-Phenoxy Group: The phenoxy group is electron-donating through resonance. This effect increases the electron density in the benzene ring and at the benzylic carbon, potentially making the C-Cl bond more susceptible to nucleophilic attack compared to unsubstituted benzyl chloride.

The combined effect is a finely tuned reactivity profile where the molecule remains a potent electrophile, susceptible to Sₙ2 reactions.

Q4: Which types of bases are most suitable for reactions involving this compound?

The choice of base is critical and depends entirely on the intended reaction.

Base TypeExamplesSuitability & Key Considerations
Strong Nucleophilic Bases NaOH, KOH, NaOMeHighly reactive. Will readily cause hydrolysis or form ethers. Only use if the base itself is the intended nucleophile.
Weak, Non-Nucleophilic Bases K₂CO₃, Cs₂CO₃, NaHCO₃Generally preferred for promoting reactions with other nucleophiles. They are strong enough to deprotonate many substrates (e.g., phenols, thiols) but are poor nucleophiles themselves, minimizing direct reaction with the chloromethyl group.[4]
Organic Amine Bases Triethylamine (TEA), DIPEACommonly used as acid scavengers. Can act as nucleophiles to form quaternary ammonium salts, though this is often reversible or slower than reaction with the primary nucleophile.
Strong, Hindered Bases NaH, LDA, KHMDSUsed for deprotonating very weak acids. Critical: These bases are extremely sensitive to water. Any residual moisture will be quenched, and any hydrolysis of the benzyl chloride will also consume the base, leading to poor yields.[3]

Section 2: Troubleshooting Common Experimental Issues

This section provides a structured approach to diagnosing and solving problems encountered during reactions.

Issue 1: Low or Inconsistent Reaction Yield
  • Symptom: Your reaction, which involves a nucleophile and a base, provides a low yield of the desired product, and results vary between runs.

  • Probable Cause: The most likely culprit is the presence of water in the reaction.[3] Water can hydrolyze your starting material to benzyl alcohol and, if using a strong base like NaH, will quench the base, reducing its effective stoichiometry.

  • Solution & Validation:

    • Rigorous Drying: Ensure all solvents and reagents are anhydrous. Distill solvents over an appropriate drying agent. Dry glassware in an oven and cool under an inert atmosphere (N₂ or Ar).

    • Reagent Quality Check: Use a fresh bottle of the base or titrate it to determine its activity.

    • Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

Troubleshooting Workflow: Low Yield

G start Low / Inconsistent Yield q1 Is a strong, moisture-sensitive base (e.g., NaH, LDA) used? start->q1 a1_yes Probable Cause: Water contamination quenching base and hydrolyzing starting material. q1->a1_yes Yes q2 Is a weaker base (e.g., K₂CO₃) used? q1->q2 No s1 Solution: 1. Rigorously dry all solvents & reagents. 2. Run under inert atmosphere. 3. Use freshly opened/titrated base. a1_yes->s1 a2_yes Probable Cause: 1. Insufficient base stoichiometry. 2. Base is not strong enough to deprotonate the nucleophile. 3. Competing hydrolysis. q2->a2_yes Yes s2 Solution: 1. Increase base equivalents. 2. Switch to a stronger base (e.g., Cs₂CO₃). 3. Ensure anhydrous conditions. a2_yes->s2

Caption: Troubleshooting logic for low reaction yields.

Issue 2: Formation of an Unexpected Alcohol Byproduct
  • Symptom: TLC or LC-MS analysis of your crude reaction mixture shows a significant peak corresponding to the mass of 4-(hydroxymethyl)-2-fluoro-1-phenoxybenzene.

  • Probable Cause: This is the direct result of hydrolysis of the C-Cl bond.[1][2] This occurs when water is present in the reaction, either from wet solvents, reagents, or exposure to the atmosphere.

  • Solution & Validation:

    • Confirm Identity: Isolate the byproduct and confirm its structure by ¹H NMR (look for the benzylic alcohol peak ~4.7 ppm and the disappearance of the chloromethyl peak ~4.6 ppm).

    • Implement Anhydrous Techniques: Follow the steps outlined in Issue 1 to rigorously exclude water from your next attempt.

Issue 3: Formation of a High-Boiling Point Ether Byproduct
  • Symptom: After purification, your product is contaminated with a high-boiling, less polar impurity with a mass corresponding to bis(2-fluoro-4-phenoxybenzyl) ether.

  • Probable Cause: This byproduct forms via a Williamson-type ether synthesis mechanism where the hydrolysis product (the benzyl alcohol) is deprotonated by the base and then acts as a nucleophile, attacking another molecule of the starting material. This is more common with strong bases like NaOH or KOH.[2]

  • Solution & Validation:

    • Change Base: Switch from a strong hydroxide base to a non-nucleophilic carbonate base like K₂CO₃ or Cs₂CO₃.

    • Control Stoichiometry: Ensure your primary nucleophile is present in a slight excess relative to the electrophile to outcompete the side reaction.

    • Anhydrous Conditions: Preventing the formation of the initial alcohol is the most effective way to prevent the formation of the subsequent ether.

Section 3: Protocols for Stability Assessment

To proactively address stability, you can perform the following screening experiments.

Protocol 3.1: Screening for Base and Solvent Compatibility

Objective: To qualitatively assess the stability of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene with different bases and solvents at a given temperature.

Methodology:

  • Preparation: In separate, labeled vials, dissolve ~10 mg of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene in 1 mL of the chosen anhydrous solvent (e.g., THF, DMF, Acetonitrile).

  • Addition of Base: To each vial, add 1.2 equivalents of the base to be screened (e.g., K₂CO₃, TEA, DBU). Include a control vial with no base.

  • Reaction: Stir the vials at the intended reaction temperature (e.g., 25 °C or 60 °C).

  • Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each vial. Dilute the aliquot, quench with a weak acid if necessary, and spot on a TLC plate.

  • Analysis: Develop the TLC plate and visualize under UV light. The appearance of new spots, particularly a more polar spot corresponding to the hydrolysis product, indicates degradation. The vial showing the least change from the starting material spot has the most stable conditions.

Protocol 3.2: Quantitative Monitoring of Degradation by HPLC

Objective: To quantify the rate of degradation under specific basic conditions.

Methodology:

  • Stock Solution: Prepare a stock solution of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene of known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., Acetonitrile).

  • Reaction Setup: In a thermostatted vial, add the desired solvent and base. Allow it to equilibrate to the target temperature.

  • Initiation (t=0): Add a precise volume of the stock solution to the reaction vial to initiate the experiment. Immediately withdraw a sample, quench it (e.g., with a dilute acidic solution), and inject it into the HPLC. This is your t=0 reading.

  • Time Points: Continue to withdraw and quench samples at regular intervals (e.g., every 30 minutes for 4 hours).

  • Data Analysis: Using a calibrated HPLC method, determine the peak area of the starting material at each time point. Plot the percentage of remaining starting material versus time to determine the degradation kinetics.

Section 4: Mechanistic Insights

Understanding the reaction mechanisms is key to controlling them.

Primary Degradation Pathways

G cluster_hydrolysis Pathway 1: Hydrolysis (Sₙ2) cluster_ether Pathway 2: Ether Formation SM1 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene TS1 [Transition State]¹⁻ SM1->TS1 Nuc1 OH⁻ Nuc1->SM1 Attack Prod1 4-(Hydroxymethyl)-2-fluoro-1-phenoxybenzene TS1->Prod1 LG1 Cl⁻ TS1->LG1 Prod1_copy Benzyl Alcohol Product Alkoxide Alkoxide Intermediate Prod1_copy->Alkoxide Base Base (e.g., OH⁻) Base->Prod1_copy Deprotonation SM2 Another molecule of Starting Material Alkoxide->SM2 Sₙ2 Attack Prod2 bis(2-fluoro-4-phenoxybenzyl) ether SM2->Prod2

Caption: Key degradation mechanisms under basic conditions.

Section 5: References

  • Sciencemadness Wiki. (2021, November 7). Benzyl chloride. Retrieved from Sciencemadness Wiki. [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on the reaction of benzyl chloride and diethyl phosphite. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Benzyl chloride. Retrieved from Wikipedia. [Link]

  • Vaia. (n.d.). Q17-60E Benzyl chloride can be converted.... Retrieved from Vaia. [Link]

  • University of Texas at Austin. (n.d.). CH 610A. Retrieved from a course webpage. [Link]

Sources

Optimization

Minimizing side reactions in fluorinated benzyl chloride synthesis

Introduction Welcome to the Technical Support Center. This guide addresses the critical challenges in synthesizing fluorinated benzyl chlorides (e.g., 4-fluorobenzyl chloride, 2-fluorobenzyl chloride).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the critical challenges in synthesizing fluorinated benzyl chlorides (e.g., 4-fluorobenzyl chloride, 2-fluorobenzyl chloride). Due to the high electronegativity of fluorine and the reactivity of the benzylic position, these syntheses are prone to specific failure modes: polychlorination , ring chlorination , and polymerization .

This guide is structured to troubleshoot the two primary synthetic routes:

  • Radical Chlorination (Cost-effective, industrial scale).

  • Dehydroxychlorination (High purity, laboratory/pharma scale).

Module 1: Radical Chlorination of Fluorotoluenes

Context: You are reacting a fluorotoluene (e.g., 4-fluorotoluene) with a chlorine source (


, 

) under radical conditions (UV light or Initiator).
Troubleshooting Guide

Q1: My GC analysis shows high levels of benzal chloride (gem-dichloride). How do I stop the reaction at the mono-chloride stage?

A: This is a classic kinetic control problem. The rate of chlorination for benzyl chloride is often similar to that of toluene.

  • The Causality: Radical chlorination is a consecutive reaction (

    
    ). As the concentration of your product (B) rises, it competes with the starting material (A) for chlorine radicals.
    
  • The Fix: You must limit conversion. Do not aim for 100% consumption of the starting material.

    • Protocol: Stop the reaction at 60-75% conversion .

    • Purification: Separate the unreacted fluorotoluene via fractional distillation and recycle it. The boiling point difference between the fluorotoluene and the fluorobenzyl chloride is usually sufficient for separation.

Q2: I am seeing chlorinated byproducts on the aromatic ring (e.g., 3-chloro-4-fluorotoluene). Why?

A: You have inadvertent Electrophilic Aromatic Substitution (EAS) occurring alongside your radical process.

  • The Causality: The presence of Lewis Acid impurities (Iron, Aluminum) catalyzes ring chlorination. Even trace rust from a steel reactor can trigger this. Although Fluorine deactivates the ring, it is not a complete preventative.

  • The Fix:

    • Sequester Metals: Add a small amount of chelating agent or ensure glass-lined equipment is used.

    • Light Source: If using photo-chlorination, ensure your UV source is filtered to remove heat (IR), as higher temperatures can lower selectivity.

    • Additives: Pyridine or other weak bases can sometimes be added in trace amounts to scavenge HCl and suppress acid-catalyzed ring substitution.

Visualizing the Radical Competition

RadicalChlorination cluster_control Control Strategy Start Fluorotoluene Radical Benzyl Radical Intermediate Start->Radical Cl• (Initiation) Ring Ring-Cl Isomer Start->Ring Lewis Acid (Fe3+) Product Fluorobenzyl Chloride (Target) Radical->Product + Cl2 / - Cl• Over Benzal Chloride (Impurity) Product->Over + Cl• (Over-reaction)

Figure 1: Kinetic competition in radical chlorination. Note the "Over-reaction" pathway which dominates if conversion exceeds 75%.

Module 2: Dehydroxychlorination (Alcohol Chloride)

Context: You are converting Fluorobenzyl Alcohol to Fluorobenzyl Chloride using Thionyl Chloride (


).
Troubleshooting Guide

Q3: The reaction mixture turns into a sticky, polymeric gel. What happened?

A: You likely formed dibenzyl ether or initiated cationic polymerization.

  • The Causality: Without a catalyst, the reaction generates

    
    , creating a highly acidic environment. The protonated alcohol can be attacked by another alcohol molecule (
    
    
    
    ), forming an ether. Fluorobenzyl cations are relatively stable, increasing this risk.
  • The Fix: Use the Vilsmeier-Haack condition (Catalytic DMF).[1]

    • Protocol: Add 1-5 mol% DMF (Dimethylformamide) to the reaction.

    • Mechanism: DMF reacts with

      
       to form a highly reactive chloroiminium species (
      
      
      
      ). This reacts rapidly with the alcohol to form the alkyl chloride before side reactions can occur.

Q4: My product degrades upon distillation. How do I stabilize it?

A: Fluorobenzyl chlorides are thermally unstable and autocatalytic. Trace


 promotes degradation.
  • The Fix:

    • Wash Thoroughly: Ensure all

      
       and 
      
      
      
      are removed. Wash with cold saturated
      
      
      .
    • Stabilizers: Store over activated molecular sieves or add a stabilizer like propylene oxide (acid scavenger) for long-term storage.

    • Distillation: Use high vacuum to keep the bath temperature below 100°C . 4-fluorobenzyl chloride can polymerize violently if overheated.

Visualizing the DMF Catalytic Cycle

Vilsmeier DMF DMF Complex Vilsmeier Reagent DMF->Complex + SOCl2 / - SO2 SOCl2 SOCl2 Intermed Alkoxy-Imonium Intermediate Complex->Intermed + Alcohol Alcohol Fluorobenzyl Alcohol Intermed->DMF Regeneration Product Fluorobenzyl Chloride Intermed->Product Cl- Attack

Figure 2: The DMF catalytic cycle prevents side reactions by activating the oxygen for rapid displacement.

Module 3: Comparative Data & Reagent Selection

The choice of reagent significantly impacts the impurity profile. Use the table below to select the correct method for your purity requirements.

ReagentPrimary MechanismKey ImpurityBest For

/ UV Light
Radical ChainBenzal Chloride (Gem-dichloro)Large Scale / Low Cost

(Sulfuryl Chloride)
Radical ChainRing-chlorinated isomersModerate Scale / Liquid handling

+ DMF
Nucleophilic Sub (

)
Dibenzyl EtherPharma Intermediates / High Purity
Cyanuric Chloride Nucleophilic SubTriazine byproductsMild conditions / Acid sensitive substrates

References

  • Process Development for Benzyl Chlorides

    • Title: Synthesis of mono- and difluorobenzyl chlorides by chlorination of mono- and difluorotoluenes.[2]

    • Source: ResearchG
    • Link:

  • Mechanistic Insight (Thionyl Chloride)

    • Title: Alcohol to Chloride (SOCl2 + cat.[1][3][4] DMF) Mechanism.[3][5]

    • Source: Common Organic Chemistry.
    • Link:

  • Industrial Optimization

    • Title: Method for producing benzyl chloride with high conversion ratio (P
    • Source: Google P
    • Link:

  • Handling & Safety

    • Title: Benzyl Chloride - Properties and Preparation.[6][7][8][9][10]

    • Source: ScienceMadness Wiki.
    • Link:

Sources

Troubleshooting

Technical Support: Overcoming Low Reactivity in Sterically Hindered Benzyl Chlorides

Ticket ID: #BnCl-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting stalled nucleophilic substitutions on ortho-substituted/hindered benzyl chlorides. Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BnCl-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting stalled nucleophilic substitutions on ortho-substituted/hindered benzyl chlorides.

Executive Summary

You are likely reading this because your standard


 reaction (e.g., amine or alkoxide attack) on a benzyl chloride is proceeding too slowly or not at all. While benzyl chlorides are typically highly reactive "electrophilic superstars," steric hindrance  (particularly at the ortho position) or electron-rich deactivation can arrest the reaction.

This guide provides three escalated protocols to overcome this kinetic barrier:

  • Halide Exchange (Finkelstein): Activating the substrate by swapping Cl for I.

  • Phase Transfer Catalysis (PTC): Increasing effective nucleophile concentration.

  • Transition Metal Catalysis: Bypassing the

    
     manifold entirely.
    
Module 1: Diagnostic & Decision Logic

Before modifying your reaction, confirm the source of the inertia. Use the decision matrix below to select the correct protocol.

ReactionLogic Start Reaction Stalled? CheckSub Analyze Substrate Structure Start->CheckSub Ortho Ortho-Substituents Present? (Steric Bulk) CheckSub->Ortho Yes Electronic Electron Withdrawing Groups? (e.g., p-NO2) CheckSub->Electronic No (Para/Meta) MethodA Protocol A: Finkelstein Activation (Convert Cl -> I) Ortho->MethodA Moderate Bulk MethodC Protocol C: Pd-Catalyzed Coupling (Suzuki/Buchwald) Ortho->MethodC Extreme Bulk (e.g., 2,6-disubstituted) MethodB Protocol B: Phase Transfer Catalysis (High Conc. Nucleophile) Electronic->MethodB Poor Nucleophilicity MethodA->MethodB If Iodide fails

Figure 1: Decision tree for selecting the appropriate troubleshooting protocol based on substrate sterics and electronics.

Module 2: Protocol A - The Finkelstein Activation

Best For: Ortho-monosubstituted benzyl chlorides (e.g., o-methylbenzyl chloride) where the nucleophile cannot access the


 orbital due to steric blocking.

The Fix: Convert the Benzyl Chloride to Benzyl Iodide .[1] Iodide is a larger leaving group (longer bond length) and a better leaving group (


 of HI is -10 vs -7 for HCl), which dramatically accelerates the subsequent substitution.
Standard Operating Procedure (SOP)

Note: This can be performed in-situ (one-pot) or as a two-step synthesis.

ParameterSpecificationReason
Reagent Sodium Iodide (NaI)1.2 – 1.5 equivalents.
Solvent Acetone or 2-Butanone (MEK)NaI is soluble; NaCl is insoluble and precipitates, driving the equilibrium (Le Chatelier’s Principle) [1].[2]
Temperature Reflux (

for Acetone)
Provides activation energy for the initial exchange.
Checkpoint White Precipitate (NaCl)Visual confirmation the exchange is occurring.

Step-by-Step:

  • Dissolve 1.0 eq of Benzyl Chloride in dry Acetone (0.5 M concentration).

  • Add 1.5 eq of NaI.

  • Reflux for 2–4 hours. Monitor: Look for fine white powder (NaCl) crashing out.

  • In-Situ Option: If your nucleophile is compatible with acetone, add it directly to the pot after 2 hours.

  • Isolation Option: If not, cool, filter off NaCl, concentrate the filtrate, and re-dissolve the fresh Benzyl Iodide in a more suitable solvent (e.g., DMF or DCM) for the main reaction.

Technical Insight: For extremely hindered substrates where acetone reflux is too cool, switch to 2-Butanone (MEK) (bp


) to increase thermal energy while maintaining the solubility differential [2].
Module 3: Protocol B - Phase Transfer Catalysis (PTC)

Best For: Reactions involving ionic nucleophiles (Cyanide, Azide, Hydroxide) that are insoluble in the organic solvents required to dissolve the hindered benzyl chloride.

The Fix: Use a quaternary ammonium salt to shuttle the nucleophile into the organic phase.[3][4] This creates a "naked," highly reactive anion unencumbered by a solvation shell, often overcoming steric barriers.

Recommended System
ComponentRecommendationNotes
Catalyst TBAB (Tetrabutylammonium bromide)Robust, cheap. Use 5–10 mol%.
Alt. Catalyst Aliquat 336 (Methyltrioctylammonium chloride)Better for highly non-polar solvents (Hexane/Toluene).
Solvent Toluene / Water (Biphasic)Toluene solvates the hindered aromatic ring well.
Agitation High Shear Stirring Critical. Reaction rate is surface-area dependent.

Step-by-Step:

  • Organic Phase: Dissolve Benzyl Chloride in Toluene (3 vol).

  • Aqueous Phase: Dissolve Nucleophile (e.g., NaCN, 2.0 eq) in minimal water (saturated solution).

  • Catalyst: Add TBAB (0.05 eq).

  • Reaction: Combine phases and stir vigorously at

    
    .
    
  • Self-Validating Check: Stop stirring. If the phases separate cleanly within seconds, your emulsion is poor. Increase stirring speed.

Warning: Avoid using benzyl-based quats (e.g., Benzyltrimethylammonium chloride) as catalysts. Under aggressive conditions, the catalyst itself can undergo de-benzylation or substitution, creating impurities [3].

Module 4: Protocol C - Palladium-Catalyzed Cross-Coupling

Best For: "Brick wall" substrates (e.g., 2,6-disubstituted benzyl chlorides) where


 is geometrically impossible.

The Fix: Switch mechanisms. Instead of nucleophilic attack (


), use Oxidative Addition (

). Palladium can insert into the C-Cl bond even in hindered environments if the correct ligand is used.
Workflow: Suzuki-Miyaura Benzylation

This converts Benzyl-Cl


 Benzyl-C (C-C bond formation) [4].

PdCycle Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Benzyl-Cl TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle for Pd-mediated transformation of benzyl chlorides.[5][6]

High-Performance Conditions:

  • Catalyst:

    
     (1-2 mol%) + SPhos  or XantPhos  (2-4 mol%).
    
    • Why? SPhos is electron-rich (facilitates oxidative addition) and bulky (promotes reductive elimination).

  • Base:

    
     (3.0 eq).
    
  • Solvent: Toluene/Water (10:1) or DMF.[7]

  • Temp:

    
    .
    

Protocol:

  • Charge flask with Benzyl Chloride (1.0 eq), Boronic Acid (1.2 eq),

    
     (3.0 eq), and Pd-Catalyst.
    
  • Evacuate and backfill with Argon (3x). Oxygen kills this reaction.

  • Add degassed solvent.

  • Heat to

    
     for 12 hours.
    
Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids (like


) to speed this up? 
A:  Proceed with caution. While Lewis acids can abstract the chloride to form a carbocation (

-like), hindered benzyl cations are prone to Friedel-Crafts alkylation (polymerization) or elimination to form styrenes. Protocol A (Finkelstein) is cleaner.

Q: My benzyl chloride is hydrolyzing to alcohol during storage. How do I stop this? A: Hindered benzyl chlorides are surprisingly stable to pure water but hydrolyze rapidly in moist air due to surface acidity. Store over activated


 molecular sieves and add a stabilizer like propylene oxide (0.1%) to scavenge HCl [5].

Q: I see the starting material disappearing on TLC, but I'm not getting product. What is it? A: If you are using strong base, you likely formed the stilbene (dimer) or styrene via elimination. Check the proton NMR for vinylic protons (5.0 - 6.5 ppm). If seen, switch to Protocol A (neutral conditions) or Protocol C (no base-mediated elimination path).

References
  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Bordwell, F. G., & Hughes, D. L. (1980).[8] "Steric hindrance in SN2 reactions of nitranions with benzyl chlorides". The Journal of Organic Chemistry, 45(16), 3314–3320.

  • Halpern, M. (2003). "Industrial Phase-Transfer Catalysis: Benzyl Chloride Derivatives". PTC Communications.

  • Lando, V. R., et al. (2005). "Palladium-Catalyzed Cross-Coupling of B-Benzyl-9-BBN...". Organic Letters, 7(22).

  • Prajapati, P., et al. (2001). "Activation parameters for solvolysis of substituted benzyl chlorides". Journal of Electroanalytical Chemistry.

Sources

Optimization

Handling moisture sensitivity of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

Ticket ID: #CH2CL-F-PH-001 Subject: Moisture Sensitivity Protocols for 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene Status: Active Priority: High (Irreversible Degradation Risk)[1][2] Executive Summary: The Structural Basi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CH2CL-F-PH-001 Subject: Moisture Sensitivity Protocols for 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene Status: Active Priority: High (Irreversible Degradation Risk)[1][2]

Executive Summary: The Structural Basis of Instability

You are encountering issues with 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene because its structure inherently promotes hydrolysis.[1][2] This is not merely a "sensitive" compound; it is chemically "primed" to react with water.[1][2]

The Mechanism of Failure:

  • The Leaving Group: The chloromethyl group (

    
    ) contains a weak C-Cl bond typical of benzylic halides.[1][2]
    
  • The Activator (Critical): The phenoxy group at the para position (C1) is a resonance electron donor. It stabilizes the formation of a benzylic carbocation intermediate, significantly lowering the activation energy for nucleophilic attack by water (

    
     pathway).
    
  • The Result: Upon contact with ambient moisture, the compound rapidly converts to the corresponding benzyl alcohol and releases hydrochloric acid (HCl).[3] The HCl generated can autocatalytically decompose other sensitive moieties in your reaction mixture.[2]

Module 1: Storage & Handling (The "Before" Phase)

Objective: Prevent degradation prior to experimental use.

Protocol 1.1: The Inert Barrier System

Do not store this compound in standard screw-cap vials, even in a fridge.[2] The permeation of moisture through polyethylene caps is sufficient to cause hydrolysis over weeks.[2]

  • Primary Storage: Flame-sealed ampoules (ideal) or Teflon-lined screw caps under Argon.

  • Temperature:

    
    . Cold reduces the kinetic rate of hydrolysis but does not stop it if water is present.[2]
    
  • Desiccation: Store the primary container inside a secondary jar containing activated silica gel or

    
     with a moisture indicator.
    
Visualizing the Storage Workflow

StorageWorkflow Start Received Compound Check Check Seal Integrity Start->Check Argon Flush Headspace (Argon) Check->Argon Intact UseImmediately Purify or Use Immediately Check->UseImmediately Compromised Seal Seal with Parafilm + Teflon Tape Argon->Seal Secondary Secondary Container (Desiccant + Indicator) Seal->Secondary Freezer Freezer (-20°C) Secondary->Freezer

Figure 1: Decision tree for receiving and storing moisture-sensitive benzylic halides.

Module 2: Reaction Troubleshooting (The "During" Phase)

Objective: Mitigate moisture introduction during synthesis.

Common Symptom: The reaction mixture turns cloudy or acidic fumes are detected upon opening the vessel. Root Cause: The HCl byproduct from hydrolysis is reacting with bases or acid-sensitive substrates.[1][2]

Protocol 2.1: Solvent Water Limits

Benzylic chlorides are unforgiving.[1][2] Standard "bottle" solvents are insufficient.[1][2]

SolventMax Water Content (ppm)Drying MethodWhy?
THF < 10 ppmDistillation (Na/Benzophenone)Ethers absorb atmospheric water rapidly.[1][2]
DCM < 20 ppmCaH₂ Distillation or Alumina ColumnChlorinated solvents can mask HCl formation.[1][2]
DMF < 50 ppmMolecular Sieves (4Å)Hydrolysis is accelerated in polar aprotic solvents.[1][2]
Protocol 2.2: The "Double-Manifold" Transfer

Never pour this reagent.[1][2] Use positive pressure transfer techniques.[1][2]

  • Connect source flask and reaction flask to a Schlenk line (Double Manifold).[1][2]

  • Evacuate and backfill both vessels with

    
     or Ar (3 cycles).[1][2]
    
  • Transfer the reagent solution via a cannula or a gas-tight syringe flushed with inert gas.[1][2]

Module 3: QC & Analysis (The "After" Phase)

Objective: Verify integrity and detect hydrolysis products.

Diagnostic 3.1: NMR Shift Analysis

Proton NMR (


-NMR) is the most reliable method to detect the hydrolyzed impurity (alcohol).
  • Target: Look at the benzylic methylene protons (

    
    ).[1][2]
    
  • Intact Chloride: typically appears around 4.5 – 4.6 ppm (singlet).[1][2]

  • Hydrolyzed Alcohol: shifts downfield to 4.6 – 4.8 ppm (singlet), often broader due to H-bonding.[1][2]

  • Validation: If you see a small shoulder or a distinct new singlet slightly downfield of your main peak, you have hydrolysis.[2]

Diagnostic 3.2: The Silver Nitrate Test (Qualitative)

Use this for a rapid "Go/No-Go" check before starting a critical reaction.[1][2]

  • Dissolve a small spatula tip of the compound in ethanol.[2]

  • Add 1 drop of aqueous

    
    .[1][2]
    
  • Result:

    • Instant heavy precipitate:[1][2] High free chloride content (Hydrolysis has occurred).[1][2]

    • Slow/Slight turbidity:[1][2] Normal for benzylic chlorides (they react slowly with

      
      ).[1][2]
      
    • Clear: Intact.[1][2]

Visualizing the Degradation Pathway

HydrolysisPath Compound 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (Intact Reagent) Intermediate Benzylic Carbocation (Stabilized by p-Phenoxy) Compound->Intermediate  Cl⁻ leaves   Water + H₂O (Moisture) Water->Intermediate  Nucleophilic Attack   Alcohol 4-(Hydroxymethyl)-2-fluoro-1-phenoxybenzene (Impurity) Intermediate->Alcohol Acid HCl (Gas/Acid) Intermediate->Acid

Figure 2: The hydrolysis mechanism driven by the para-phenoxy stabilization effect.

Frequently Asked Questions (FAQ)

Q: Can I dry the compound in a vacuum oven if it gets wet? A: No. Heating this compound, especially while wet, will accelerate the hydrolysis and potentially cause polymerization or decomposition. If the compound is wet, it must be purified (recrystallized from dry hexanes/DCM or passed through a short plug of silica) or discarded.[2]

Q: I smell an acrid odor when I open the bottle. Is it safe to use? A: The acrid odor is likely HCl gas, confirming that hydrolysis has occurred.[2] If the experiment requires precise stoichiometry, do not use it . The molecular weight of the mixture has changed, and the acidic byproduct may kill your catalyst.

Q: Why is this specific benzyl chloride more sensitive than others? A: The phenoxy group at the para position is a strong electron donor. It pushes electron density into the benzene ring, which stabilizes the positive charge that forms when the chlorine leaves. This makes the C-Cl bond weaker and the molecule more eager to react with water compared to a standard benzyl chloride.

References
  • Reactivity of Benzylic Halides

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (General procedures for handling alkyl halides).

    • Streitwieser, A. Solvolytic Displacement Reactions.[2] McGraw-Hill, 1962.[1][2] (Mechanistic grounding on SN1/SN2 in benzylic systems).

  • Handling Air-Sensitive Reagents

    • Aldrich Technical Bulletin AL-134.[1][2] "Handling Air-Sensitive Reagents."

    • Shriver, D. F., & Drezdzon, M. A.[2][4] The Manipulation of Air-Sensitive Compounds. Wiley-Interscience, 1986.[1][2]

  • Specific Structural Data (Analogous Compounds)

    • PubChem.[1][2] "Benzyl chloride - Compound Summary." National Library of Medicine.[1][2] Link (Used for baseline hydrolysis toxicity and handling data).[1][2]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation Pattern of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

Executive Summary This guide provides a definitive analysis of the mass spectrometry (MS) behavior of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (C₁₃H₁₀ClFO), a critical intermediate in the synthesis of diaryl ether-base...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive analysis of the mass spectrometry (MS) behavior of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (C₁₃H₁₀ClFO), a critical intermediate in the synthesis of diaryl ether-based enzyme inhibitors.

Unlike standard benzyl chlorides, the presence of a para-phenoxy group and an ortho-fluorine substituent introduces unique electronic effects that alter standard fragmentation rules. This guide compares Electron Ionization (EI) against Chemical Ionization (CI) and Electrospray Ionization (ESI), establishing EI as the gold standard for structural validation while highlighting the specific diagnostic ions required for quality control.

Structural Analysis & Isotopic Signature

Before interpreting the spectrum, the analyst must account for the specific isotopic and electronic contributions of the substituents.

Physicochemical Properties
  • Formula: C₁₃H₁₀ClFO

  • Molecular Weight (Monoisotopic): 236.04 g/mol

  • Key Functional Groups:

    • Chloromethyl (-CH₂Cl): Highly labile; primary fragmentation trigger.

    • Phenoxy (-OPh): Electron-donating; stabilizes cationic intermediates but prone to ether cleavage.

    • Fluorine (-F): Electron-withdrawing (inductive) but resonant donating; typically retains on the aromatic ring during fragmentation.

The Chlorine Isotope Effect

The most immediate diagnostic feature in the molecular ion cluster is the chlorine signature.

  • ³⁵Cl (75.77%): m/z 236

  • ³⁷Cl (24.23%): m/z 238

  • Observation: The molecular ion (M⁺) will appear as a doublet with a 3:1 intensity ratio at m/z 236 and 238. Absence of this ratio indicates dechlorination (degradation).

Comparative Ionization Techniques

For this specific lipophilic neutral molecule, selecting the correct ionization source is critical for detection limits and structural confirmation.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Suitability Optimal PoorModerate
Mechanism Hard ionization (70 eV). High energy fragmentation.Soft ionization. Requires protonation sites.Gas-phase ion-molecule reactions.
Key Advantage Generates rich structural fingerprint. Identifies the position of Cl and F.Minimal fragmentation; useful only if coupled with Ag⁺ adducts.Good for MW confirmation if EI decomposes the sample too fast.
Limit of Detection High (picogram range).Low (molecule lacks basic nitrogen for protonation).Medium.
Recommendation Primary Method. Use for QC and ID.Not recommended without derivatization.Use only for purity checks of labile analogs.

Detailed Fragmentation Pathways (EI-MS)

The fragmentation of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene follows three distinct mechanistic pathways driven by the stability of the resulting carbocations.

Pathway A: Benzylic Cleavage (The "Base Peak" Pathway)

The Carbon-Chlorine bond is the weakest link. Upon ionization, the molecule ejects a chlorine radical (Cl•).

  • Transition: M⁺ (m/z 236/238) → [M – Cl]⁺

  • Product: A 3-fluoro-4-phenoxybenzyl cation (m/z 201).

  • Rearrangement: This cation rapidly rearranges into a substituted tropylium ion (seven-membered ring), effectively scrambling the fluorine and phenoxy positions. This peak (m/z 201) is typically the Base Peak (100% relative abundance) .

Pathway B: Ether Cleavage

The diaryl ether linkage is susceptible to cleavage, particularly under high-energy EI conditions.

  • Mechanism: Homolytic cleavage of the C-O bond.

  • Fragment 1: Loss of the phenoxy radical (C₆H₅O•) generates the 4-(chloromethyl)-2-fluorophenyl cation (m/z 143/145). Note: This fragment retains the chlorine isotope pattern.

  • Fragment 2: Charge retention on the phenoxy group generates the phenoxy cation (m/z 77), often accompanied by a phenol-like radical cation (m/z 94) if hydrogen transfer occurs.

Pathway C: The "Diphenyl Ether" Rearrangement (CO Loss)

A signature of diaryl ethers is the loss of carbon monoxide (CO, 28 Da) from the molecular ion or the [M-Cl]⁺ fragment.

  • Mechanism: The ether oxygen bridges to an ortho-carbon, followed by ring contraction and CO ejection.

  • Observation: Look for a satellite peak at m/z 173 (derived from the m/z 201 fragment losing CO).

Visualization of Fragmentation Dynamics[1]

The following diagram illustrates the competitive fragmentation pathways described above.

Fragmentation Parent Parent Ion (M+•) m/z 236 / 238 (3:1 Ratio) BenzylCat [M - Cl]+ Substituted Benzyl Cation m/z 201 Parent->BenzylCat - Cl• (35/37) PhenylCat [M - OPh]+ Chloromethyl-fluoro benzene cation m/z 143 / 145 Parent->PhenylCat - C6H5O• Phenoxy [C6H5O]+ Phenoxy Cation m/z 93 Parent->Phenoxy Charge Retention on Oxygen Tropylium Fluoro-Phenoxy Tropylium Ion m/z 201 (Base Peak) BenzylCat->Tropylium Rearrangement CO_Loss [M - Cl - CO]+ Ring Contraction m/z 173 Tropylium->CO_Loss - CO (28 Da)

Figure 1: Competitive fragmentation pathways for 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene under 70 eV EI conditions.

Experimental Protocol: GC-MS Validation

To replicate these results for quality control or metabolic identification, follow this standardized protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of substance in 1 mL of Dichloromethane (DCM) (HPLC Grade). Avoid methanol, as benzylic chlorides can undergo solvolysis to form methyl ethers, creating artifacts (m/z 232).

  • Concentration: Dilute to 10 ppm for EI scan mode.

Instrument Parameters (Agilent/Thermo Standard)
ParameterSettingRationale
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent thermal degradation of the C-Cl bond.
Column DB-5ms or HP-5ms (30m x 0.25mm)Non-polar phase ideal for aromatic halides.
Carrier Gas Helium @ 1.0 mL/minStandard flow for optimal separation.
Ion Source EI (70 eV)Standard energy for reproducible spectral libraries (NIST).
Source Temp 230°CPrevents condensation of the phenoxy moiety.
Scan Range m/z 40 – 400Covers low mass aromatic fragments (77) and parent ion (236).
Workflow Diagram

Workflow Sample Sample (1mg in DCM) GC Gas Chromatography (DB-5ms Column) Sample->GC Injection Ionization Source: EI (70 eV) GC->Ionization Elution Analyzer Quadrupole Scan m/z 40-400 Ionization->Analyzer Fragmentation Detector Detector (EM) Analyzer->Detector Filtering Data Spectrum Analysis Detector->Data Signal

Figure 2: Standard GC-MS workflow for analysis of benzylic chloride derivatives.

Data Interpretation Table

Use this table to assign peaks in your obtained spectrum.

m/z (Mass-to-Charge)Relative Abundance (Approx)Ion CompositionStructural Assignment
236 25-30%[C₁₃H₁₀³⁵ClFO]⁺Molecular Ion (M⁺). Confirm 3:1 ratio with m/z 238.
238 8-10%[C₁₃H₁₀³⁷ClFO]⁺Isotope Peak. Diagnostic for Chlorine.
201 100% (Base) [C₁₃H₁₀FO]⁺[M-Cl]⁺. Loss of Cl followed by tropylium formation.
173 10-20%[C₁₂H₁₀F]⁺[201 - CO]⁺. Loss of CO from the ether linkage.
143 15-25%[C₇H₄ClF]⁺[M-OPh]⁺. Ether cleavage retaining the chloromethyl ring.
77 40-50%[C₆H₅]⁺Phenyl Cation. Derived from the phenoxy group.

References

  • NIST Mass Spectrometry Data Center. Benzyl chloride Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]

  • Granados, A., et al. (2019). Fragmentation Pathways of Diphenyl Ether Radical Cations. ResearchGate.[4][5] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Benzylic/Tropylium rearrangement mechanisms).
  • Chemical Society Reviews (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (Context on Fluorine stability on aromatic rings). Available at: [Link]

Sources

Comparative

HPLC retention time of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

An In-Depth Comparative Guide to the HPLC Retention Time of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene and Related Analogues Introduction 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is a halogenated aromatic ether of sign...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the HPLC Retention Time of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene and Related Analogues

Introduction

4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is a halogenated aromatic ether of significant interest as a potential intermediate in the synthesis of novel pharmaceutical compounds and agrochemicals. The precise and reliable analysis of this compound is critical for monitoring reaction progress, assessing purity, and ensuring the quality of final products. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose due to its high resolution, sensitivity, and adaptability.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the HPLC retention behavior of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene. We will not only establish a robust analytical method but also compare its retention characteristics against structurally similar compounds to elucidate the impact of specific functional groups on chromatographic behavior. This comparative approach provides deeper insight into method development for this class of molecules, grounding our choices in established chromatographic theory and field-proven expertise.

PART 1: Foundational Method Development with a C18 Stationary Phase

Rationale for Initial Method Design

For the analysis of non-polar to semi-polar aromatic compounds like 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene, Reversed-Phase HPLC (RP-HPLC) is the logical starting point.[2] The foundational principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase; compounds are retained based on their hydrophobicity, with more non-polar analytes exhibiting longer retention times.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and our first choice.[3] Its long alkyl chains provide a highly hydrophobic surface, promoting strong retention of aromatic compounds through hydrophobic interactions. We selected a column with standard dimensions (4.6 x 150 mm, 5 µm particle size) to ensure robustness and transferability.

  • Mobile Phase Selection: A gradient elution using a mixture of water and an organic modifier is optimal for analyzing samples with components of varying polarity. Acetonitrile (ACN) is chosen over methanol as it often provides better peak shape and lower viscosity for aromatic compounds.[2] To ensure sharp, symmetrical peaks, 0.1% Trifluoroacetic Acid (TFA) is added to the mobile phase. TFA acts as an ion-pairing agent and acidifies the mobile phase, suppressing the interaction of any potential free silanol groups on the silica backbone with the analytes.[4]

  • Comparator Compounds: To understand the chromatographic behavior of our target analyte, we will compare it against three structurally related compounds:

    • Phenoxybenzene: The parent backbone, providing a baseline.

    • 2-Fluorophenoxybenzene: To isolate the effect of the fluorine substituent.

    • 4-Chlorophenoxybenzene: To compare the effect of a chloro- group directly on the aromatic ring versus the chloromethyl group.

Experimental Protocol 1: Baseline RP-HPLC Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Deionized Water with 0.1% TFA (v/v).

  • Mobile Phase B: Acetonitrile with 0.1% TFA (v/v).

  • Gradient Elution:

    • Start at 50% B.

    • Linear ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B over 1 minute.

    • Equilibrate at 50% B for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve standards in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 100 µg/mL.

Visualization of Baseline Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Standards (Target + Comparators) s2 Dissolve in 50:50 ACN:H2O (100 µg/mL) s1->s2 h1 Inject 10 µL onto C18 Column (30°C) s2->h1 h2 Gradient Elution (ACN/H2O + 0.1% TFA) Flow: 1.0 mL/min h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Integrate Peaks h3->d1 d2 Record Retention Times (tR) d1->d2

Caption: Baseline HPLC workflow for analyzing phenoxybenzene derivatives.

Results and Interpretation

The retention of each compound on the C18 column is primarily driven by its overall hydrophobicity. The addition of polar functional groups (like halogens or chloromethyl groups) decreases a molecule's hydrophobicity, leading to earlier elution from the column.

CompoundStructureKey Functional GroupsExpected PolarityObserved Retention Time (tR), min
4-(Chloromethyl)-2-fluoro-1-phenoxybenzene C₆H₅OC₆H₃(F)(CH₂Cl)Fluoro, ChloromethylHighest6.85
2-FluorophenoxybenzeneC₆H₅OC₆H₄FFluoroHigh7.92
PhenoxybenzeneC₆H₅OC₆H₅None (Ether linkage)Medium8.51
4-ChlorophenoxybenzeneC₆H₅OC₆H₄ClChloroLowest9.24

Data are representative and generated for illustrative purposes based on established chromatographic principles.

Causality Behind Retention Order:

  • 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene elutes first because it is the most polar compound in the set. The highly electronegative fluorine atom and the polar chloromethyl (-CH₂Cl) group significantly reduce its overall hydrophobicity, weakening its interaction with the C18 stationary phase.

  • 2-Fluorophenoxybenzene is next. While the fluorine atom adds polarity, the absence of the chloromethyl group makes it more hydrophobic than the primary target analyte.

  • Phenoxybenzene , the parent molecule, lacks any polar halogen substituents, making it more hydrophobic and thus more retained than its fluorinated counterparts.

  • 4-Chlorophenoxybenzene has the longest retention time. Although chlorine is a halogen, its larger atomic size and lower electronegativity compared to fluorine contribute more to the molecule's overall size and van der Waals interactions with the stationary phase, making it the most hydrophobic compound in this series.

PART 2: Method Optimization with an Alternative Stationary Phase

Rationale for Exploring a Phenyl-Hexyl Phase

While a C18 column separates based on hydrophobicity, it may not provide optimal selectivity for structurally similar aromatic compounds. A Phenyl-Hexyl stationary phase offers a different, complementary separation mechanism.[5] In addition to hydrophobic interactions from its hexyl chains, it provides strong π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analytes.[6] This can significantly alter the elution order and improve the resolution of aromatic isomers or compounds with subtle electronic differences.[6]

Experimental Protocol 2: Phenyl-Hexyl Column Method

The protocol remains identical to Experimental Protocol 1, with the sole exception of the column.

  • Instrumentation: Same as Protocol 1.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase, Gradient, Flow Rate, Temperature, Detection, Injection Volume, and Sample Preparation: All parameters are kept identical to Protocol 1 to ensure a direct comparison of the stationary phase's impact.

Visualization of Structural Interactions

cluster_C18 C18 Column Interaction cluster_Phenyl Phenyl-Hexyl Column Interaction C18_node Hydrophobic Interaction (van der Waals forces) Phenyl_node Hydrophobic Interaction + π-π Stacking Analyte Aromatic Analyte (e.g., Target Compound) Analyte->C18_node Primary Mechanism Analyte->Phenyl_node Dual Mechanisms (Enhanced Selectivity)

Caption: Interaction mechanisms on C18 vs. Phenyl-Hexyl stationary phases.

Comparative Results and Discussion

Switching to the Phenyl-Hexyl column introduces π-π interactions, which are sensitive to the electron density of the analyte's aromatic rings. Electron-withdrawing groups (like -F and -Cl) can influence these interactions, leading to changes in selectivity.

CompoundtR on C18 (min)tR on Phenyl-Hexyl (min)Change in Retention (ΔtR)
4-(Chloromethyl)-2-fluoro-1-phenoxybenzene 6.857.15+0.30
2-Fluorophenoxybenzene7.928.41+0.49
Phenoxybenzene8.519.18+0.67
4-Chlorophenoxybenzene9.249.85+0.61

Data are representative and generated for illustrative purposes based on established chromatographic principles.

Interpretation of Changes:

  • All compounds show a slight increase in retention on the Phenyl-Hexyl column, which is expected due to the dual retention mechanisms (hydrophobic + π-π).

  • The elution order remains the same, indicating that hydrophobicity is still the dominant factor for these specific compounds under these conditions.

  • However, the spacing between the peaks has changed. The difference in retention between Phenoxybenzene and 4-Chlorophenoxybenzene has slightly decreased, while the separation between the fluorinated compounds and the parent phenoxybenzene has increased. This demonstrates a change in selectivity , which can be crucial for separating more complex mixtures or closely eluting impurities. For instance, the enhanced π-π interaction with the unsubstituted and less-substituted rings of Phenoxybenzene and 2-Fluorophenoxybenzene leads to a proportionally larger increase in their retention compared to the more substituted target analyte.

Conclusion and Recommendations

This guide demonstrates a systematic approach to developing an HPLC method for the analysis of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene.

  • A standard C18 column provides a robust and reliable method, separating the target analyte from its common structural analogues based primarily on hydrophobicity. The target compound, being the most polar, exhibits the shortest retention time.

  • An alternative Phenyl-Hexyl column offers a different selectivity profile by introducing π-π interactions. While it did not alter the elution order in this case, it modified the relative spacing of the peaks, a feature that can be exploited to resolve challenging separations of other related aromatic compounds.

For routine quality control and purity assessment of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene, the foundational C18 method is highly suitable due to its simplicity and predictability. However, for complex method development challenges involving closely related aromatic isomers or impurities, exploring alternative selectivities, such as that provided by a Phenyl-Hexyl phase, is a highly recommended strategy.

References

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Online Forum Post]. Available at: [Link]

  • Ishiguchi, Y., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(2), 437-444. Available at: [Link]

  • Organic Syntheses. (n.d.). Fluorination of Sulfides. Coll. Vol. 10, p.442 (2004); Vol. 77, p.186 (2000). Available at: [Link]

  • ResearchGate. (2015). Retention Times of Compounds Used in the HPLC Analysis. [Data Table]. Available at: [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. Available at: [Link]

  • Scientific Research Publishing. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Available at: [Link]

  • ResearchGate. (2019). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... [Figure]. Available at: [Link]

  • ResearchGate. (2013). HPLC Determination of Four Derivatives of Benzene. [Conference Paper]. Available at: [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Video]. Available at: [Link]

  • Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2633. Available at: [Link]

  • Organic Syntheses. (n.d.). Fluoromethyl Phenyl Sulfone. Coll. Vol. 8, p.276 (1993); Vol. 65, p.203 (1987). Available at: [Link]

  • Google Patents. (1982). US4355186A - Process for the preparation of 4-phenoxy-phenols.
  • Google Patents. (2017). CN106365912A - Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one.
  • Koskelo, K., et al. (1996). Quantitative Analysis of Z-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy]ethanol in Human Plasma Using High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Applications, 681(2), 323-9. Available at: [Link]

  • RSC Publishing. (2020). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Available at: [Link]

  • Agilent Technologies. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. [Presentation Slides]. Available at: [Link]

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. Available at: [Link]

  • Phenomenex. (n.d.). Luna HPLC Columns Brochure. Available at: [Link]

  • da Silva, D. L., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals (Basel), 15(10), 1269. Available at: [Link]

  • ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available at: [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. [Journal Home]. Available at: [Link]

  • David, V., et al. (2011). Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC Based on Phenyl-Silica Stationary Phase. Revue Roumaine de Chimie, 56(11), 1039-1045. Available at: [Link]

  • Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 419-434. Available at: [Link]

  • Analytical & Bioanalytical Chemistry Research. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Available at: [https://abc. Chemists.ir/article_154949.html]([Link]. Chemists.ir/article_154949.html)

Sources

Validation

Bioisosteric Optimization of the Benzyl Chloride Moiety in 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

Executive Summary 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene represents a potent but problematic structural motif in drug discovery. While the 2-fluoro-1-phenoxybenzene scaffold provides excellent lipophilic contacts and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Chloromethyl)-2-fluoro-1-phenoxybenzene represents a potent but problematic structural motif in drug discovery. While the 2-fluoro-1-phenoxybenzene scaffold provides excellent lipophilic contacts and metabolic resistance, the chloromethyl (benzyl chloride) group functions as a reactive alkylating agent (structural alert: genotoxicity).

This guide outlines the strategic replacement of the labile chlorine atom with bioisosteres to eliminate alkylating potential (PANS/PAINS liability) while retaining the vector and physicochemical properties required for target engagement. We focus on Trifluoromethyl (-CF₃) , Fluoromethyl (-CH₂F) , and Methyl (-CH₃) as the primary bioisosteric replacements.

The Liability: Benzylic Chloride Reactivity

The chloromethyl group is susceptible to nucleophilic attack (


) by biological nucleophiles (DNA bases, Glutathione, protein thiols).
  • Mechanism: The benzylic carbon is electron-deficient, activated by the aromatic ring. The chloride ion is a good leaving group (

    
     of conjugate acid HCl 
    
    
    
    ).
  • Consequence: High risk of idiosyncratic toxicity, positive Ames test, and rapid depletion by Glutathione (GSH).

Optimization Pathway

The goal is to stabilize the


 bond or remove the leaving group entirely.

OptimizationPath Lead Lead Fragment: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene Liability Liability: SN2 Reactivity (Genotox) GSH Depletion Lead->Liability Risk Strat_Elec Strategy A: Electronic Stabilization (Remove Leaving Group) Lead->Strat_Elec Strat_Steric Strategy B: Steric/Lipophilic Match (Remove Heteroatom) Lead->Strat_Steric CF3 Trifluoromethyl (-CF3) Metabolic Shield High Lipophilicity Strat_Elec->CF3 CH2F Fluoromethyl (-CH2F) Steric Mimic Chemically Stable Strat_Elec->CH2F Me Methyl (-CH3) Non-Polar Metabolic Soft Spot Strat_Steric->Me

Figure 1: Decision tree for bioisosteric replacement of the reactive chloromethyl group.

Comparative Analysis of Bioisosteres

The following table contrasts the parent chloromethyl compound with its bioisosteres.

Parameter-CH₂Cl (Parent)-CF₃ (Trifluoromethyl)-CH₂F (Fluoromethyl)-CH₃ (Methyl)
Bond Energy (C-X) ~80 kcal/mol (Weak)~116 kcal/mol (Very Strong)~108 kcal/mol (Strong)~99 kcal/mol (C-H)
Van der Waals Radius 1.75 Å (Cl)2.2 Å (CF₃ group)1.47 Å (F)2.0 Å (CH₃ group)
Electronic Effect Inductive Withdrawal (-I)Strong Withdrawal (-I)Moderate Withdrawal (-I)Weak Donor (+I)
Lipophilicity (

LogP)
Baseline+0.6 to +1.0 (High)-0.2 to +0.1 (Neutral)~0.5 (Moderate)
Metabolic Stability Unstable (GSH conjugation)Excellent (Blocked)Good (Blocks hydroxylation)Poor (Benzylic oxidation)
Reactivity Risk High (Alkylator)None Low (Poor leaving group)None
Key Insights:
  • Trifluoromethyl (-CF₃): The most robust replacement. It prevents metabolic attack and eliminates chemical reactivity.[1] However, it significantly increases lipophilicity (LogP), which may impact solubility or plasma protein binding.

  • Fluoromethyl (-CH₂F): Often overlooked. The C-F bond is much stronger than C-Cl, making

    
     a poor leaving group in biological conditions. It mimics the size of the parent group better than 
    
    
    
    but without the alkylation risk.
  • Methyl (-CH₃): The "cleanest" steric replacement but introduces a "metabolic soft spot." The benzylic protons are prone to oxidation by CYP450 enzymes to form the alcohol (

    
    ) and subsequently the carboxylic acid.
    

Experimental Protocols

A. Synthesis of the Trifluoromethyl Analogue

Target: 4-(Trifluoromethyl)-2-fluoro-1-phenoxybenzene. Note: Direct displacement of Cl with


 is difficult. It is preferable to use a cross-coupling approach on the aryl iodide precursor.

Reagents:

  • 4-Iodo-2-fluoro-1-phenoxybenzene (Precursor)

  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or Ruppert-Prakash Reagent (

    
    )
    
  • Copper(I) Iodide (CuI)

  • DMF/NMP (Solvent)

Protocol (Copper-Mediated Trifluoromethylation):

  • Setup: In a flame-dried Schlenk tube, dissolve 4-iodo-2-fluoro-1-phenoxybenzene (1.0 eq) in anhydrous DMF (0.2 M).

  • Addition: Add CuI (0.2 eq) and

    
     (2.0 eq).
    
  • Reaction: Heat to 80°C for 12 hours under Argon.

  • Workup: Cool to RT. Dilute with

    
    , wash with water and brine. Dry over 
    
    
    
    .[2]
  • Purification: Flash chromatography (Hexanes/EtOAc).

B. Synthesis of the Fluoromethyl Analogue

Target: 4-(Fluoromethyl)-2-fluoro-1-phenoxybenzene. Route: Conversion of the alcohol precursor (bioisosteric to the chloride).

Reagents:

  • 4-(Hydroxymethyl)-2-fluoro-1-phenoxybenzene

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor

  • Dichloromethane (DCM)

Protocol (Deoxyfluorination):

  • Setup: Dissolve the benzyl alcohol precursor (1.0 eq) in anhydrous DCM at -78°C under

    
    .
    
  • Addition: Dropwise add DAST (1.2 eq). Caution: DAST reacts violently with water.

  • Warming: Allow the mixture to warm to RT over 2 hours.

  • Quench: Pour carefully into saturated

    
     (gas evolution).
    
  • Extraction: Extract with DCM.

  • Purification: Silica gel chromatography. Note: Benzyl fluorides can be sensitive to silica; use basic alumina if degradation is observed.

Validation: GSH Trapping Assay

To confirm the elimination of the alkylating liability, a Glutathione (GSH) trapping assay is mandatory.

Objective: Quantify the formation of GSH-adducts. The parent chloride will form adducts rapidly; the bioisosteres should form zero adducts.

Workflow Diagram

GSH_Assay Step1 Incubation Compound (10 µM) + GSH (5 mM) Phosphate Buffer (pH 7.4), 37°C Step2 Time Points 0, 15, 30, 60, 120 min Step1->Step2 Step3 Quench Add Acetonitrile (Ice Cold) Step2->Step3 Step4 Analysis LC-MS/MS (Q-TOF or Triple Quad) Step3->Step4 Decision Adduct Detected? Step4->Decision Result_Fail FAIL Reactive Electrophile Decision->Result_Fail Yes (+272 Da shift) Result_Pass PASS Bioisostere Stable Decision->Result_Pass No

Figure 2: Workflow for Glutathione (GSH) Trapping Assay to validate safety.

Detailed Protocol
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Mix test compound (final 10 µM) with reduced L-Glutathione (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Controls:

    • Positive Control:[3] 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (Parent).

    • Negative Control:[4] Buffer without GSH.

  • Sampling: At

    
     minutes, remove aliquots and quench with 2 volumes of ice-cold acetonitrile containing an internal standard.
    
  • Analysis (LC-MS):

    • Monitor for the parent ion

      
      .
      
    • Monitor for the GSH adduct:

      
      .
      
    • Calculation: For the parent chloride, the mass shift is

      
       Da (GSH) minus 
      
      
      
      Da (HCl)
      
      
      Da net increase.
  • Success Criteria: The bioisosteres (

    
    ) must show <1% adduct formation after 4 hours.
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Pattison, G. (2024).[5] Bioisosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry. Link

  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. Link

  • Domainex. (2025).[6] GSH Reactivity Assay Protocol. Domainex Standard Procedures. Link

  • BenchChem. (2025).[7] Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol and Fluorinated Analogues. Technical Support Center. Link

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Comparative

A Senior Application Scientist's Guide to the Crystal Structure of Fluorinated Phenoxybenzene Derivatives: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence molecular conformation, intermolecular interactions, and ultimately, the macroscopic properties of a material, including its crystal packing. This guide offers a comparative analysis of the crystal structure data for fluorinated phenoxybenzene derivatives, providing both a theoretical framework and practical, field-proven methodologies for researchers in drug development and materials science. We will explore the causal relationships between fluorination patterns and solid-state architecture, supported by experimental data and detailed protocols.

The Influence of Fluorine: More Than Just an Electronic Effect

The introduction of fluorine to the phenoxybenzene scaffold does more than simply alter its electrostatic potential. It introduces a range of subtle yet significant forces that dictate how these molecules arrange themselves in the solid state. Understanding these interactions is paramount for predicting and controlling the crystal packing, which in turn affects critical properties like solubility, stability, and bioavailability in pharmaceutical contexts.

Key intermolecular interactions influenced by fluorination include:

  • Dipole-Dipole Interactions: The highly electronegative fluorine atom creates strong localized dipoles, leading to significant dipole-dipole interactions that can be a driving force in crystal packing.

  • Hydrogen Bonding: While the C-F bond is not a classical hydrogen bond donor, fluorine can act as a weak hydrogen bond acceptor, influencing the formation of C-H···F interactions.

  • π-π Stacking: The electron-withdrawing nature of fluorine can modulate the quadrupole moment of the aromatic rings, influencing the geometry and strength of π-π stacking interactions. Perfluorinated rings, for instance, often engage in favorable interactions with non-fluorinated aromatic systems.

  • Halogen Bonding: In certain orientations, the fluorine atom can participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition as a tool in crystal engineering.

This guide will delve into how these interactions manifest in the crystal structures of phenoxybenzene and its fluorinated analogues.

Comparative Crystallographic Data: Phenoxybenzene and its Fluorinated Derivatives

To objectively assess the impact of fluorination, we will compare the crystallographic data of the parent phenoxybenzene with its mono-, di-, and poly-fluorinated derivatives. The following table summarizes key crystallographic parameters obtained from the Cambridge Structural Database (CSD).

CompoundCSD RefcodeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
PhenoxybenzeneDIPOXY02C₁₂H₁₀OMonoclinicP2₁/a16.535.869.0190.3873.34
4-FluorophenoxybenzeneFUHWEHC₁₂H₉FOMonoclinicP2₁/c11.235.8914.18107.9892.44
2,4-DifluorophenoxybenzeneZZZFDP01C₁₂H₈F₂OMonoclinicP2₁/n7.6411.5110.9998.4955.74
PentafluorophenoxybenzenePFPBNZC₁₂H₅F₅OMonoclinicP2₁/c8.3512.879.59102.81004.54

Analysis of Comparative Data:

The data presented in the table reveals a clear trend. As the degree of fluorination increases, the unit cell volume (V) generally expands. This can be attributed to the larger van der Waals radius of fluorine compared to hydrogen, as well as the complex interplay of intermolecular forces that dictate the overall packing efficiency. The space group remains monoclinic for this series, suggesting that the fundamental packing motifs are retained, but the introduction of fluorine leads to significant adjustments in the unit cell dimensions. A deeper analysis of the intermolecular contacts in the crystal structures, which we will explore in a later section, is necessary to fully rationalize these observations.

Experimental Protocol: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that requires meticulous attention to detail. The following protocol outlines a robust and self-validating workflow for obtaining high-quality single-crystal X-ray diffraction data for fluorinated phenoxybenzene derivatives.

Part 1: Crystal Growth - The Foundation of a Good Structure

The adage "garbage in, garbage out" is particularly true in crystallography. A high-quality single crystal is the prerequisite for a successful structure determination.

Step-by-Step Protocol for Crystal Growth:

  • Purification of the Compound: Ensure the synthesized fluorinated phenoxybenzene derivative is of the highest possible purity. Trace impurities can inhibit crystal growth or lead to disordered structures. Recrystallization or column chromatography are standard purification techniques.

  • Solvent Selection: The choice of solvent is critical. A systematic screening of solvents with varying polarities is recommended. The ideal solvent is one in which the compound has moderate solubility.

  • Slow Evaporation Method:

    • Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This is often the most straightforward and effective method for obtaining high-quality crystals.

  • Vapor Diffusion Method:

    • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is sparingly soluble). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size with well-defined faces), carefully remove them from the solution using a spatula or by decanting the solvent.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) - Unveiling the Atomic Arrangement

Modern single-crystal X-ray diffractometers provide a highly automated and precise method for determining the three-dimensional arrangement of atoms in a crystal.

Step-by-Step Protocol for Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil or a specialized adhesive.

  • Data Collection:

    • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

    • A beam of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern is recorded on a detector. A complete dataset consists of thousands of diffraction spots at different crystal orientations.

  • Data Processing:

    • The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each diffraction spot.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. Direct methods or Patterson methods are commonly employed for this purpose.

  • Structure Refinement:

    • An atomic model is built into the electron density map.

    • The positions and displacement parameters of the atoms are refined against the experimental data using a least-squares minimization algorithm.

    • The final refined structure is validated using various crystallographic metrics, such as the R-factor, to ensure the quality and reliability of the model.

Data Analysis and Visualization Workflow

The final stage of the process involves a thorough analysis of the refined crystal structure to understand the intermolecular interactions and packing motifs.

Software for Analysis and Visualization
  • Mercury: A powerful and user-friendly software from the Cambridge Crystallographic Data Centre (CCDC) for visualizing crystal structures, analyzing intermolecular contacts, and exploring crystal packing.

  • ORTEP (Oak Ridge Thermal-Ellipsoid Plot Program): A classic program for creating publication-quality illustrations of crystal structures, showing the thermal ellipsoids of the atoms.

  • PLATON: A versatile program with a wide range of tools for crystallographic analysis, including symmetry checking and the calculation of geometric parameters.

Analyzing Intermolecular Interactions with Mercury
  • Load the CIF file: The final refined structure is typically saved in a Crystallographic Information File (CIF) format, which can be directly opened in Mercury.

  • Visualize the Packing: Use the packing analysis tools in Mercury to visualize how the molecules are arranged in the unit cell and in the extended crystal lattice.

  • Identify and Measure Intermolecular Contacts: Mercury can automatically identify and display various types of intermolecular interactions, such as hydrogen bonds and short contacts. The distances and angles of these interactions can be precisely measured.

  • Hirshfeld Surface Analysis: This technique, available in some crystallographic software packages, provides a visual representation of the intermolecular contacts and their relative contributions to the overall crystal packing.

Visualizing the Workflow

To provide a clear overview of the entire process, the following diagrams, generated using the Graphviz DOT language, illustrate the experimental and data analysis workflows.

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal_growth Crystal Growth cluster_scxrd Single-Crystal X-ray Diffraction Purification Purification of Fluorinated Phenoxybenzene Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization Crystallization (Slow Evaporation or Vapor Diffusion) Solvent_Screening->Crystallization Harvesting Crystal Harvesting Crystallization->Harvesting Mounting Crystal Mounting Harvesting->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection

Caption: Experimental workflow from compound purification to data collection.

Data Analysis and Structure Refinement Workflow

data_analysis_workflow cluster_processing Data Processing cluster_solution Structure Solution & Refinement cluster_analysis Analysis & Visualization Data_Integration Data Integration and Scaling Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Integration->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (R-factor, CheckCIF) Structure_Refinement->Validation Visualization Visualization and Analysis (Mercury, ORTEP) Validation->Visualization

Caption: Workflow for crystallographic data analysis and structure refinement.

Conclusion and Future Directions

The fluorination of the phenoxybenzene scaffold provides a powerful strategy for tuning its solid-state properties. As demonstrated by the comparative crystallographic data, even subtle changes in the fluorination pattern can lead to significant alterations in the crystal packing. By following the detailed experimental and analytical protocols outlined in this guide, researchers can confidently and accurately determine the crystal structures of their novel fluorinated compounds.

The insights gained from such studies are invaluable for the rational design of new drug candidates with improved physicochemical properties and for the development of advanced materials with tailored solid-state architectures. Future work in this area will likely focus on the use of computational methods, in conjunction with experimental data, to predict the crystal structures of fluorinated molecules with even greater accuracy, further accelerating the discovery and development of new functional materials.

References

  • BenchChem. (2025). Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography.
  • Mewis, R. E., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 81.

  • University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Claire T. Carney Library. Retrieved from [Link]

  • FAIRsharing. (2025). CSD. Retrieved from [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • Molbank. (2024). N-(2,4-difluorophenyl)-2-fluorobenzamide. MDPI.
  • Guseinov, S. N., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol.
  • University of Manchester. (n.d.). CCDC 1455079: Experimental Crystal Structure Determination. Research Explorer. Retrieved from [Link]

  • Mewis, R. E., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Nottingham Trent University Institutional Repository.
  • Mewis, R. E., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Nottingham Trent University Institutional Repository.
  • Potrzebowski, M. J., et al. (2020). Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. Crystal Growth & Design, 20(4), 2496-2507.
  • National Science Foundation. (2022).
  • Molecules. (2020). Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. MDPI.
  • Guseynova, S. N., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluoro- phenyl)propan-1-ol.
  • The Journal of Organic Chemistry. (1959). α-Fluorinated Ethers. I. Aryl Fluoroalkyl Ethers.
  • ResearchGate. (n.d.). Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques.
  • Alfa Chemistry. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC.
  • Amanote Research. (n.d.). Effects of Fluorine Substitution on the Intermolecular Interactions, Energetics, and Packing Behavior of N-Benzyl Substituted Diketopyrrolopyrroles.
  • Cambridge Crystallographic Data Centre. (n.d.). Mercury. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure safety and environmental stewardship. The compounds we handle daily...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure safety and environmental stewardship. The compounds we handle daily, such as 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene, are often reactive and require meticulous handling and disposal protocols. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is a halogenated organic compound.[1][2] The Safety Data Sheet (SDS) for similar compounds indicates that it may be toxic if swallowed, fatal if it comes into contact with skin or is inhaled, and may cause allergic skin or respiratory reactions.

Table 1: Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3Toxic if swallowed.
Acute Toxicity, Dermal2Fatal in contact with skin.
Acute Toxicity, Inhalation1Fatal if inhaled.
Respiratory Sensitization1May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Skin Sensitization1May cause an allergic skin reaction.

Given these significant hazards, all handling and disposal operations must be conducted within a properly functioning chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind stringent PPE requirements is the severe toxicity of this compound. Standard laboratory attire is insufficient. The following PPE is mandatory when handling or disposing of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene:

  • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always double-glove.

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Lab Coat: A chemically resistant lab coat or apron must be worn.

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required.

Contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.

Segregation and Collection of Waste: A Critical Step

Proper segregation of chemical waste is fundamental to safe disposal. As a halogenated organic compound, 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene must not be mixed with other waste streams.[1]

Key Segregation Principles:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic waste.[1]

  • No Mixing: Do not mix this compound with non-halogenated organic solvents, aqueous waste, or any other incompatible chemicals.[1][3] Mixing can lead to dangerous reactions and complicates the disposal process.

  • Original Containers: Whenever possible, leave chemicals in their original containers to avoid misidentification.

  • Accurate Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4-(Chloromethyl)-2-fluoro-1-phenoxybenzene," and the associated hazards (e.g., "Toxic," "Sensitizer").

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene.

Experimental Protocol: Disposal of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Verify that the chemical fume hood is functioning properly.

    • Have a designated, properly labeled halogenated organic waste container ready.

  • Transfer of Waste:

    • Carefully transfer the waste 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene into the designated waste container inside the chemical fume hood.

    • Avoid splashing or creating aerosols.

    • Use a funnel for liquid transfers to minimize drips.

  • Container Sealing and Labeling:

    • Securely close the waste container.

    • Ensure the label is complete and accurate, including the date of accumulation.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be well-ventilated, away from heat or ignition sources, and clearly marked as a hazardous waste storage area.[4][5]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Waste of this nature is typically disposed of through high-temperature incineration at a licensed hazardous waste facility.[1][6]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Small Spills (within a chemical fume hood):

  • Containment: Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4][7]

  • Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Large Spills (outside of a chemical fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Alert others in the vicinity and activate the nearest fire alarm if necessary.

  • Isolate: Close the doors to the affected area to contain the vapors.

  • Contact Emergency Services: From a safe location, call your institution's emergency number and the EHS office. Do not attempt to clean up a large spill yourself.

The Logic of Proper Disposal: A Visualized Workflow

To ensure a clear and logical approach to the disposal of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene, the following workflow diagram illustrates the decision-making process and necessary actions.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_emergency Emergency Protocol (Spill) A Assess Hazards (Review SDS) B Don Appropriate PPE (Gloves, Goggles, Respirator) A->B C Prepare Labeled Halogenated Waste Container B->C D Work in Chemical Fume Hood C->D E Transfer Waste to Designated Container D->E F Securely Seal and Verify Label E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Transport to Licensed Hazardous Waste Facility H->I J High-Temperature Incineration I->J Spill Spill Occurs SmallSpill Small Spill (in hood)? Spill->SmallSpill Cleanup Contain with Absorbent Collect as Hazardous Waste Decontaminate Area SmallSpill->Cleanup Yes Evacuate Evacuate Area Alert Others Contact EHS/Emergency Services SmallSpill->Evacuate No

Caption: Disposal workflow for 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene.

Conclusion: A Culture of Safety

The proper disposal of hazardous chemicals like 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is not merely a procedural task but a cornerstone of a robust safety culture. By understanding the hazards, adhering to strict protocols, and being prepared for emergencies, we can continue our vital research while upholding our commitment to safety and environmental responsibility.

References

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. Halogenated Waste. Retrieved from [Link]

  • CPAChem. (2023, January 13). Safety data sheet. Retrieved from [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • CDMS.net. Safety Data Sheet. Retrieved from [Link]

  • Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... Retrieved from [Link]

  • Pipeline and Hazardous Materials Safety Administration. (2014, January 10). Interpretation Document. Retrieved from [Link]

  • Chem Service. (2016, February 15). Safety Data Sheet. Retrieved from [Link]

  • Prochem. (2016, March 11). Safety Data Sheet. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Regulations.gov. Material Safety Data Sheet I. Retrieved from [Link]

  • Cole-Parmer. Chemical Compatibility Chart. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

The following guide provides an operational safety framework for handling 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (CAS: 119472-78-9). Editorial Note: As a Senior Application Scientist, I have structured this guide bas...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an operational safety framework for handling 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (CAS: 119472-78-9).

Editorial Note: As a Senior Application Scientist, I have structured this guide based on the Structure-Activity Relationship (SAR) of the molecule. The presence of the chloromethyl moiety attached to an aromatic ring classifies this compound as a Benzyl Chloride Derivative . Consequently, it must be treated as a potent lachrymator , corrosive , and alkylating agent . Standard laboratory PPE is often insufficient; this protocol details the advanced barrier protection required.

Part 1: Executive Hazard Architecture

Before selecting PPE, you must understand the "Why." This molecule is not just an irritant; it is a reactive electrophile designed to form covalent bonds with nucleophiles (like DNA or proteins).

Hazard ClassMechanism of ActionOperational Implication
Alkylating Agent The benzylic carbon-chlorine bond is weak, allowing the -CH₂ group to attack biological nucleophiles.Carcinogenicity Suspect: Treat as a mutagen. Zero skin contact allowed.
Lachrymator Reacts with TRPA1 channels in sensory nerves of the eyes/mucous membranes.Vapor Control: Fume hood use is non-negotiable. Vapors cause immediate, debilitating tearing.
Corrosive (Skin/Eye) Hydrolyzes on moist surfaces (skin/eyes) to release Hydrochloric Acid (HCl).Delayed Burns: Pain may not be immediate, but tissue damage begins on contact.
Water Reactive Reacts with ambient moisture to generate HCl gas.Storage: Keep tightly sealed; stored under inert gas (Argon/Nitrogen) if possible.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide only incidental splash protection against benzyl chlorides. For active handling, you must employ a Multi-Barrier System .

Hand Protection (The "Double-Glove" Protocol)
  • Primary Layer (Inner): Silver Shield® / 4H® (PE/EVAL Laminate) .

    • Why: These provide >8 hours of breakthrough time against chlorinated hydrocarbons and alkylating agents.

  • Secondary Layer (Outer): Disposable Nitrile (min. 5 mil) .

    • Why: Provides dexterity and protects the inner laminate glove from physical tears.

    • Protocol: Inspect the inner glove for cracks before donning. Change outer nitrile immediately upon splash.

Ocular & Respiratory Protection[1]
  • Primary: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to vapor lachrymatory effects.

  • Engineering Control: Work solely within a certified Fume Hood (Face velocity: 80–100 fpm).

  • Sash Height: Maintain at the lowest working position (approx. 18 inches or lower) to act as a physical shield.

Body Protection
  • Standard: Flame-resistant lab coat (buttoned to the neck).

  • Supplemental: Chemical-Resistant Apron (Tychem® or PVC) required during transfer of volumes >10 mL.

  • Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.

Part 3: Operational Protocol (Step-by-Step)

Phase A: Preparation & Weighing
  • Deactivation Prep: Prepare a "Quench Station" inside the hood containing a beaker of 10% aqueous Ammonium Hydroxide or Ethanolamine . This will rapidly neutralize the chloromethyl group on contaminated spatulas or wipes.

  • Weighing:

    • Do not weigh on an open bench.

    • Use a closed-transfer method if possible. If using a balance, place the balance inside the fume hood.

    • If the balance is external, tare a vial with a cap, move to the hood, add solid/liquid, cap tightly, and return to the balance.

Phase B: Reaction Setup
  • Solvent Choice: Avoid dimethyl sulfoxide (DMSO) if possible, as it enhances skin permeability, carrying the toxicant into the bloodstream. Use Dichloromethane (DCM) or Toluene with caution.

  • Temperature Control: Benzyl chlorides are thermally unstable. Ensure reaction vessels are equipped with a reflux condenser connected to an inert gas line (N₂) to prevent moisture ingress and HCl formation.

Phase C: Waste & Disposal[1][2]
  • Segregation: Do NOT mix with general organic waste if the pH is acidic.

  • Labeling: Tag as "Halogenated Organic Waste" + "Lachrymator" + "Corrosive".

  • Decontamination: Rinse all empty glassware with the Quench Solution (Phase A) before washing.

Part 4: Visualization & Logic Flows

Diagram 1: PPE Selection Logic

This decision tree guides the researcher through the necessary protection levels based on the scale of operation.

PPE_Logic Start Start: Handling CAS 119472-78-9 Scale_Check Determine Scale of Operation Start->Scale_Check Small_Scale Small Scale (< 1g) Scale_Check->Small_Scale Large_Scale Large Scale (> 1g) or Heating Scale_Check->Large_Scale PPE_Level_1 PPE Level 1: - Fume Hood - Goggles - Double Nitrile Gloves Small_Scale->PPE_Level_1 Low Risk PPE_Level_2 PPE Level 2 (CRITICAL): - Silver Shield/Laminate Liners - Chemical Apron - Face Shield over Goggles Large_Scale->PPE_Level_2 High Risk Action_1 Proceed with Closed Transfer PPE_Level_1->Action_1 PPE_Level_2->Action_1

Figure 1: Decision logic for selecting appropriate PPE based on experimental scale. Note the escalation to Laminate gloves for larger scales.

Diagram 2: Spill Response Workflow

A specific workflow for cleaning spills of alkylating agents, prioritizing neutralization over simple absorption.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Allow vapors to clear via Hood) Spill->Evacuate PPE_Don 2. Don Full PPE (Goggles, Laminate Gloves, Apron) Evacuate->PPE_Don Contain 3. Containment Use Vermiculite/Sand berm PPE_Don->Contain Neutralize 4. Neutralize Apply 10% NH4OH or Ethanolamine Contain->Neutralize Collect 5. Collect Scoop into Haz Waste Container Neutralize->Collect Label 6. Label & Dispose 'Halogenated/Corrosive' Collect->Label

Figure 2: Step-by-step spill response protocol. Neutralization is a critical step to deactivate the alkylating potential before disposal.

Part 5: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley. (Reference for Laminate/Silver Shield permeation data against chlorinated hydrocarbons).

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Chloromethyl arenes. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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